molecular formula C9H18ClNO2 B580020 1-Propylpiperidine-2-carboxylic acid hydrochloride CAS No. 1214148-16-9

1-Propylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B580020
CAS No.: 1214148-16-9
M. Wt: 207.698
InChI Key: PQVMGHXBOMHKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpiperidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-6-10-7-4-3-5-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVMGHXBOMHKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214148-16-9
Record name 1-propylpiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Propylpiperidine-2-carboxylic acid, also known as N-propylpipecolic acid, is a pivotal chiral intermediate in the pharmaceutical industry. Its primary significance lies in its role as a direct precursor to Ropivacaine, a widely used long-acting local anesthetic of the amino amide class.[1][2] The stereochemistry of this intermediate is critical; the (S)-enantiomer is specifically required for the synthesis of (S)-Ropivacaine to ensure the final drug's desired efficacy and safety profile.[1] This guide provides a detailed exploration of the core synthetic pathways for 1-Propylpiperidine-2-carboxylic acid hydrochloride, focusing on reaction mechanisms, detailed experimental protocols, and the scientific rationale underpinning these methodologies.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient route for the synthesis of 1-Propylpiperidine-2-carboxylic acid is the reductive amination of piperidine-2-carboxylic acid (pipecolic acid) with propionaldehyde. This method is favored for its high yield and operational simplicity. The reaction proceeds by forming an iminium ion intermediate, which is then selectively reduced in situ by a mild reducing agent.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the secondary amine of pipecolic acid on the carbonyl carbon of propionaldehyde. This is followed by dehydration to form a transient iminium cation. A hydride-based reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is then introduced. These reagents are specifically chosen because they are mild enough not to reduce the aldehyde starting material but are highly effective at reducing the electrophilic iminium intermediate to the desired tertiary amine.[3] Sodium cyanoborohydride is particularly effective under slightly acidic conditions, which facilitate iminium ion formation.

Visualizing the Reductive Amination Pathway

G Start S-Pipecolic Acid Intermediate Iminium Ion Intermediate Start->Intermediate Reaction with Aldehyde Reagent1 Propionaldehyde (CH3CH2CHO) Reagent1->Intermediate Product_base 1-Propylpiperidine-2-carboxylic Acid (Free Base) Intermediate->Product_base Reduction Reagent2 Sodium Cyanoborohydride (NaBH3CN) Reagent2->Intermediate Final_Product 1-Propylpiperidine-2-carboxylic acid hydrochloride Product_base->Final_Product Salt Formation Reagent3 Hydrochloric Acid (HCl) Reagent3->Final_Product

Caption: Reductive amination pathway for N-propylation of pipecolic acid.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of Ropivacaine intermediates.[3]

  • Reaction Setup: To a 2000 mL reaction flask, add (S)-piperidine-2-carboxylic acid (100.0 g, 0.77 mol) and methylene chloride (800 mL). Purge the flask with nitrogen gas.

  • Reagent Addition: Add propionaldehyde (104.3 g, 1.80 mol) to the suspension.

  • Reduction: Carefully add sodium cyanoborohydride (111.9 g, 1.78 mol) portion-wise to the mixture, maintaining the reaction temperature at 35°C.

  • Reaction Monitoring: Allow the reaction to proceed with stirring at 35°C for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (500 mL). Separate the organic phase.

  • Extraction: Extract the aqueous phase with methylene chloride (2 x 500 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at 40-45°C to yield the crude 1-propylpiperidine-2-carboxylic acid.

  • Hydrochloride Salt Formation: Dissolve the crude product in a suitable solvent like ethanol or isopropanol and neutralize with concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum.[4]

Data Summary
ParameterValueReference
Starting Material(S)-Piperidine-2-carboxylic acid[3]
Key ReagentsPropionaldehyde, Sodium Cyanoborohydride[3]
SolventMethylene Chloride[3]
Temperature35 °C[3]
Reaction Time~10 hours[3]
Typical Yield~94% (for the free base)[3]

Alternative Pathway: Direct N-Alkylation

An alternative approach involves the direct N-alkylation of a pipecolic acid derivative with a propylating agent, such as n-propyl bromide. This is a classic Sₙ2 reaction where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Mechanism and Rationale

This reaction requires a base to deprotonate the secondary amine (or the carboxylic acid, which can complicate the reaction), enhancing its nucleophilicity. Common bases include potassium carbonate or other inorganic bases. The choice of solvent is crucial; polar aprotic solvents like tetrahydrofuran (THF) or alcohols like isopropanol are often used to facilitate the reaction.[4][5] While this method is straightforward, it can be less efficient than reductive amination for the free acid due to potential O-alkylation of the carboxylate. Therefore, this route is more commonly employed when the carboxylic acid is already converted to an amide, as in the final step of Ropivacaine synthesis.[5][6]

Experimental Protocol: N-Alkylation

This protocol is based on the propylation of the related L-pipecolic acid-2,6-xylidide.[4][6]

  • Reaction Setup: Dissolve the pipecolic acid derivative (e.g., L-pipecolic acid-2,6-xylidide, 17 g) in a suitable solvent such as isopropyl alcohol (60 mL).

  • Reagent Addition: Add potassium carbonate (6.8 g) and n-propyl bromide (7.9 mL) to the solution.

  • Reaction Conditions: Heat the mixture to approximately 70-75°C and maintain for about 4 hours with stirring.

  • Work-up: After cooling, the inorganic salts are removed by filtration.

  • Isolation: The solvent is evaporated under reduced pressure to yield the crude N-propylated product.

  • Purification and Salt Formation: The crude product can be purified by recrystallization. The hydrochloride salt is then formed by dissolving the purified base in ethanol and neutralizing with concentrated hydrochloric acid, followed by recrystallization from a solvent like isopropyl alcohol.[4][7]

Precursor Synthesis: The Origin of Pipecolic Acid

The quality of the final product is highly dependent on the purity of the starting material, pipecolic acid. The primary industrial method for its synthesis is the catalytic hydrogenation of picolinic acid (pyridine-2-carboxylic acid).

Mechanism: Catalytic Hydrogenation

In this process, picolinic acid is reduced using hydrogen gas (H₂) in the presence of a metal catalyst.[8] Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel.[9][10] The reaction involves the adsorption of hydrogen and the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring until it is fully saturated, yielding the piperidine ring.[11] This method is highly effective and produces pipecolic acid in good yield.

Visualizing the Precursor Synthesis

G Start Picolinic Acid (Pyridine-2-carboxylic acid) Final_Product Pipecolic Acid (Piperidine-2-carboxylic acid) Start->Final_Product Reduction Reagent1 Hydrogen Gas (H2) Reagent1->Final_Product Catalyst Palladium on Carbon (Pd/C) Catalyst->Start Catalyzes Conditions High Pressure High Temperature Conditions->Start

Caption: Synthesis of pipecolic acid via catalytic hydrogenation.

For chiral synthesis, racemic DL-pipecolic acid produced via hydrogenation must be resolved. This is often achieved by fractional crystallization using a chiral resolving agent, such as L-tartaric or D-tartaric acid, to separate the desired (S)-enantiomer from the (R)-enantiomer.[12]

Conclusion

The synthesis of this compound is a well-established process crucial for the production of Ropivacaine. The reductive amination pathway stands out as the most efficient and direct method, offering high yields and operational simplicity. The alternative N-alkylation route, while viable, is more commonly applied to amide derivatives of pipecolic acid. The quality of the final product is intrinsically linked to the purity of the pipecolic acid precursor, which is typically manufactured via catalytic hydrogenation of picolinic acid followed by chiral resolution. A thorough understanding of these synthetic pathways, their underlying mechanisms, and the critical process parameters is essential for researchers and professionals in drug development and manufacturing.

References

  • D'hooghe, M., et al. (2007). An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid, (S)-Proline, and Their N-Alkylated Derivatives . The Journal of Organic Chemistry. [Link]

  • A. F. af Ekenstam, B. P. H. et al. L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME.
  • Ekenstam, B. et al. L-n-n-propylpipecolic acid-2,6-xylidide and method for preparing the same.
  • Rao, D. R., et al.
  • Gogerty, J., et al. (2007). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster . Journal of the American Chemical Society. [Link]

  • PCT International Application WO 85/00599 . Googleapis.com. [Link]

  • Obrecht, J. P., et al. Pipecolic acid, 4-oxo-, hydrochloride . Organic Syntheses Procedure. [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes . Journal of Industrial Microbiology & Biotechnology. [Link]

  • Li, S., et al. An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation . Semantic Scholar. [Link]

  • He, M. Various routes of pipecolic acid biosynthesis in microorganisms . ResearchGate. [Link]

  • Method for preparing ropivacaine.
  • Ropivacaine . PubChem, National Institutes of Health. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry . YouTube. [Link]

  • Zhang, Y., et al. (2020). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions . MDPI. [Link]

  • Wang, A., et al. (2021). Atomically dispersed Pt1Ir1 pair for synergetic hydrogenation of levulinic acid to γ-valerolactone . Nanoscale, Royal Society of Chemistry. [Link]

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation . YouTube. [Link]

  • 2-(Propylcarbamoyl)piperidine-1-carboxylic acid . PubChem, National Institutes of Health. [Link]

  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery . Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Ropivacaine Hydrochloride . PubChem, National Institutes of Health. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Li, H., et al. (2020). Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts . MDPI. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of Ropivacaine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanism of action of Ropivacaine hydrochloride, a widely used local anesthetic. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological principles with the specific attributes of Ropivacaine, offering a comprehensive understanding of its function from the molecular to the clinical level.

Introduction: Ropivacaine Hydrochloride

Ropivacaine hydrochloride is the hydrochloride salt of ropivacaine, an amide-type local anesthetic with significant clinical application in providing regional anesthesia for surgery and for acute pain management.[1][2] Its chemical structure, (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride, is pivotal to its pharmacological profile, conferring properties that distinguish it from other local anesthetics.[1] Marketed as the pure S-enantiomer, Ropivacaine offers a favorable safety profile, particularly concerning its reduced potential for cardiotoxicity compared to its racemic predecessor, bupivacaine.[2]

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for Ropivacaine, like all local anesthetics, is the blockade of nerve impulse propagation through the inhibition of voltage-gated sodium channels (VGSCs) in the neuronal membrane.[1] This action is reversible and concentration-dependent.

Ropivacaine exerts its effect by physically binding to a specific receptor site within the pore of the VGSCs.[1] In its protonated, cationic form, Ropivacaine gains access to its binding site from the intracellular side of the neuronal membrane. This necessitates that the molecule first traverses the lipid bilayer in its uncharged, lipid-soluble form before re-equilibrating to its active, charged state within the axoplasm.

The blockade of the sodium channel is not absolute but rather "state-dependent," meaning Ropivacaine has a higher affinity for VGSCs in their open and inactivated states than in their resting state. This is a critical aspect of its mechanism for two primary reasons:

  • Enhanced Potency in Active Nerves: Neurons that are firing at a high frequency, such as those transmitting pain signals, have their VGSCs cycling through the open and inactivated states more often. This provides more opportunities for Ropivacaine to bind, leading to a more rapid and profound nerve block in tissues where it is most needed.

  • Use-Dependent Blockade: This phenomenon, also known as phasic block, describes the progressive increase in the degree of nerve block with repeated nerve stimulation. It is a direct consequence of the state-dependent binding of Ropivacaine.

By binding to the VGSC, Ropivacaine stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is essential for the depolarization phase of an action potential.[1] This inhibition of depolarization raises the threshold for electrical excitability, ultimately blocking the generation and conduction of nerve impulses.[1]

Signaling Pathway and Mechanism of Action

Ropivacaine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Ropivacaine_HCl Ropivacaine HCl (Charged) Ropivacaine_Base Ropivacaine (Uncharged Base) Ropivacaine_HCl->Ropivacaine_Base Lipid Soluble Form Crosses Membrane VGSC_Resting Voltage-Gated Na+ Channel Resting State VGSC_Open Voltage-Gated Na+ Channel Open State VGSC_Resting->VGSC_Open Depolarization VGSC_Inactive Voltage-Gated Na+ Channel Inactivated State (Ropivacaine Bound) VGSC_Open->VGSC_Inactive Inactivation VGSC_Inactive->VGSC_Resting Repolarization No_AP Action Potential Blocked VGSC_Inactive->No_AP Stabilization of Inactivated State Ropivacaine_Cation Ropivacaine (Charged Cation) Ropivacaine_Base->Ropivacaine_Cation Re-equilibration Ropivacaine_Cation->VGSC_Inactive Binds to Open/Inactive States

Caption: Mechanism of Ropivacaine action on voltage-gated sodium channels.

Pharmacodynamic Profile

The interaction of Ropivacaine with VGSCs results in a differential blockade of nerve fibers. Smaller diameter nerve fibers, such as Aδ and C fibers that are responsible for transmitting pain and temperature sensations, are more susceptible to blockade than larger Aα and Aβ fibers, which are involved in motor function and proprioception. This differential sensitivity contributes to Ropivacaine's clinical profile of providing potent analgesia with less pronounced motor blockade at lower concentrations.

Pharmacodynamic ParameterValue
Onset of ActionIntermediate
Duration of ActionLong
PotencyHigh
Motor BlockadeLess pronounced at lower concentrations
CardiotoxicityLower than bupivacaine
Experimental Elucidation of the Mechanism of Action

The mechanism of action of Ropivacaine has been elucidated through a variety of in vitro and in vivo experimental techniques. The gold-standard method for studying the interaction of local anesthetics with ion channels is the patch-clamp electrophysiology technique .

This protocol provides a framework for assessing the inhibitory effect of Ropivacaine on sodium currents in primary sensory neurons.

1. Cell Preparation:

  • Isolate Dorsal Root Ganglion (DRG) neurons from a suitable animal model.
  • Culture the neurons for 24-48 hours to allow for recovery and adherence to coverslips.

2. Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with an external solution containing physiological concentrations of ions.
  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution mimicking the intracellular ionic composition.
  • Establish a whole-cell patch-clamp configuration on a single DRG neuron.

3. Data Acquisition:

  • Hold the neuron at a resting membrane potential of -80 mV.
  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.2 Hz).
  • Record baseline sodium currents for a stable period.
  • Apply Ropivacaine at various concentrations (e.g., 1 µM, 10 µM, 100 µM) via the perfusion system.
  • Record the inhibition of the sodium current at each concentration until a steady-state effect is reached.
  • To assess use-dependent block, increase the frequency of the depolarizing pulses (e.g., to 5 Hz or 10 Hz) in the presence of Ropivacaine.

4. Data Analysis:

  • Measure the peak amplitude of the sodium current before and after the application of Ropivacaine.
  • Calculate the percentage of inhibition for each concentration.
  • Fit the concentration-response data to a Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration) of Ropivacaine.
  • Quantify the degree of use-dependent block by comparing the inhibition at low and high stimulation frequencies.
Experimental Workflow

Experimental_Workflow Start Start: Isolate DRG Neurons Culture Culture Neurons (24-48h) Start->Culture Patch Establish Whole-Cell Patch-Clamp Culture->Patch Baseline Record Baseline Na+ Currents (0.2 Hz) Patch->Baseline Apply_Ropivacaine Apply Ropivacaine (Varying Concentrations) Baseline->Apply_Ropivacaine Record_Inhibition Record Steady-State Inhibition Apply_Ropivacaine->Record_Inhibition Use_Dependence Assess Use-Dependent Block (Increase Frequency to 5-10 Hz) Record_Inhibition->Use_Dependence Analyze Data Analysis: IC50 and Use-Dependence Quantification Use_Dependence->Analyze End End: Elucidate Mechanism Analyze->End

Caption: Workflow for patch-clamp analysis of Ropivacaine's effect on sodium channels.

Conclusion

The mechanism of action of Ropivacaine hydrochloride is a well-defined process centered on the state- and use-dependent blockade of voltage-gated sodium channels. This targeted inhibition of nerve impulse propagation, particularly in highly active nociceptive fibers, provides the basis for its clinical efficacy as a potent and long-acting local anesthetic. The understanding of this core mechanism at a molecular level is fundamental for its safe and effective use in clinical practice and for the development of future generations of local anesthetics with improved therapeutic profiles.

References

  • PubChem. (n.d.). Ropivacaine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). Ropivacaine. National Center for Biotechnology Information. Retrieved from [Link][2]

Sources

biological activity of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential . While direct pharmacological data on this specific compound is limited in publicly accessible literature, its structural relationship to the well-characterized local anesthetic, Ropivacaine, and the broad bioactivity of the piperidine scaffold allows for a robust, inferential exploration of its potential therapeutic applications. This document delineates its role as a key synthetic intermediate, explores the probable mechanisms of action based on its derivatives, and furnishes detailed, field-proven experimental protocols to empirically determine its biological functions. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacological landscape of novel piperidine derivatives.

Introduction and Chemical Identity

This compound is a piperidine derivative, a class of six-membered heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and natural alkaloids.[1] The piperidine ring serves as a versatile scaffold in medicinal chemistry, valued for its conformational rigidity and capacity for diverse functionalization.[1]

The primary recognized role of this compound is as a crucial building block in the synthesis of (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, commercially known as Ropivacaine.[2][3] Ropivacaine is a widely used long-acting amide-type local anesthetic, highlighting the inherent potential of the 1-propylpiperidine-2-carboxylic acid core to interact with biological targets of therapeutic significance.[4] This guide will, therefore, leverage the well-documented pharmacology of Ropivacaine and other piperidine derivatives to build a predictive framework for the biological activity of its carboxylic acid precursor.

Synthetic Pathway to a Clinically Relevant Bioactive Molecule: Ropivacaine

The transformation of a carboxylic acid to an amide is a fundamental step in the synthesis of many pharmaceuticals. In this context, this compound serves as the foundational chiral scaffold for the construction of Ropivacaine. Understanding this pathway is critical as it establishes a direct chemical lineage to a compound with known and potent biological activity.

The synthesis involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by condensation with 2,6-dimethylaniline.[3][5]

Synthesis_Workflow cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_condensation Amide Bond Formation A 1-Propylpiperidine-2- carboxylic acid hydrochloride B Acyl Chloride Intermediate A->B Acylation C Ropivacaine (S)-N-(2,6-dimethylphenyl)-1- propylpiperidine-2-carboxamide B->C Condensation Reagent1 SOCl₂ or (COCl)₂ Reagent1->B Reagent2 2,6-dimethylaniline Reagent2->C

Caption: Synthetic workflow from the topic compound to Ropivacaine.

Experimental Protocol: Synthesis of Ropivacaine

This protocol is a representative synthesis adapted from established methods.[3][5]

  • Acyl Chloride Formation: To a solution of this compound in an inert solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Warm the mixture to approximately 40-50°C.

  • Slowly add thionyl chloride (SOCl₂) dropwise. The causality here is the conversion of the carboxylic acid to the more reactive acyl chloride intermediate. The hydrochloride salt form often protects the piperidine nitrogen from side reactions.

  • Maintain the temperature and stir for 3-6 hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amide Condensation: In a separate vessel, dissolve 2,6-dimethylaniline in the same solvent.

  • Slowly add the previously prepared acyl chloride solution to the 2,6-dimethylaniline solution. An exothermic reaction is expected.

  • The reaction is typically stirred at an elevated temperature (e.g., 50-60°C) for several hours to drive the condensation to completion.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The resulting product, Ropivacaine hydrochloride, may precipitate or can be isolated by extraction and subsequent crystallization to yield the purified product.

Inferred Biological Activity I: Local Anesthetic Potential

Given its role as a direct precursor to Ropivacaine, the most probable , or its simple derivatives, is local anesthesia.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics like Ropivacaine exert their effects by blocking nerve impulse conduction.[4] They achieve this by reversibly binding to voltage-gated sodium channels within the neuronal cell membrane.[6][7] By blocking these channels, they prevent the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[8] This results in a localized and temporary cessation of nerve conduction, perceived as numbness.[7] Ropivacaine is known for its lower lipophilicity compared to bupivacaine, which contributes to a reduced motor blockade and a better safety profile, particularly concerning cardiotoxicity.[4]

Anesthetic_MoA cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular NaChannel Voltage-Gated Sodium Channel Sensation Sensation Signal (Pain, etc.) NaChannel->Sensation Propagates Signal (Na+ Influx) NerveImpulse Nerve Impulse (Action Potential) NerveImpulse->NaChannel Activates Compound 1-Propylpiperidine-2-carboxylic acid derivative Block Blockade Compound->Block Block->NaChannel Binds to & Inhibits NoInflux No Na+ Influx Block->NoInflux MIC_Workflow A Prepare Serial Dilutions of 1-Propylpiperidine-2-carboxylic acid HCl in 96-well plate C Inoculate all wells (except sterility control) A->C B Prepare Standardized Microbial Inoculum (e.g., S. aureus, E. coli) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Comparative Analysis

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Local Anesthetic Activity

CompoundConcentration (% w/v)Onset of Action (min)Duration of Action (min)
1-Propylpiperidine-2-carboxylic acid HCl 0.5~10-15~20-30
1.0~5-10~45-60
Ropivacaine (Control) 0.52-5120-180
Saline (Control) N/AN/A0

Table 2: Representative Antimicrobial Activity of Piperidine Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Derivative A32-128>51232-64[9]
Derivative B1.5 mg/mL1.5 mg/mLNot Tested[9]
1-Propylpiperidine-2-carboxylic acid HCl To be determined To be determined To be determined

Broader Pharmacological Context and Future Directions

The piperidine-2-carboxylic acid scaffold is not limited to local anesthetic and antimicrobial activities. Derivatives have been investigated for a wide range of applications, including:

  • CNS Disorders: As components of antipsychotics and treatments for Alzheimer's disease. [1]* Anti-inflammatory Agents: Certain derivatives act as inhibitors of adhesion molecules, which are crucial in inflammatory responses. [10]* Antitumor Activity: Some palladium complexes of 2-piperidine-carboxylic acid have been tested as growth inhibitors against tumor cells. [11] These diverse activities underscore the vast potential of the this compound core structure. Future research should focus on derivatization of the carboxylic acid and the piperidine nitrogen to explore these other therapeutic avenues.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its chemical structure provides a strong rationale for investigating its intrinsic biological activities. Based on the robust pharmacology of its direct amide derivative, Ropivacaine, a primary avenue of investigation is its potential as a local anesthetic. Furthermore, the prevalence of antimicrobial activity within the broader class of piperidine compounds warrants a thorough evaluation of its efficacy against pathogenic bacteria and fungi. The experimental protocols detailed in this guide provide a clear, validated pathway for elucidating the pharmacological profile of this compound and unlocking its potential as a novel therapeutic agent.

References

  • Ropivacaine: A review of its pharmacology and clinical use. (n.d.). PubMed Central. [Link]

  • Clinical Profile of Ropivacaine Hydrochloride 150mg/30mL Solution for Injection. (n.d.). GlobalRx. [Link]

  • The Science Behind Ropivacaine HCl: Mechanism of Action and Clinical Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ropivacaine. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). PubMed. [Link]

  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). ResearchGate. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. [Link]

  • ROPIVACAINE. (2021). New Drug Approvals. [Link]

  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. (n.d.). ResearchGate. [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[4][8]enzothiazine as orally-active adhesion molecule inhibitors. (2004). PubMed. [Link]

  • Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. (2025). ResearchGate. [Link]

  • An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (n.d.). Semantic Scholar. [Link]

  • Local Anesthetic by Different Methods. (2022). YouTube. [Link]

  • Method of synthesis of ropivacaine hydrochloride monohydrate. (n.d.).
  • Synthesis and biological activities of local anesthetics. (2019). PubMed Central. [Link]

  • Evaluation of the local anesthetic. (2023). JEP - Dove Medical Press. [Link]

  • Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. (2023). PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation. (2023). NIH. [Link]

Sources

An In-Depth Technical Guide to 1-Propylpiperidine-2-carboxylic Acid and Its Derivatives: A Focus on Ropivacaine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propylpiperidine-2-carboxylic acid hydrochloride, a molecule of significant interest in medicinal chemistry. Due to the limited direct literature on this specific hydrochloride salt, this guide will focus on its core structure, piperidine-2-carboxylic acid (pipecolic acid), and its prominent derivative, the local anesthetic Ropivacaine. This approach allows for a detailed exploration of the structure-activity relationships, physicochemical properties, and therapeutic applications relevant to this class of compounds.

Chemical Identity and Structural Analysis

The PubChem database contains an entry for 1-propylpiperidine-2-carboxylic acid, but it lacks extensive literature references or a registered CAS number, suggesting it is not a widely commercialized or extensively studied compound in its own right.[1]

A closely related and extensively characterized derivative is Ropivacaine . Ropivacaine is the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide. Its hydrochloride salt is a widely used local anesthetic. The key structural difference is the presence of a 2,6-dimethylphenyl carboxamide group instead of a carboxylic acid.

Table 1: Comparison of Key Chemical Structures

CompoundStructureKey Features
1-Propylpiperidine-2-carboxylic acidA piperidine ring with a C3H7 group on the nitrogen and a COOH group at the 2-position.Chiral center at the 2-position. The carboxylic acid group is ionizable.
RopivacaineA piperidine ring with a C3H7 group on the nitrogen and a CONH(C6H3(CH3)2) group at the 2-position.(S)-enantiomer is the active form. The amide linkage is crucial for its anesthetic activity.

Below is a visual representation of the structural relationship between the parent acid and its amide derivative, Ropivacaine.

G cluster_0 Core Structure: 1-Propylpiperidine-2-carboxylic acid cluster_1 Derivative: Ropivacaine 1-Propylpiperidine-2-carboxylic_acid 1-Propylpiperidine- 2-carboxylic acid Ropivacaine Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propyl- piperidine-2-carboxamide) 1-Propylpiperidine-2-carboxylic_acid->Ropivacaine Amidation with 2,6-dimethylaniline

Caption: Structural relationship between 1-Propylpiperidine-2-carboxylic acid and Ropivacaine.

Physicochemical Properties and Their Implications

The physicochemical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Table 2: Physicochemical Properties of Ropivacaine Hydrochloride Monohydrate

PropertyValueSource
CAS Number 132112-35-7[2]
Molecular Formula C₁₇H₂₆N₂O · HCl · H₂O
Molecular Weight 328.88 g/mol [2]
Appearance White to off-white powder
Solubility Water: 5 mg/mL (clear solution)
Optical Activity [α]/D -9 to -12, c = 1 in methanol

The propyl group at the 1-position of the piperidine ring in both the parent acid and Ropivacaine contributes to the lipophilicity of the molecule. This is a crucial feature for local anesthetics, as it allows them to penetrate the lipid-rich nerve membranes to reach their site of action—the voltage-gated sodium channels.

The carboxylic acid group in 1-Propylpiperidine-2-carboxylic acid is ionizable, and its pKa would be expected to be in the range of 3.5-4.5.[3] This means that at physiological pH, it would exist predominantly in its ionized (deprotonated) form. In drug design, a carboxylic acid group can influence solubility and interactions with biological targets. However, its ionized state can hinder its ability to cross cell membranes. The conversion of the carboxylic acid to the less polar amide in Ropivacaine enhances its lipophilicity, which is favorable for its anesthetic action.

Synthesis and Manufacturing Considerations

The synthesis of piperidine-2-carboxylic acid and its derivatives is a well-established area of organic chemistry. Chiral synthesis is particularly important for producing enantiomerically pure compounds like (S)-Ropivacaine.

A common synthetic approach involves the use of chiral starting materials or asymmetric synthesis methodologies. For instance, (S)-2-piperidinecarboxylic acid can be prepared via methods that establish the stereocenter early in the synthetic route.[4]

The general synthetic pathway to Ropivacaine would involve the N-propylation of a suitable piperidine-2-carboxylic acid derivative, followed by amidation with 2,6-dimethylaniline.

G Start (S)-Piperidine-2-carboxylic acid derivative Step1 N-Propylation Start->Step1 Intermediate (S)-1-Propylpiperidine-2-carboxylic acid derivative Step1->Intermediate Step2 Amidation with 2,6-dimethylaniline Intermediate->Step2 End Ropivacaine Step2->End

Caption: Generalized synthetic workflow for Ropivacaine.

Applications in Drug Development

The primary application of the 1-propylpiperidine-2-carboxamide scaffold is in the field of local anesthesia, as exemplified by Ropivacaine.

Mechanism of Action of Ropivacaine

Ropivacaine, like other amide-type local anesthetics, functions by blocking nerve impulse conduction.[5] It achieves this by reversibly binding to the intracellular portion of voltage-gated sodium channels in neuronal membranes. This binding stabilizes the channels in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a temporary loss of sensation in the area supplied by the affected nerves.

Therapeutic Uses of Ropivacaine

Ropivacaine is indicated for a variety of applications requiring local or regional anesthesia, including:

  • Surgical anesthesia

  • Acute pain management, such as postoperative pain and labor analgesia

Its clinical profile is characterized by a long duration of action and a favorable sensory-to-motor block ratio, meaning it can provide significant pain relief with less impact on muscle function compared to some other local anesthetics.

Potential of Carboxylic Acid Derivatives

While the carboxamide is key to Ropivacaine's activity, the parent carboxylic acid, 1-Propylpiperidine-2-carboxylic acid, could serve as a versatile intermediate for the synthesis of other biologically active molecules. The carboxylic acid group can be modified to form esters, amides, and other functional groups, enabling the exploration of a wide range of chemical space in drug discovery programs. Piperidine carboxylic acid derivatives have been investigated as inhibitors of adhesion molecules, highlighting the broader therapeutic potential of this scaffold.[6]

Conclusion

This compound represents a foundational structure within a medicinally important class of compounds. While it is not a widely used compound itself, its chemical architecture is central to the highly successful local anesthetic, Ropivacaine. Understanding the structure, properties, and synthesis of this and related piperidine derivatives provides valuable insights for researchers and professionals in drug development, particularly in the design of new therapeutic agents targeting the nervous system and beyond. The principles of modifying the carboxylic acid group to an amide to enhance lipophilicity and biological activity, as seen in the case of Ropivacaine, serve as a classic example of rational drug design.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. [Link]

  • PubChem. Ropivacaine hydrochloride, (R)-. National Center for Biotechnology Information. [Link]

  • PubChem. Ropivacaine Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-propylpiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. ROPIVACAINE HYDROCHLORIDE. U.S. Food and Drug Administration. [Link]

  • PubChem. 2-Propylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(Propylcarbamoyl)piperidine-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubMed. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. National Library of Medicine. [Link]

  • Google Patents. A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Philadelphia University. Medicinal Chemistry. [Link]

  • IntechOpen. Prodrugs of Drugs Bearing Carboxylic Acids. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Library of Medicine. [Link]

  • Google Patents.
  • PubChem. Pipecolic acid hydrochloride, (-)-. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • MDPI. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. [Link]

  • PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][7]benzothiazine as orally-active adhesion molecule inhibitors. National Library of Medicine. [Link]

  • PubChem. Pipecolic Acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals across diverse therapeutic areas.[1][2] 1-Propylpiperidine-2-carboxylic acid hydrochloride represents a versatile synthetic intermediate with significant potential for derivatization and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in its structural analogy to established drugs and the broader pharmacological activities of piperidine derivatives. We will delve into the scientific rationale for investigating specific target classes, provide detailed, field-proven experimental protocols for target validation, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel chemical entities.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The six-membered heterocyclic amine, piperidine, is a recurring motif in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions allow for precise three-dimensional arrangements that can be tailored to fit the binding pockets of a wide array of biological targets. The subject of this guide, this compound, features a propyl group on the piperidine nitrogen and a carboxylic acid at the 2-position, providing two key points for chemical modification. This dual functionality makes it an exceptionally versatile building block for creating diverse chemical libraries for screening and lead optimization.[1]

Primary Hypothesis: Voltage-Gated Sodium Channels as a Therapeutic Target

A primary avenue of investigation for this compound stems from its close structural resemblance to the local anesthetic, Ropivacaine ((2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride).[3][4] Ropivacaine functions by blocking voltage-gated sodium ion channels in neuronal membranes, thereby inhibiting the generation and propagation of nerve impulses.[3][4] This mechanism is responsible for its anesthetic and analgesic properties.[4]

Scientific Rationale

The shared 1-propylpiperidine-2-carboxamide core between our lead compound and Ropivacaine strongly suggests that voltage-gated sodium channels are a high-probability target. The carboxylic acid moiety of our compound could potentially engage with the channel's pore or gating mechanisms, mimicking the effects of the carboxamide in Ropivacaine.

Experimental Workflow: Electrophysiological Validation

A definitive method for confirming the interaction with voltage-gated sodium channels is through electrophysiological assays, such as the whole-cell patch-clamp technique.

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Compound Application & Data Acquisition cluster_3 Data Analysis prep_cells Culture HEK293 cells stably expressing a specific Nav subtype (e.g., Nav1.7) plate_cells Plate cells onto glass coverslips for recording prep_cells->plate_cells form_seal Form a giga-ohm seal between the patch pipette and a single cell whole_cell Rupture the cell membrane to achieve whole-cell configuration form_seal->whole_cell record_baseline Record baseline sodium currents in response to voltage steps whole_cell->record_baseline apply_compound Perfuse cells with varying concentrations of this compound record_baseline->apply_compound record_post_compound Record sodium currents in the presence of the compound apply_compound->record_post_compound washout Washout the compound to assess reversibility record_post_compound->washout measure_peak_current Measure the peak inward sodium current for each voltage step record_post_compound->measure_peak_current calculate_inhibition Calculate the percentage inhibition of the peak current at each compound concentration measure_peak_current->calculate_inhibition plot_curve Plot a concentration-response curve and determine the IC50 value calculate_inhibition->plot_curve

Figure 1: Workflow for Electrophysiological Validation of Sodium Channel Blockade.
  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human Nav1.7 sodium channel isoform in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Electrophysiology:

    • Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Prepare an internal pipette solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold cells at a potential of -100 mV. Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms) every 10 seconds.

    • After recording a stable baseline, perfuse the test compound at increasing concentrations.

    • Record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the inward sodium current.

    • Calculate the percentage of inhibition using the formula: (1 - (I_compound / I_baseline)) * 100.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Expected Outcomes and Interpretation

A dose-dependent reduction in the peak sodium current that is reversible upon washout would strongly indicate that this compound acts as a sodium channel blocker. The calculated IC50 value will quantify its potency.

Parameter Expected Result for an Active Compound Interpretation
Peak Sodium Current Decreased in a dose-dependent mannerDirect blockade of the sodium channel
IC50 Value Low micromolar to nanomolar rangeHigh potency as a sodium channel inhibitor
Reversibility Current returns to baseline after washoutThe compound does not bind covalently

Secondary and Exploratory Targets in Inflammation and Neuropathic Pain

The therapeutic landscape of piperidine derivatives extends beyond local anesthesia, with numerous examples demonstrating efficacy in inflammatory and neurological disorders.[5][6][7] This suggests that this compound may modulate other key pathways involved in these conditions.

Soluble Epoxide Hydrolase (sEH)
  • Scientific Rationale: Inhibition of soluble epoxide hydrolase (sEH) is an emerging therapeutic strategy for treating inflammatory and cardiovascular diseases.[6] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs).[6] Piperidine derivatives have been identified as potent sEH inhibitors.[6]

  • Experimental Approach: A fluorometric assay using a commercially available sEH inhibitor screening kit can be employed for initial screening.

Calpain
  • Scientific Rationale: Calpains are calcium-dependent cysteine proteases implicated in neurodegenerative diseases and neuronal injury. Piperidine carboxamides have been successfully developed as calpain inhibitors, demonstrating neuroprotective effects.[7] These compounds have shown anticonvulsive properties by inhibiting NMDA-induced convulsions in animal models.[7]

  • Experimental Approach: A cell-free enzymatic assay using a fluorogenic calpain substrate can be used to determine the inhibitory activity of the compound.

Cyclooxygenase-2 (COX-2)
  • Scientific Rationale: COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Piperidine-containing compounds have been designed as selective COX-2 inhibitors.[8]

  • Experimental Approach: An in vitro COX-2 inhibitor screening assay can be used to assess the compound's ability to block prostaglandin synthesis.

Broad-Spectrum Biological Screening

Given the versatility of the piperidine scaffold, a broader screening approach is warranted to uncover novel and unexpected therapeutic targets.

Antimicrobial Activity
  • Scientific Rationale: Some piperidine derivatives have shown promising antimicrobial properties.[9]

  • Experimental Protocol: Broth Microdilution Assay

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity
  • Scientific Rationale: The piperidine ring is present in several anticancer agents, and novel derivatives are continually being explored for their antiproliferative effects.[10]

  • Experimental Protocol: MTT Proliferation Assay

    • Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Synthesis and Derivatization Strategy

To explore the structure-activity relationship (SAR) and optimize the potency and selectivity of this compound, a robust synthetic strategy is essential.

Workflow for Analog Synthesis

G cluster_0 Carboxylic Acid Derivatization cluster_1 N-Propyl Group Modification cluster_2 Biological Evaluation of Analogs start This compound amide_coupling Amide coupling with various amines start->amide_coupling dealkylation Dealkylation followed by re-alkylation with diverse alkyl/aryl groups start->dealkylation esterification Esterification with different alcohols screening Screening of new derivatives against identified targets amide_coupling->screening esterification->screening dealkylation->screening sar_analysis Structure-Activity Relationship (SAR) analysis screening->sar_analysis lead_optimization Lead optimization for improved potency and selectivity sar_analysis->lead_optimization

Figure 2: Strategy for Synthesis and Derivatization.

Conclusion

This compound is a promising chemical entity with a high likelihood of interacting with therapeutically relevant targets. Based on strong structural analogy, voltage-gated sodium channels represent the primary target for investigation. However, the well-documented diverse bioactivities of the piperidine scaffold warrant a broader screening approach encompassing targets in inflammation, neuropathic pain, infectious diseases, and oncology. The experimental protocols and strategic framework outlined in this guide provide a clear path for the comprehensive evaluation of this compound and its derivatives, ultimately paving the way for the potential development of novel therapeutics.

References

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][9]benzothiazine as orally-active adhesion molecule inhibitors. (2004). Chemical & Pharmaceutical Bulletin, 52(6), 675-87. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Ropivacaine Hydrochloride. (n.d.). PubChem. [Link]

  • Ropivacaine hydrochloride, (R)-. (n.d.). PubChem. [Link]

  • Ropivacaine-d7 Hydrochloride. (n.d.). PubChem. [Link]

  • Scheme 1. 2-Piperidine-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-91. [Link]

  • Ropivacaine related compound b (50 mg) ((R)-(+)-1-propylpiperidine-2-carboxylic acid (2,6-dimethylphenyl)-amide hydrochloride 1-hydrate) suppliers and producers. (n.d.). BuyersGuideChem. [Link]

  • Ropivacaine. (n.d.). PubChem. [Link]

  • ROPIVACAINE HYDROCHLORIDE. (n.d.). gsrs. [Link]

  • 2-Propylpiperidine. (n.d.). PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7339. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules, 28(18), 6543. [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(22), 6827-32. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). Medicinal Chemistry, 17(9), 937-944. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2021). RSC Medicinal Chemistry. [Link]

  • 1-Propylpiperidine-4-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to 1-Propylpiperidine-2-carboxylic acid hydrochloride: A Core Moiety in Modern Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Propylpiperidine-2-carboxylic acid hydrochloride, a pivotal chiral intermediate in the synthesis of the widely used local anesthetic, Ropivacaine. While not extensively studied as an independent entity, its discovery and history are intrinsically linked to the quest for safer and more effective local anesthetics. This document delves into the historical context of its emergence, its synthesis as a key structural component, its physicochemical properties, and its critical role in the development of modern pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important, albeit often overlooked, chemical compound.

Introduction: The Genesis of a Key Intermediate

The history of this compound is not one of a standalone discovery but is deeply embedded in the evolution of local anesthetics. The latter half of the 20th century saw a concerted effort to develop safer alternatives to existing local anesthetics like bupivacaine, which, despite its efficacy, was associated with significant cardiotoxicity, particularly in pregnant women.[1][2] This concern spurred the development of new anesthetic agents with improved safety profiles.

Ropivacaine, the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, emerged from this research as a long-acting amide-type local anesthetic with a significantly lower potential for cardiotoxicity compared to bupivacaine.[1][2] The key to Ropivacaine's unique properties lies in its specific chemical structure: a chiral piperidine ring N-alkylated with a propyl group. The synthesis of this molecule necessitated the creation of a specific precursor: (S)-1-Propylpiperidine-2-carboxylic acid. Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for handling and storage during the manufacturing process. Therefore, the "discovery" of this compound can be traced back to the pioneering synthetic work that led to the production of Ropivacaine.

The Historical Trajectory: From Pipecolic Acid to a Modern Anesthetic

The development of N-alkylated pipecolic acid amides as local anesthetics dates back to the mid-20th century.[3] Researchers systematically explored the structure-activity relationships of these compounds, varying the N-alkyl substituent and the aromatic amide portion.[3] This research culminated in the identification of Ropivacaine as a promising clinical candidate.

The synthesis of Ropivacaine, and by extension its core intermediate, 1-Propylpiperidine-2-carboxylic acid, is a multi-step process that typically begins with pipecolic acid (piperidine-2-carboxylic acid).[4] The critical step in forming the title compound is the N-alkylation of the piperidine ring.

Synthesis_Overview cluster_start Starting Material cluster_synthesis Key Synthetic Step cluster_intermediate Target Intermediate cluster_final_product Final Product Pipecolic_Acid Pipecolic Acid N_Propylation N-Propylation Pipecolic_Acid->N_Propylation Alkylation Target_Compound 1-Propylpiperidine-2-carboxylic acid N_Propylation->Target_Compound Formation Ropivacaine Ropivacaine Target_Compound->Ropivacaine Amidation

The early patents for Ropivacaine describe the synthesis of L-N-n-propylpipecolic acid-2,6-xylidide, highlighting the importance of the 1-propylpiperidine-2-carboxylic acid moiety.[5][6] These foundational documents laid the groundwork for the various synthetic strategies that have since been developed.

Synthesis and Methodologies

The synthesis of 1-Propylpiperidine-2-carboxylic acid is a crucial step in the overall production of Ropivacaine. Several methods have been reported in scientific literature and patents, generally involving the N-alkylation of a suitable pipecolic acid derivative.

General Synthetic Pathway

A common approach involves the direct N-alkylation of (S)-pipecolic acid. This is typically achieved by reacting (S)-pipecolic acid with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

General_Synthesis S_Pipecolic_Acid (S)-Pipecolic Acid Reaction N-Alkylation S_Pipecolic_Acid->Reaction Propylating_Agent Propylating Agent (e.g., 1-Bromopropane) Propylating_Agent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product (S)-1-Propylpiperidine-2-carboxylic acid Reaction->Product HCl_Addition HCl Product->HCl_Addition Final_Product (S)-1-Propylpiperidine-2-carboxylic acid hydrochloride HCl_Addition->Final_Product

Experimental Protocol: N-propylation of (S)-pipecolic acid

The following is a representative, generalized protocol based on established synthetic routes for Ropivacaine intermediates.[7][8]

Materials:

  • (S)-pipecolic acid

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve (S)-pipecolic acid in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Base Addition: Add potassium carbonate to the solution. The base acts as a proton scavenger, facilitating the nucleophilic attack of the piperidine nitrogen.

  • Alkylation: Add 1-bromopropane to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude 1-Propylpiperidine-2-carboxylic acid.

  • Salt Formation: The crude product is dissolved in a suitable solvent (e.g., isopropanol, acetone) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Physicochemical and Analytical Data

While specific, detailed analytical data for this compound is not extensively available in public literature, its properties can be inferred from its constituent parts and related compounds.

PropertyValue/InformationSource
Molecular Formula C₉H₁₈ClNO₂-
Molecular Weight 207.70 g/mol -
Appearance Expected to be a white to off-white crystalline solid.Inferred
Solubility Expected to be soluble in water and polar organic solvents.Inferred
Chirality Exists as enantiomers; the (S)-enantiomer is the precursor to Ropivacaine.[1][2]

Spectroscopic Data:

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not readily found in publicly accessible databases. However, the spectra would be expected to show characteristic signals for the propyl group (triplet and two multiplets), the piperidine ring protons, and the carboxylic acid proton.

Significance and Applications

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Ropivacaine.[9][10] The propyl group at the 1-position of the piperidine ring is a critical determinant of Ropivacaine's pharmacological profile, contributing to its long duration of action and reduced toxicity compared to its analogue, bupivacaine.[1][2]

The stereochemistry of the molecule is also of paramount importance. The use of the pure (S)-enantiomer is crucial for the enhanced safety profile of Ropivacaine.[2] This underscores the need for stereoselective synthetic methods or efficient resolution techniques in the preparation of this intermediate.

Conclusion

This compound, while not a compound of widespread independent study, holds a significant place in the history and practice of medicinal chemistry. Its development was a crucial step in the creation of Ropivacaine, a safer and effective local anesthetic that has had a profound impact on clinical practice. A thorough understanding of the synthesis, properties, and historical context of this key intermediate is essential for professionals in the fields of drug discovery, development, and manufacturing. The continuous refinement of synthetic routes to this and similar chiral building blocks will undoubtedly play a role in the future of anesthetic drug development.

References

  • ROPIVACAINE - New Drug Approvals. (2021, October 28). newdrugapprovals.org. [Link]

  • Ropivacaine - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Ruetsch, Y. A., Boni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175–182. [Link]

  • Ruetsch, Y., Boni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Semantic Scholar. [Link]

  • Ruetsch, Y. A., Boni, T., & Borgeat, A. (2001). From Cocaine to Ropivacaine: The History of Local Anesthetic Drugs. Bentham Science. [Link]

  • CN103086954A - Method for preparing ropivacaine - Google Patents. (n.d.).
  • WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents. (n.d.).
  • CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents. (n.d.).
  • RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents. (n.d.).
  • US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate - Google Patents. (n.d.).
  • An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (n.d.). Semantic Scholar. [Link]

  • Federsel, H. J., Jaksch, P., & Sandberg, R. (1987). An efficient synthesis of a new, chiral 2',6'-pipecoloxylidide local anaesthetic agent. Acta Chemica Scandinavica, Series B, 41, 757-761. [Link]

  • Ekenstam, B. A., Egner, B., & Pettersson, G. (1957). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica, 11, 1183-1190. [Link]

  • Federsel, H. J., Jaksch, P., & Sandberg, R. (1988). ChemInform Abstract: An Efficient Synthesis of a New, Chiral 2′,6′-Pipecoloxylidide Local Anaesthetic Agent. ChemInform, 19(15). [Link]

  • Pipecolic acid, N-propoxycarbonyl-, butyl ester | C14H25NO4 | CID 91725611 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents. (n.d.).
  • Ekenstam, B. A., Egner, B., & Pettersson, G. (1957). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica. [Link]

  • Ropivacaine | C17H26N2O | CID 175805 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • EP0151110B1 - L-n-n-propylpipecolic acid-2,6-xylidide and method for preparing the same - Google Patents. (n.d.).
  • Pipecolylpipecolic acid, N-propoxycarbonyl-, propyl ester - NIST WebBook. (n.d.). webbook.nist.gov. [Link]

  • Pipecolic Acid | C6H11NO2 | CID 849 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • Dhuner, K. G., Oljelund, O., & Aagesen, G. (1957). Carbocain-d, 1-N-methyl-pipecolic acid 2, 6-dimethylanilide; a new local anesthetic agent. Acta chirurgica Scandinavica, 112(5), 350–358. [Link]

  • 2-Propylpiperidine hydrochloride | C8H18ClN | CID 11156 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • WO1985000599A1 - L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME - Google Patents. (n.d.).
  • 1-Propylpiperidine | C8H17N | CID 21644 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • 1-Propylpiperidine-4-carboxylic acid hydrochloride | C9H18ClNO2 | CID 43810467 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • Pipecolic acid - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Chemical Properties of Pipecolic acid, N-ethoxycarbonyl-, dodecyl ester - Cheméo. (n.d.). . [Link]

  • Medicinal Chemistry - Philadelphia University. (n.d.). . [Link]

  • Pipecolic acid hydrochloride, (-)- | C6H12ClNO2 | CID 12210878 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • Piperidine-1-carboxylic acid | C6H11NO2 | CID 9964094 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

Sources

1-Propylpiperidine-2-carboxylic acid hydrochloride literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Propylpiperidine-2-carboxylic Acid Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Identity and Significance

1-Propylpiperidine-2-carboxylic acid and its hydrochloride salt represent a pivotal scaffold in medicinal chemistry. While direct, extensive literature on the simple hydrochloride salt of this acid is sparse, its core structure is the foundation of the widely used local anesthetic, Ropivacaine. This guide will delve into the synthesis, properties, and pharmacological relevance of this chemical family, with a primary focus on its most prominent derivative, Ropivacaine, to provide a comprehensive understanding for researchers and drug development professionals.

The parent compound, pipecolic acid (piperidine-2-carboxylic acid), is a non-proteinogenic amino acid found in various natural sources and plays a role in several biological pathways. The addition of an N-propyl group and subsequent derivatization at the carboxylic acid function unlock significant pharmacological activity, highlighting the importance of this structural motif.

Synthesis and Chemical Architecture

The synthesis of 1-propylpiperidine-2-carboxylic acid derivatives is a multi-step process that often begins with the chiral resolution or asymmetric synthesis of the core pipecolic acid structure.[1][2]

Key Synthetic Strategies

The preparation of the target scaffold can be broadly categorized into two main phases:

  • Formation of the Chiral Pipecolic Acid Core: Achieving the desired stereochemistry at the C2 position is crucial for pharmacological activity. This is typically accomplished through:

    • Resolution of Racemic Mixtures: Starting with a racemic mixture of pipecolic acid and using a chiral resolving agent, such as (+)-tartaric acid, to separate the desired (S)-enantiomer.[3]

    • Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to guide the stereoselective formation of the piperidine ring.[2][4][5]

  • N-Alkylation and Amide Coupling: Once the chiral pipecolic acid is obtained, the synthesis proceeds with:

    • N-Alkylation: Introduction of the propyl group onto the piperidine nitrogen. This is commonly achieved by reacting the pipecolic acid derivative with a propyl halide, such as 1-bromopropane, in the presence of a base.[3][6][7]

    • Amide Bond Formation: For derivatives like Ropivacaine, the carboxylic acid is activated and then coupled with an appropriate amine (e.g., 2,6-dimethylaniline).[3][8][9]

Illustrative Synthetic Pathway for Ropivacaine

The synthesis of Ropivacaine serves as an excellent template for understanding the preparation of 1-propylpiperidine-2-carboxylic acid derivatives.

Caption: General synthetic route to Ropivacaine Hydrochloride.

Experimental Protocol: N-Propylation of (S)-Pipecolic Acid 2,6-Xylidide

This protocol is a representative example of the N-alkylation step in the synthesis of Ropivacaine.

  • Dissolution: The intermediate, (S)-pipecolic acid 2,6-xylidide, is dissolved in a suitable organic solvent such as tetrahydrofuran (THF).[6]

  • Addition of Alkylating Agent and Base: n-Propyl bromide is added as the alkylating agent, along with a base like potassium carbonate to neutralize the acid formed during the reaction.[7]

  • Reaction: The mixture is heated under reflux for approximately 20-24 hours to drive the reaction to completion.[6]

  • Workup: After cooling, inorganic salts are removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.[6]

  • Purification: The crude Ropivacaine base is purified by recrystallization from a solvent like diisopropyl ether to obtain a solid with high purity.[6]

  • Salt Formation: The purified base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[10]

Physicochemical Properties

The hydrochloride salt form of these compounds enhances their water solubility and stability, making them suitable for pharmaceutical formulations.

PropertyValue (for Ropivacaine HCl)Source(s)
CAS Number 98717-15-8[11][12][13][14][15]
Molecular Formula C₁₇H₂₇ClN₂O[11][15][16]
Molecular Weight 310.86 g/mol [13][14][16]
Appearance White to off-white crystalline powder[11]
Solubility Soluble in water[11]
pKa ~8.1 - 8.2[17][18]
Melting Point ~260 °C[13]

Pharmacological Activity and Mechanism of Action

The primary pharmacological application of 1-propylpiperidine-2-carboxylic acid derivatives is as local anesthetics, with Ropivacaine being the archetypal example.[19][20]

Mechanism of Action: Sodium Channel Blockade

Ropivacaine exerts its anesthetic effect by reversibly blocking nerve impulse conduction.[19][20][21] This is achieved through the following mechanism:

  • Binding to Sodium Channels: Ropivacaine selectively binds to the intracellular portion of voltage-gated sodium ion channels in the neuronal membrane.[21][22]

  • Inhibition of Sodium Influx: This binding prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[19][23]

  • Blockade of Nerve Conduction: By stabilizing the neuronal membrane and inhibiting depolarization, the generation and propagation of nerve impulses are blocked, resulting in a temporary and localized loss of sensation.[16][21][23]

Ropivacaine is noted for its long duration of action and a lower potential for cardiotoxicity compared to other local anesthetics like bupivacaine.[11][19] It also exhibits a greater degree of sensory-motor differentiation, meaning it can provide pain relief with less impact on motor function, which is advantageous in many clinical settings.[19][24]

Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx (Na⁺) Na_Channel->Na_Influx allows Blocked_Conduction Blocked Nerve Conduction (Anesthesia) Na_Channel->Blocked_Conduction Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel opens Ropivacaine Ropivacaine HCl Ropivacaine->Na_Channel binds & blocks

Sources

Introduction: The Significance of the N-Alkyl Piperidine-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Homologous Series of 1-Propylpiperidine-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of the homologous series of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel piperidine-based compounds. The document delves into the synthetic pathways, advanced analytical characterization, and the underlying principles of structure-activity relationships (SAR) pertinent to this class of molecules.

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically approved drugs.[1] Its structural features contribute to favorable pharmacokinetic properties, including metabolic stability and improved transport across biological membranes.[1] The core of the series discussed herein is piperidine-2-carboxylic acid, also known as pipecolic acid, a chiral amino acid derivative.[2]

The subject of this guide, 1-Propylpiperidine-2-carboxylic acid, serves as a representative member of a broader homologous series of N-alkyl-piperidine-2-carboxylic acids. A homologous series is a group of compounds that share the same functional group and similar chemical properties, in which successive members differ by a constant structural unit, typically a methylene group (-CH₂-). Understanding the systematic variation of the N-alkyl substituent is critical for modulating the physicochemical and pharmacological properties of the molecule.

The hydrochloride salt form is commonly employed to enhance the stability and aqueous solubility of the parent compound, which is a crucial consideration for pharmaceutical development. A prominent example highlighting the therapeutic relevance of this core structure is Ropivacaine, a widely used local anesthetic, which is an amide derivative of (S)-N-propylpipecolic acid.[3] This connection underscores the potential of its analogs in drug discovery.

Synthesis of the N-Alkyl-Piperidine-2-Carboxylic Acid Homologous Series

The generation of a homologous series of 1-Alkylpiperidine-2-carboxylic acids is primarily achieved through the N-alkylation of the parent molecule, piperidine-2-carboxylic acid (pipecolic acid). This process involves the direct attachment of an alkyl group to the secondary amine of the piperidine ring.

General Synthetic Workflow

The synthetic strategy is a two-step process: (1) N-alkylation of the piperidine-2-carboxylic acid core, followed by (2) conversion to the hydrochloride salt for improved handling and solubility.

G cluster_synthesis Synthesis Workflow Start Piperidine-2-carboxylic Acid (Pipecolic Acid) Alkylation N-Alkylation Reaction Start->Alkylation Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reagents->Alkylation Product_FreeBase 1-Alkylpiperidine-2-carboxylic Acid (Free Base) Alkylation->Product_FreeBase Purification Purification (Chromatography/Recrystallization) Product_FreeBase->Purification Salt_Formation Salt Formation Purification->Salt_Formation HCl_Addition HCl in Solvent (e.g., Dioxane, Ether) HCl_Addition->Salt_Formation Final_Product 1-Alkylpiperidine-2-carboxylic acid HCl Salt_Formation->Final_Product

Caption: General workflow for the synthesis of 1-Alkylpiperidine-2-carboxylic acid HCl.

Detailed Experimental Protocol: Synthesis

This protocol provides a generalized method for synthesizing members of the homologous series (e.g., N-ethyl, N-propyl, N-butyl derivatives).

Step 1: N-Alkylation of Piperidine-2-carboxylic Acid

  • To a solution of Piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the corresponding alkyl halide (e.g., 1-bromopropane for the propyl derivative) (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 60-80°C and maintain with stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The alkylation of piperidine derivatives is a well-established procedure.[4]

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product (the free base).

  • Purify the crude product using flash column chromatography or recrystallization to obtain the pure 1-Alkylpiperidine-2-carboxylic acid.

Step 2: Conversion to Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as diethyl ether or dioxane.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete or the pH becomes acidic. A similar procedure is used in the synthesis of related compounds like Ropivacaine.[5]

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold solvent (diethyl ether) to remove any excess HCl.

  • Dry the final product, 1-Alkylpiperidine-2-carboxylic acid hydrochloride, under vacuum.

Physicochemical Properties and Analytical Characterization

The systematic change in the N-alkyl chain length imparts a predictable trend on the physicochemical properties of the homologous series. Proper characterization is essential to confirm the identity, purity, and properties of each synthesized analog.

Physicochemical Data Summary

The following table summarizes key computed properties for the initial members of the homologous series. As the alkyl chain length increases, a corresponding increase in molecular weight and lipophilicity (XlogP) is observed.

Compound NameMolecular Formula (HCl Salt)Molecular Weight ( g/mol )XlogP (Predicted, Free Base)
1-Ethylpiperidine-2-carboxylic acid hydrochlorideC₈H₁₆ClNO₂193.67-1.1
This compound C₉H₁₈ClNO₂ 207.70 -0.6[6]
1-Butylpiperidine-2-carboxylic acid hydrochlorideC₁₀H₂₀ClNO₂221.72-0.1
1-Pentylpiperidine-2-carboxylic acid hydrochlorideC₁₁H₂₂ClNO₂235.750.4

Note: XlogP values are predicted for the free base form to illustrate the trend in lipophilicity.

Analytical Characterization Workflow

A multi-technique approach is required for unambiguous structural elucidation and purity assessment.

G cluster_analysis Analytical Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC / UHPLC Sample->HPLC Structure_Confirm Structural Confirmation NMR->Structure_Confirm Mol_Weight Molecular Weight Verification MS->Mol_Weight Purity Purity Assessment (>95%) HPLC->Purity G cluster_sar Structure-Activity Relationship Logic Modification Vary N-Alkyl Chain (Ethyl, Propyl, Butyl, etc.) PhysChem Change in Physicochemical Properties (Lipophilicity, Size) Modification->PhysChem ADME Impact on Pharmacokinetics (ADME Profile) PhysChem->ADME Binding Impact on Pharmacodynamics (Target Affinity & Efficacy) PhysChem->Binding Outcome Optimized Biological Activity ADME->Outcome Binding->Outcome

Sources

preliminary in-vitro studies of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Preliminary In-Vitro Studies of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Foreword: A Strategic Approach to Early-Stage Compound Evaluation

In the landscape of modern drug discovery, the preliminary in-vitro assessment of a novel chemical entity is a critical juncture. It is here that we move from theoretical potential to empirical evidence, generating the foundational data that will either propel a compound forward or consign it to the archives. This guide is designed for researchers, scientists, and drug development professionals, offering a strategic framework for the initial in-vitro evaluation of this compound. As a piperidine derivative, this compound belongs to a class of structures known for diverse pharmacological applications.[1][2] Our approach is not a rigid checklist but a logical cascade, where each phase of testing informs the next, ensuring a resource-efficient and scientifically sound investigation. We will proceed from a broad assessment of safety to a focused search for biological targets and functional activity, explaining the causality behind each experimental choice.

Compound Profile: this compound

Before commencing any biological evaluation, a thorough understanding of the test article is paramount.

1.1 Physicochemical Properties this compound is a piperidine derivative with the following characteristics:

  • Molecular Formula: C₉H₁₈ClNO₂[1]

  • Molecular Weight: ~207.70 g/mol [1]

  • Structure: A piperidine ring with a propyl group at the nitrogen (N1) and a carboxylic acid group at the C2 position, supplied as a hydrochloride salt.

1.2 Pre-Assay Quality Control: The Non-Negotiable First Step The integrity of all subsequent data hinges on the quality of the compound.

  • Purity Assessment: The purity of the compound must be determined using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can confound results, leading to false positives or inaccurate potency measurements.

  • Solubility Determination: The compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common organic solvents (e.g., Dimethyl Sulfoxide, DMSO) is critical. Biological assays require the compound to be in a soluble, monomeric state. The hydrochloride salt form generally improves aqueous solubility. For this guide, we will assume the compound is soluble in DMSO for stock preparation and can be diluted into aqueous assay buffers without precipitation.

Phase I: In-Vitro Cytotoxicity Assessment - The Safety Gateway

The first and most fundamental biological question is: at what concentrations is this compound toxic to cells? This initial screen establishes a "therapeutic window" of concentrations that can be used in subsequent, more specific assays.[3][4] Ignoring this step risks misinterpreting data from later experiments, where a loss of signal might be due to cell death rather than a specific pharmacological effect.

2.1 Rationale for Cytotoxicity Screening We begin with cytotoxicity testing to identify the concentration range that does not induce significant cell death.[5] This ensures that any effects observed in subsequent binding or functional assays are due to specific molecular interactions, not non-specific toxicity. We will employ the MTT assay, a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[4][6]

2.2 Experimental Protocol: MTT Cytotoxicity Assay This protocol is a self-validating system, including controls for solvent effects and maximum cell death.

  • Cell Culture: Plate a relevant cell line (e.g., HEK-293 for general toxicity in a human line, or a specific cancer cell line if exploring anti-neoplastic potential) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final assay concentrations ranging from 1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that inhibits 50% of cell viability (IC₅₀).

2.3 Data Presentation: Hypothetical Cytotoxicity Profile

Cell LineCompoundIC₅₀ (µM)
HEK-293This compound> 100
HepG2This compound85.4

This hypothetical data suggests the compound has low general cytotoxicity, allowing for subsequent assays to be performed at concentrations up to at least 30 µM without significant confounding effects.

2.4 Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Cells in 96-Well Plate C Treat Cells with Compound (24-48h) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (4h) C->D E Add Solubilization Buffer D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for MTT-based cytotoxicity assessment.

Phase II: Target Screening via Receptor Binding Assays

With a safe concentration range established, we now ask: what does this compound bind to? Since the mechanism of action for this compound is unknown, a logical next step is to screen it against a panel of receptors.[1] Given its piperidine core, a common motif in CNS-active drugs, a panel of neurotransmitter receptors is a rational starting point.

3.1 Rationale for Competitive Binding Assays Quantifying the binding affinity of a ligand to a receptor is a cornerstone of pharmacology.[7] We will use a competitive radioligand binding assay. This format measures the ability of our unlabeled test compound to compete with a known, high-affinity radiolabeled ligand for binding to the target receptor.[7] This allows us to determine the binding affinity (expressed as the inhibition constant, Ki) of our compound for a wide range of targets efficiently.[8][9]

3.2 Experimental Protocol: Radioligand Competitive Binding Assay

  • Reagent Preparation:

    • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing a single receptor subtype (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, etc.).

    • Radioligand: Select a suitable radioligand for each target with high affinity and specificity (e.g., [³H]-Spiperone for D₂ receptors).

    • Test Compound: Prepare serial dilutions of this compound.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.[8]

    • Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters to remove residual unbound radioligand. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

3.3 Data Presentation: Hypothetical Receptor Binding Profile

Receptor TargetRadioligand UsedTest Compound Ki (nM)
Dopamine D₂[³H]-Spiperone8,500
Serotonin 5-HT₂ₐ[³H]-Ketanserin150
Adrenergic α₁[³H]-Prazosin2,300
Muscarinic M₁[³H]-Pirenzepine> 10,000

This hypothetical data identifies a "hit": a notable binding affinity for the Serotonin 5-HT₂ₐ receptor, suggesting this may be a primary molecular target.

3.4 Visualization: Receptor Binding Assay Workflow

Binding_Assay_Workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound B Plate Total, NSB, and Competition Wells A->B C Incubate to Reach Equilibrium B->C D Harvest via Rapid Filtration C->D E Scintillation Counting D->E F Determine IC50 E->F G Calculate Ki via Cheng-Prusoff F->G

Caption: Workflow for a competitive radioligand binding assay.

Phase III: Functional Cellular Assays - From Binding to Biology

Identifying a binding interaction is only half the story. The critical next question is: what is the functional consequence of this binding? Does the compound activate the receptor (agonist), block its activation by the native ligand (antagonist), or have some other modulatory effect? Functional assays provide these answers and are essential for understanding the compound's mechanism of action (MOA).[10][11][12]

4.1 Rationale for Functional Assays Based on our hypothetical binding "hit" at the 5-HT₂ₐ receptor, we will design a functional assay to probe its activity. The 5-HT₂ₐ receptor is a Gq-coupled G-protein coupled receptor (GPCR), which, upon activation, stimulates the release of intracellular calcium (Ca²⁺). Therefore, a calcium mobilization assay is a direct and relevant measure of receptor function.

4.2 Experimental Protocol: Calcium Mobilization FLIPR Assay

  • Cell Culture: Plate cells stably expressing the 5-HT₂ₐ receptor (e.g., CHO-5HT₂ₐ or HEK-5HT₂ₐ) in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular Ca²⁺.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Execution (using a FLIPR - Fluorometric Imaging Plate Reader):

    • Antagonist Mode: Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes. Then, add a known 5-HT₂ₐ agonist (e.g., Serotonin) at a concentration that elicits an ~80% maximal response (EC₈₀). A decrease in the serotonin-induced signal indicates antagonism.

    • Agonist Mode: Add the test compound directly to the dye-loaded cells and monitor for an increase in fluorescence. An increase indicates agonism.

  • Data Acquisition: The FLIPR instrument measures the fluorescence intensity in real-time, both before and after the addition of the compound/agonist.

  • Data Analysis:

    • Antagonist Mode: Plot the percentage inhibition of the agonist response versus the log concentration of the test compound to determine an IC₅₀.

    • Agonist Mode: Plot the fluorescence response versus the log concentration of the test compound to determine an EC₅₀ (concentration for 50% maximal activation) and the Emax (maximal effect relative to a full agonist).

4.3 Data Presentation: Hypothetical Functional Activity

Assay ModeParameterValue (nM)Emax (%)
AgonistEC₅₀> 10,000< 5%
AntagonistIC₅₀250N/A

This hypothetical data suggests that this compound is a functional antagonist of the 5-HT₂ₐ receptor, as it shows no agonist activity on its own but effectively blocks the action of the native ligand.

4.4 Visualization: 5-HT₂ₐ Receptor Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Test_Compound Test Compound (Antagonist) Test_Compound->Receptor Blocks

Caption: Antagonism of the Gq-coupled 5-HT₂ₐ receptor pathway.

Conclusion and Future Directions

This guide outlines a systematic, three-phase approach for the preliminary in-vitro evaluation of this compound. By progressing from general cytotoxicity to target binding and finally to functional activity, we can efficiently build a foundational pharmacological profile.

Our hypothetical results position the compound as a 5-HT₂ₐ receptor antagonist with low general cytotoxicity. This data provides a strong rationale for subsequent studies, which could include:

  • Selectivity Profiling: Assessing the compound's binding affinity against a broader panel of receptors to determine its selectivity.

  • In-Vitro ADME: Evaluating properties like metabolic stability and cell permeability.

  • In-Vivo Models: Based on the 5-HT₂ₐ antagonist profile, exploring its effects in animal models of relevant CNS disorders.

This structured, hypothesis-driven approach ensures that research efforts are focused and that the data generated is robust, reliable, and provides a clear path forward for the development of this novel compound.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology website. [Link]

  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from JoVE website. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website. [Link]

  • Concept Life Sciences. (n.d.). Functional Assays. Retrieved from Concept Life Sciences website. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from Creative Biolabs website. [Link]

  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from MDPI website. [Link]

  • An, F., & Horvath, P. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. In High-Content Screening. Methods in Molecular Biology. [Link]

  • KCAS Bio. (2023, February 6). Functional Assay Development Roadmap: Strategic Planning for Success. Retrieved from KCAS Bio website. [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Retrieved from Accelevir website. [Link]

  • Hendriks, G., et al. (2012). The ToxTracker assay: novel GFP reporter systems that provide mechanistic insight into the genotoxic properties of chemicals. Toxicological Sciences. [Link]

  • PubChem. (n.d.). Ropivacaine Hydrochloride. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). Ropivacaine-d7 Hydrochloride. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). Ropivacaine hydrochloride, (R)-. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 1-Propylpiperidine. Retrieved from PubChem website. [Link]

  • PubChemLite. (n.d.). 1-propylpiperidine-4-carboxylic acid hydrochloride. Retrieved from PubChemLite website. [Link]

  • BuyersGuideChem. (n.d.). Ropivacaine related compound b (50 mg) ((R)-(+)-1-propylpiperidine-2-carboxylic acid (2,6-dimethylphenyl)-amide hydrochloride 1-hydrate) suppliers and producers. Retrieved from BuyersGuideChem website. [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][8]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Methodological & Application

1-Propylpiperidine-2-carboxylic acid hydrochloride experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Evaluation of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the in vitro cellular effects of this compound. As a novel piperidine derivative with limited characterization, a structured, multi-phased approach is essential to determine its biological activity. This document outlines a logical progression from foundational cytotoxicity screening to the exploration of plausible mechanisms of action, drawing rationale from the compound's structural similarities to known bioactive molecules, including N-methyl-D-aspartate (NMDA) receptor antagonists and proline analogues. We present detailed, field-proven protocols for cell viability, cytotoxicity, and apoptosis assays, supported by data presentation templates and visualizations to ensure experimental robustness and reproducibility.

Introduction and Scientific Rationale

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, neuroprotective, and antiviral properties.[1][2] this compound is a derivative of this class, yet its specific cellular effects remain largely unexplored.[3] Its structure bears resemblance to two key classes of molecules:

  • Proline Analogues: The piperidine-2-carboxylic acid core is a cyclic amino acid structure, analogous to proline. Derivatives of proline and similar scaffolds have been identified as inhibitors of neutral amino acid transporters, such as SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are crucial for the metabolism and survival of various cancer cells.[4][5]

  • NMDA Receptor Ligands: The piperidine moiety is present in various NMDA receptor antagonists.[6] These receptors, critical for neuronal signaling, are also aberrantly expressed in several cancer types, including breast and lung cancer, where they can influence proliferation and migration.[7][8] Pharmacological inhibition of these receptors has been shown to reduce cancer cell viability.[7][8][9]

Given these structural cues, a systematic investigation is warranted to characterize the bioactivity of this compound. The following protocols are designed to first establish a cytotoxicity profile and then to provide a pathway for elucidating the potential mechanism of action.

Experimental Design & Workflow

A phased approach is recommended to systematically evaluate the compound. This ensures that data from foundational assays inform the design of more complex, mechanistic studies.

Phase 1: Foundational Cytotoxicity & Viability Screening

The primary objective is to determine if and at what concentrations the compound affects cell viability. This phase establishes the half-maximal inhibitory concentration (IC50), a critical parameter for all subsequent experiments.[10]

Phase 2: Elucidation of Cell Death Mechanism

If cytotoxicity is observed, the next logical step is to determine the mode of cell death (e.g., apoptosis vs. necrosis). This provides initial insights into the cellular pathways being perturbed.

Phase 3: Target-Specific Mechanistic Assays

Based on the compound's structural features, targeted assays can be employed to investigate its interaction with hypothesized molecular targets, such as NMDA receptors or amino acid transporters.

The overall experimental logic is depicted in the workflow diagram below.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target-Specific Investigation start Prepare Stock Solution of This compound cell_prep Select and Culture Cell Lines (e.g., SUM149PT, HEK293) dose_range Dose-Response Treatment (e.g., 0.1 µM to 100 µM) cell_prep->dose_range viability_assay Cell Viability Assay (MTT) [Determine IC50] dose_range->viability_assay cytotoxicity_assay Cytotoxicity Assay (LDH) [Measure Membrane Integrity] dose_range->cytotoxicity_assay apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) viability_assay->apoptosis_assay If IC50 is determined cytotoxicity_assay->apoptosis_assay nmda_assay NMDA Receptor Inhibition Assay (e.g., Calcium Flux Assay) apoptosis_assay->nmda_assay Hypothesis 1 transport_assay Proline Transport Inhibition Assay (e.g., Radiolabeled Proline Uptake) apoptosis_assay->transport_assay Hypothesis 2

Caption: Experimental workflow for characterizing this compound.

Detailed Application Protocols

Materials and Reagents
  • This compound (Source as required)

  • Cell Lines:

    • SUM149PT (Inflammatory Breast Cancer, known to express NMDA receptors)[9]

    • HEK293 (Human Embryonic Kidney, non-cancerous control)[11]

  • Cell Culture Media (as recommended by cell line supplier, e.g., DMEM, F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Doxorubicin or MK-801 (Positive Controls)[1][7]

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, which serves as an indicator of cell viability.[11][12] It is a robust and widely used method for initial cytotoxicity screening and IC50 determination.[2][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed SUM149PT and HEK293 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, if applicable).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.[10]

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

Rationale: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis (necrosis).[10][13] It serves as a complementary method to the MTT assay to measure overt cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up additional controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Rationale: This flow cytometry-based assay distinguishes between different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10] It provides a quantitative measure of apoptosis induction.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant containing floating cells, and pelleted by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables. Results are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Cytotoxicity Profile of this compound

Cell Line Treatment Duration IC50 (µM) [MTT Assay]
SUM149PT 48 hours Value ± SD
HEK293 48 hours Value ± SD

| Doxorubicin (Control) | 48 hours | Value ± SD |

A significantly lower IC50 in the cancer cell line compared to the non-cancerous line would indicate tumor-selective cytotoxicity.

Visualization of Potential Mechanism

Should the compound prove to be cytotoxic, especially in NMDA receptor-expressing cells, a potential mechanism could involve the disruption of downstream signaling pathways regulated by these receptors.

G cluster_0 Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²+ Influx NMDA_R->Ca_influx Allows Compound 1-Propylpiperidine- 2-carboxylic acid HCl Compound->NMDA_R Antagonizes Apoptosis Apoptosis Compound->Apoptosis Promotes Glutamate Glutamate/ Glycine Glutamate->NMDA_R Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_influx->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis Inhibits

Caption: Hypothesized antagonistic action on NMDA receptor signaling.

Conclusion

This document provides a foundational strategy for the cellular characterization of this compound. By following a logical progression from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine the compound's biological activity and potential as a therapeutic lead. The causality-driven workflow and detailed protocols are designed to ensure the generation of high-quality, interpretable data.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.
  • BenchChem. (n.d.). Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Bentham Science. (2008). NMDA Agonists and Antagonists Induce Renal Culture Cell Toxicity.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Institutes of Health (NIH). (n.d.). NMDA receptors on the surface of cancer cells: Target for chemotherapy?.
  • National Center for Biotechnology Information (NCBI). (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • bioRxiv. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).
  • National Center for Biotechnology Information (NCBI). (n.d.). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).
  • PubMed Central. (2025). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines.
  • BenchChem. (n.d.). 2-Propylpiperidine-2-carboxylic acid;hydrochloride.
  • ResearchGate. (2025). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines.
  • MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.

Sources

Application Note: Quantitative Analysis of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Propylpiperidine-2-carboxylic acid hydrochloride is a substituted piperidine derivative. Piperidine rings are common structural motifs in many pharmaceuticals and bioactive molecules. For instance, the structurally related compound (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, also known as Ropivacaine, is a widely used local anesthetic[1][2]. Given that 1-Propylpiperidine-2-carboxylic acid can serve as a key intermediate in the synthesis of such active pharmaceutical ingredients (APIs), its precise and accurate quantification is paramount for ensuring the quality, purity, and consistency of the final drug product.

This application note provides detailed protocols for the quantitative analysis of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose in a research or quality control environment[3][4].

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of APIs and their intermediates[5][6]. This method separates this compound from potential impurities based on its polarity. The molecule possesses both a tertiary amine and a carboxylic acid group, making its retention sensitive to the pH of the mobile phase. By using a C18 column and an acidic mobile phase, the carboxylic acid group will be protonated (less polar) and the tertiary amine will be protonated (more polar), allowing for good peak shape and retention. Due to the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 210 nm) is proposed, where the carboxyl group exhibits some absorbance.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and methanol.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial conditions (95:5 Water:Acetonitrile with 0.1% Phosphoric acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in the diluent to achieve an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (as per ICH Q2(R2))

The following table outlines the parameters for validating this HPLC-UV method.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from placebo, impurities, and degradation products. Peak purity should be confirmed using a photodiode array detector.
Linearity R² ≥ 0.999 for a minimum of 5 concentration levels.
Range 80% to 120% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for both repeatability (n=6) and intermediate precision (different days, analysts).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%).
Robustness The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard (10 mg) Dissolve_Std Dissolve in 10 mL (50:50 H2O:MeOH) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve and Dilute to Target Concentration Sample->Dissolve_Sample Dilute Prepare Calibration Curve (1-100 µg/mL) Dissolve_Std->Dilute Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Autosampler Inject 10 µL Dilute->Autosampler Filter->Autosampler Column C18 Column (4.6x150mm, 5µm) 30 °C Autosampler->Column Detection UV Detector (210 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: HPLC-UV workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to increase its volatility and thermal stability[7][8]. Esterification of the carboxylic acid group, for example, by reaction with methanol in the presence of an acid catalyst, will produce the corresponding methyl ester, which is more amenable to GC analysis. The subsequent mass spectrometry detection provides high selectivity and sensitivity, allowing for confident identification and quantification.

Experimental Protocol
  • Instrumentation:

    • GC system with a split/splitless injector and a mass selective detector (MSD).

    • Autosampler.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanolic HCl (e.g., 3N) or Acetyl chloride in Methanol

    • Dichloromethane (GC grade)

    • Sodium bicarbonate (analytical grade)

    • Anhydrous sodium sulfate (analytical grade)

    • Internal Standard (IS), e.g., Piperidine-4-carboxylic acid methyl ester (if available and structurally similar).

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the standard or sample into a vial.

    • Add 1 mL of methanolic HCl.

    • Seal the vial and heat at 60-70 °C for 1 hour.

    • Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue in 1 mL of dichloromethane.

    • Neutralize with a saturated sodium bicarbonate solution, vortex, and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried solution to a GC vial for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Method Validation Summary (as per ICH Q2(R2))
Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the derivatized analyte and internal standard in blank and placebo samples. Mass spectra should confirm identity.
Linearity R² ≥ 0.995 for a minimum of 5 concentration levels.
Range Defined by the linear range with acceptable accuracy and precision.
Accuracy % Recovery between 95.0% and 105.0% at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 5.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 for the quantifier ion.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 15%).
Robustness The method should remain unaffected by small variations in derivatization time/temperature and GC oven ramp rate.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard (~1 mg) Derivatize Add Methanolic HCl, Heat at 70°C for 1 hr Weigh->Derivatize Evaporate Evaporate Solvent (Nitrogen Stream) Derivatize->Evaporate Extract Redissolve in DCM, Neutralize with NaHCO3 Evaporate->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Inject Inject 1 µL Dry->Inject GC_Column DB-5ms Column (Temp Program) Inject->GC_Column MS_Detect MS Detector (EI, SIM Mode) GC_Column->MS_Detect TIC Obtain Chromatogram MS_Detect->TIC Integrate_SIM Integrate SIM Ion Peak TIC->Integrate_SIM Quantify Quantify using Calibration Curve Integrate_SIM->Quantify

Caption: GC-MS workflow including derivatization.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle of the Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of one of its signals with the integral of a signal from a certified reference standard (internal standard) of known concentration[9]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, making qNMR a powerful tool for purity assessment and quantification without the need for a specific reference standard of the analyte. For this compound, a distinct proton signal (e.g., from the propyl group) can be used for quantification against a suitable internal standard that does not have overlapping signals.

Experimental Protocol
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

    • NMR data processing software.

  • Chemicals and Reagents:

    • This compound sample

    • Internal Standard (IS): e.g., Maleic acid or Dimethyl sulfone (certified, high purity). The IS must be soluble in the chosen solvent and have signals that are resolved from the analyte signals.

    • Deuterated solvent: e.g., Deuterium oxide (D₂O) or Methanol-d₄.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Nucleus: ¹H

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (a long delay, e.g., 30-60s, is crucial for full relaxation and accurate integration).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest[9].

    • Spectral Width: Cover all signals of the analyte and internal standard.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the selected, well-resolved signals of the analyte (I_analyte) and the internal standard (I_IS).

    • Calculate the concentration or purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • Purity_IS = Purity of the internal standard

Method Validation Summary
Validation ParameterAcceptance Criteria
Specificity Signals used for quantification must be fully resolved from other analyte, impurity, and IS signals.
Linearity Demonstrate proportionality of analyte/IS integral ratio versus analyte/IS mass ratio. R² ≥ 0.999.
Accuracy Analyze a sample of known purity or a spiked sample. Recovery should be within 98.5% - 101.5%.
Precision (Repeatability) RSD ≤ 1.5% for multiple preparations (n=6).
Limit of Quantitation (LOQ) The lowest concentration that can be determined with acceptable precision and accuracy (e.g., RSD ≤ 10%).
Robustness The results should be insensitive to minor variations in acquisition parameters like pulse angle and relaxation delay (if sufficiently long).
qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte (10-20 mg) Dissolve Dissolve both in precise volume of D2O (0.7 mL) Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Std (e.g., Maleic Acid, 5-10 mg) Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H Spectrum (400 MHz) Transfer->Acquire Parameters Key Parameters: - Long Relaxation Delay (d1 > 5*T1) - Sufficient Scans (ns for S/N > 250) Acquire->Parameters Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and IS -specific signals Process->Integrate Calculate Calculate Purity/Concentration using Formula Integrate->Calculate

Sources

Application Notes and Protocols for the Use of 1-Propylpiperidine-2-carboxylic acid hydrochloride and its Analogue, Ropivacaine Hydrochloride, in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of 1-Propylpiperidine-2-carboxylic acid hydrochloride and its structurally related and clinically significant analogue, ropivacaine hydrochloride, in preclinical animal models. Due to the limited direct literature on this compound, this document leverages the extensive research on ropivacaine to provide a robust framework for its potential investigation. Ropivacaine, a long-acting amide local anesthetic, is distinguished by its favorable safety profile, particularly its reduced cardiotoxicity and neurotoxicity compared to bupivacaine.[1][2] It functions by reversibly blocking sodium ion channels in nerve fibers, thereby inhibiting pain signal transmission.[1][3][4] This guide will provide an in-depth exploration of its mechanism of action, detailed protocols for its administration in rodent models for local anesthesia and analgesia, and a discussion of its pharmacokinetic and pharmacodynamic properties observed in various animal species.

Introduction: Scientific Context and Rationale

This compound represents a core chemical scaffold found in a class of potent local anesthetics. While this specific compound is not extensively characterized in publicly available literature, its structure is highly analogous to the S-enantiomer of ropivacaine, a widely used local anesthetic.[2][5] Ropivacaine is favored in clinical settings for its long duration of action and a greater degree of sensory versus motor blockade, which is advantageous when motor function preservation is desired.[1][5]

The study of compounds like this compound in animal models is critical for elucidating structure-activity relationships, understanding metabolism, and identifying novel therapeutic agents with improved efficacy and safety profiles. Given the established use of ropivacaine in preclinical research, the protocols and principles outlined herein provide a validated starting point for investigating novel piperidine-based local anesthetics.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for ropivacaine, and presumably for structurally similar compounds, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][5] This action is fundamental to its anesthetic properties.

  • Reversible Inhibition: Ropivacaine diffuses across the neuronal membrane and binds to the intracellular portion of the voltage-gated sodium channels.[6]

  • State-Dependent Blockade: Amide local anesthetics like ropivacaine preferentially bind to sodium channels in their open and inactivated states, rather than the resting state.[4]

  • Inhibition of Action Potential: By stabilizing the inactivated state of the sodium channels, ropivacaine prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.[4][6] This effectively halts the propagation of nerve impulses, leading to a loss of sensation in the innervated area.[6]

  • Potassium Channel Inhibition: The anesthetic effect is potentiated by a dose-dependent inhibition of potassium channels.[1][4]

Caption: Mechanism of Ropivacaine Action on Voltage-Gated Sodium Channels.

Pharmacokinetics and Pharmacodynamics in Animal Models

The absorption, distribution, metabolism, and excretion of ropivacaine have been characterized in several animal species, providing valuable data for preclinical study design.

Pharmacokinetics
  • Absorption: The rate of absorption is dependent on the route of administration and the vascularity of the injection site.[4] Following epidural administration in dogs and sheep, peak serum concentrations are typically observed within 2 to 8 minutes.[7][8]

  • Distribution: Ropivacaine exhibits high plasma protein binding (approximately 94%), primarily to α1-acid glycoprotein.[4] It has a volume of distribution of about 41 liters.[4]

  • Metabolism: Ropivacaine is extensively metabolized in the liver, mainly by cytochrome P450 enzymes (CYP1A2 and CYP3A4).[1]

  • Excretion: The majority of the drug (around 86%) is excreted in the urine after intravenous administration.[1][4] The terminal half-life varies with the route of administration, being approximately 1.8 hours after IV injection and 4.2 hours after epidural administration.[1][4]

Pharmacodynamics and Comparative Efficacy

Studies in various animal models have demonstrated the anesthetic efficacy and differential blockade of ropivacaine.

Animal ModelAnestheticConcentrationDuration of Motor Block (mean ± SD)Duration of Sensory BlockReference
DogRopivacaine0.5%69 ± 35 minutesSimilar to 0.5% Bupivacaine[7]
DogRopivacaine0.75%133 ± 32 minutesShorter than 0.75% Bupivacaine[7]
DogBupivacaine0.5%81 ± 42 minutesSimilar to 0.5% Ropivacaine[7]
DogBupivacaine0.75%198 ± 44 minutesSignificantly longer than other groups[7]
SheepRopivacaine0.5% & 0.75%Similar to BupivacaineSimilar to Bupivacaine[8]

Protocols for Administration in Rodent Models

The following protocols are adapted from established procedures for the administration of local anesthetics in mice and rats and can be used as a foundation for studies with this compound or ropivacaine.

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[9][10] Key ethical considerations include:

  • Justification of Research: The scientific purpose must be significant enough to warrant the use of animals.[11]

  • Minimization of Pain and Distress: Procedures should be refined to minimize any potential suffering.[11]

  • Appropriate Anesthesia and Analgesia: The use of local anesthetics should be part of a comprehensive pain management plan.[11]

  • Humane Endpoints: Clear criteria for ending an experiment to prevent unnecessary suffering should be established.

Materials
  • Ropivacaine hydrochloride injectable solution (e.g., 0.5% or 5 mg/mL)

  • Sterile 0.9% normal saline for dilution

  • Sterile syringes (0.3-1 mL)

  • Sterile needles (25-27 G)

  • Sterile, amber, multi-use vials for diluted solutions (to protect from light)

  • Animal scale

Protocol for Subcutaneous Line Block in Rats and Mice

This procedure is suitable for providing local anesthesia for surgical incisions.

1. Animal Preparation:

  • Weigh the animal accurately to ensure correct dosage calculation.
  • Newly arrived animals should have an acclimation period of at least 3 days prior to any procedures.[12]
  • Pre-anesthetic fasting is generally not required for rodents.[12][13]
  • Administer general anesthesia as per the approved institutional protocol (e.g., isoflurane).[14]

2. Drug Preparation and Dosing:

  • Dilution: For accurate dosing in small animals, dilution of the stock solution is often necessary. For example, to prepare a 0.25% (2.5 mg/mL) solution from a 0.5% (5 mg/mL) stock, dilute 1:1 with sterile 0.9% saline.[15][16]
  • Dosage: The maximum recommended dose for bupivacaine, a structurally similar local anesthetic, is a useful reference:
  • Mice and Rats: Do not exceed 8 mg/kg total dose.[15]
  • Calculate the required volume based on the animal's weight and the diluted concentration.

3. Administration:

  • Prepare the surgical site by shaving and cleaning the skin.[15]
  • Using a sterile syringe and needle, draw up the calculated volume of the diluted anesthetic solution.
  • Insert the needle into the subcutaneous space along the planned incision line.
  • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel.
  • Inject the solution as a "line block" by slowly depositing the anesthetic as the needle is withdrawn.[15] A small "bleb" should form under the skin.
  • If the incision is longer than the needle, re-insert the needle further along the line and repeat the injection.

4. Post-Administration Monitoring:

  • Allow 5-10 minutes for the anesthetic to take effect before starting the surgical procedure.[13]
  • Monitor the animal's vital signs throughout the procedure as per standard anesthetic monitoring guidelines.[12]

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Animal_Prep" [label="Animal Preparation\n(Weighing, Anesthesia)", fillcolor="#FBBC05"]; "Drug_Prep" [label="Drug Preparation\n(Dilution, Dosing)", fillcolor="#FBBC05"]; "Administration" [label="Subcutaneous\nLine Block Administration", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Wait" [label="Wait 5-10 min", shape=diamond, fillcolor="#F1F3F4"]; "Surgery" [label="Surgical Procedure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring" [label="Post-Procedure\nMonitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Start" -> "Animal_Prep"; "Animal_Prep" -> "Drug_Prep"; "Drug_Prep" -> "Administration"; "Administration" -> "Wait"; "Wait" -> "Surgery"; "Surgery" -> "Monitoring"; "Monitoring" -> "End"; }

Caption: Workflow for Local Anesthetic Administration in Rodents.

Conclusion

While direct experimental data on this compound is scarce, its structural relationship to ropivacaine provides a strong foundation for its investigation as a potential local anesthetic. The protocols and mechanistic insights presented in this guide, based on the extensive literature on ropivacaine, offer a scientifically sound starting point for preclinical research. By adhering to these established methodologies and maintaining rigorous ethical standards, researchers can effectively evaluate the anesthetic and analgesic properties of novel piperidine-based compounds in animal models.

References

  • The Science Behind Ropivacaine HCl: Mechanism of Action and Clinical Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Strichartz, G. R. (2025). Ropivacaine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. Retrieved from [Link]

  • What is Ropivacaine Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Ropivacaine Mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 16 – Local Anesthesia/Analgesia in Adult Mice and Rats Bupivacaine SOP. Retrieved from [Link]

  • Bouaziz, H., et al. (2012). Epidural, intrathecal pharmacokinetics, and intrathecal bioavailability of ropivacaine. Regional Anesthesia and Pain Medicine, 37(4), 423-428. Retrieved from [Link]

  • Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791. Retrieved from [Link]

  • Rosenberg, P. H., et al. (1997). Comparative local anesthetic efficacy and pharmacokinetics of epidurally administered ropivacaine and bupivacaine in the sheep. Regional Anesthesia, 22(5), 453-460. Retrieved from [Link]

  • Sato, C., et al. (2008). The prolonged analgesic effect of epidural ropivacaine in a rat model of neuropathic pain. Anesthesia & Analgesia, 106(1), 313-320. Retrieved from [Link]

  • Xu, W., et al. (2015). A novel ropivacaine-loaded in situ forming implant prolongs the effect of local analgesia in rats. Drug Design, Development and Therapy, 9, 5539-5547. Retrieved from [Link]

  • Estebe, J. P., et al. (2019). Dose-Dependent Pharmacokinetics of Ropivacaine in Anesthetized Rabbits: Absence of Changes in Protein Binding. Journal of Veterinary Science & Animal Husbandry, 7(1). Retrieved from [Link]

  • The University of Pennsylvania Institutional Animal Care and Use Committee. (2014). IACUC GUIDELINE MOUSE ANESTHESIA AND ANALGESIA RECOMMENDATIONS. Retrieved from [Link]

  • Indiana University. (n.d.). Guidelines for Anesthesia and Analgesia in Rats. Retrieved from [Link]

  • Animal Care & Use Program. (n.d.). Guidelines on Anesthesia and Analgesia in Rats. Retrieved from [Link]

  • Washington State University. (2022). SOP.V3.04 Local Anesthesia in Rodents. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Analgesic Effects of Ropivacaine by Intracerebral Injection in a Rat Model of Bone Cancer Pain. Journal of Anesthesiology & Clinical Science, 3(1), 1-5. Retrieved from [Link]

  • Swiss Academy of Medical Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Animal research: Ethics, regulations, and alternatives. Retrieved from [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Ghaffari, S., & Yousefifard, M. (2014). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 7, 1. Retrieved from [Link]

  • Lee, S. E., et al. (2013). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway. Molecular Pain, 9, 56. Retrieved from [Link]

  • Hansen, T. G. (2014). Ropivacaine: A pharmacological review. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2018). An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain. International Journal of Nanomedicine, 13, 6295-6306. Retrieved from [Link]

Sources

1-Propylpiperidine-2-carboxylic acid hydrochloride for neurological disorder research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Neurological Research of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Abstract

This document provides a comprehensive guide for researchers investigating the novel compound this compound. While direct literature on this specific molecule is limited, its core structure, piperidine-2-carboxylic acid (pipecolic acid), is a well-established scaffold for potent and selective modulators of key neurological targets. This guide synthesizes field-proven insights from analogous compounds to propose a logical, tiered research plan. It outlines hypothesized mechanisms of action, detailed protocols for initial in vitro screening, and frameworks for subsequent in vivo validation in relevant disease models. The objective is to provide a robust, self-validating experimental strategy for elucidating the compound's therapeutic potential in neurological disorders.

Introduction and Rationale

This compound belongs to a class of piperidine derivatives that have garnered significant interest in neuropharmacology. The piperidine ring provides a conformationally constrained scaffold that can be functionalized to achieve high affinity and selectivity for various central nervous system (CNS) targets. Extensive research on N-substituted piperidine-2-carboxylic acid analogs has revealed two primary, high-potential mechanisms of action relevant to neurological disorders: modulation of the N-methyl-D-aspartate (NMDA) receptor and inhibition of the glycine transporter 1 (GlyT1).

  • NMDA Receptor Antagonism: Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in epilepsy, stroke, and chronic neurodegenerative diseases. Piperidine-based structures are known to yield potent and selective NMDA receptor antagonists.[1][2]

  • Glycine Transporter (GlyT1) Inhibition: Glycine is an essential co-agonist at the NMDA receptor. By inhibiting its reuptake via GlyT1 at the synapse, local glycine concentrations are increased, potentiating NMDA receptor function. This is a leading strategy for treating the negative and cognitive symptoms of schizophrenia, which are associated with NMDA receptor hypofunction.[3][4][5] Furthermore, enhancing glycinergic signaling is a promising avenue for managing neuropathic pain.[6][7]

Given these precedents, this compound is a compelling candidate for investigation. This guide provides the foundational protocols to systematically test these primary hypotheses.

Hypothesized Mechanisms of Action & Signaling Pathways

Based on its structural class, the compound's activity likely converges on the glutamatergic synapse. The two most probable mechanisms are detailed below.

Hypothesis A: Competitive NMDA Receptor Antagonism

The compound may act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By blocking glutamate binding, it would prevent channel opening, reduce Ca²⁺ influx, and mitigate excitotoxic downstream signaling. This mechanism is primarily relevant for conditions of neuronal hyperexcitability.

NMDA_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Depolarization NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Channel Ca²⁺ Channel (Blocked) Downstream Reduced Ca²⁺ Influx & Inhibition of Excitotoxicity NMDA_R->Downstream Prevents Activation Test_Compound 1-Propylpiperidine-2- carboxylic acid HCl Test_Compound->NMDA_R Competitively Binds GluN2 Site Glutamate_released->NMDA_R Binds GluN2

Caption: Hypothesized NMDA receptor antagonism workflow.

Hypothesis B: Glycine Transporter 1 (GlyT1) Inhibition

Alternatively, the compound could inhibit the glial GlyT1 transporter. This would decrease glycine reuptake from the synaptic cleft, increasing its availability to act as a co-agonist at the GluN1 subunit of the NMDA receptor. This enhances NMDA receptor function upon glutamate binding, a potential therapy for schizophrenia.[5]

GlyT1_Inhibition cluster_0 Astrocyte cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GlyT1 Glycine Transporter 1 (GlyT1) Glycine_syn ↑ Glycine Concentration GlyT1->Glycine_syn Reduces Reuptake NMDA_R NMDA Receptor (GluN1/GluN2) Glycine_syn->NMDA_R Binds GluN1 (Co-agonist) Potentiation Enhanced NMDA Receptor Function NMDA_R->Potentiation Potentiates Activity Test_Compound 1-Propylpiperidine-2- carboxylic acid HCl Test_Compound->GlyT1 Inhibits Transporter

Caption: Hypothesized GlyT1 inhibition workflow.

Compound Handling and Preparation

Physicochemical Properties

Proper handling and accurate solution preparation are critical for reproducible results.

PropertyValueSource
Chemical Formula C₉H₁₈ClNO₂PubChem CID: 43810467
Molecular Weight 207.7 g/mol PubChem CID: 43810467
Physical State Solid (Predicted)N/A
Solubility Expected to be soluble in water and DMSOGeneral knowledge
Storage Store at 4°C, desiccatedBest Practice
Safety Precautions

While a specific Safety Data Sheet (SDS) for this novel compound is unavailable, related piperidine hydrochloride compounds are classified as potentially harmful if swallowed and can cause skin and serious eye irritation.[8][9][10]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid powder in a fume hood or ventilated enclosure to avoid inhalation.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10]

Protocol: Stock Solution Preparation (10 mM)
  • Objective: To prepare a 10 mM stock solution for use in in vitro assays.

  • Materials:

    • This compound (MW: 207.7 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 2.08 mg of the compound into the tube. Record the exact weight.

    • Calculate the precise volume of DMSO required for a 10 mM solution: Volume (µL) = (Weight (mg) / 207.7 ( g/mol )) * 100,000

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. For assays, dilute fresh working solutions in the appropriate assay buffer. Note: Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid vehicle-induced artifacts.

Tier 1: Primary In Vitro Screening Protocols

The following protocols are designed to provide a definitive, initial assessment of the compound's activity at the two primary hypothesized targets.

Protocol: Competitive NMDA Receptor Binding Assay

Principle: This assay measures the ability of the test compound to displace a known radiolabeled competitive antagonist, [³H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]CPP), from NMDA receptors in rat cortical membranes. A reduction in bound radioactivity indicates affinity for the receptor.[11][12][13]

Workflow Diagram:

Binding_Assay Membranes Rat Cortical Membranes Incubate Incubate at Room Temp Membranes->Incubate Radioligand [³H]CPP (Radioligand) Radioligand->Incubate Test_Cmpd Test Compound (Varying Conc.) Test_Cmpd->Incubate Filter Rapid Filtration (GF/B Filter) Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scint_Count Liquid Scintillation Counting (CPM) Wash->Scint_Count Analysis Calculate IC₅₀ & Kᵢ Scint_Count->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at 48,000 x g for 20 minutes. Resuspend the pellet, incubate at 37°C for 30 minutes (to dissociate endogenous ligands), and centrifuge again. The final pellet (P2 fraction) is resuspended in buffer, protein concentration is determined (e.g., Bradford assay), and stored at -80°C.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of a non-labeled "cold" ligand (e.g., 1 mM L-Glutamate) for non-specific binding (NSB) wells.

    • Add 50 µL of the test compound at various concentrations (e.g., 1 nM to 100 µM) to the remaining wells.

    • Add 50 µL of [³H]CPP (final concentration ~5 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (~100-200 µg protein).

    • Incubate for 45 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (NSB) (CPM).

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot percent inhibition versus log[concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]CPP and Kᴅ is its dissociation constant.

Protocol: GlyT1 Functional Inhibition Assay

Principle: This assay uses the Xenopus laevis oocyte expression system to directly measure the function of human GlyT1. Oocytes injected with GlyT1 cRNA will express the transporter on their surface. Glycine transport is electrogenic (co-transports 2 Na⁺ and 1 Cl⁻ with each glycine molecule), generating an inward current that can be measured using a two-electrode voltage clamp. An inhibitor will reduce the magnitude of this glycine-induced current.[14][15]

Methodology:

  • Oocyte Preparation:

    • Surgically harvest oocytes from an anesthetized female Xenopus laevis frog.

    • Treat with collagenase to defolliculate (remove surrounding cells).

    • Inject ~50 nL of human GlyT1b cRNA (~1 ng/µL) into the cytoplasm of Stage V-VI oocytes.

    • Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for protein expression.

  • Electrophysiology Setup:

    • Two-electrode voltage clamp amplifier.

    • Recording chamber with a perfusion system.

    • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Assay Procedure:

    • Place a single oocyte in the recording chamber and perfuse with ND96 buffer.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -50 mV.

    • Establish a stable baseline current in ND96 buffer.

    • Apply a solution containing glycine (e.g., 10 µM) to elicit a stable inward current (I_gly). This is the control response.

    • Wash the oocyte with ND96 buffer until the current returns to baseline.

    • Pre-incubate the oocyte with the test compound (e.g., 1 µM) in ND96 buffer for 1-2 minutes.

    • Co-apply the test compound with glycine (10 µM) and measure the resulting current (I_test).

    • Repeat for a range of test compound concentrations.

  • Data Analysis:

    • Percent Inhibition = (1 - (I_test / I_gly)) * 100.

    • Plot percent inhibition versus log[concentration] and fit the data to determine the IC₅₀ value.

    • Causality Check: To distinguish between competitive and non-competitive inhibition, generate full glycine dose-response curves in the absence and presence of a fixed concentration of the test compound. A rightward shift in the EC₅₀ with no change in the maximal response indicates competitive inhibition.

Tier 2 & 3: In Vivo Proof-of-Concept Models

If in vitro screening reveals significant activity, the next logical step is to assess efficacy in established animal models of neurological disorders. The choice of model is dictated by the in vitro mechanism.

If Active as an NMDA Receptor Antagonist:

Suggested Model: Maximal Electroshock (MES) Seizure Test (Mice) This model is highly predictive of anticonvulsant activity against generalized tonic-clonic seizures and is sensitive to drugs that prevent seizure spread, a key function of NMDA antagonists.[1][16][17][18]

Protocol Outline:

  • Animals: Male ICR or CF-1 mice (20-25 g).

  • Drug Administration: Administer the test compound (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group is essential.

  • Anesthesia & Stimulation: At the predicted time of peak effect (e.g., 30-60 minutes post-dose), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Endpoint: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Abolition of this reflex is considered protection.

  • Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).

If Active as a GlyT1 Inhibitor:

Suggested Model 1: Amphetamine-Induced Hyperlocomotion (Schizophrenia Model) This model assesses antipsychotic potential by measuring a compound's ability to reverse the hyperdopaminergic state induced by amphetamine, which mimics the positive symptoms of schizophrenia.[2][19]

Protocol Outline:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Drug Administration: Administer the test compound (or vehicle) at various doses.

  • Challenge: After an appropriate pre-treatment time, administer a psychostimulant challenge (e.g., 2.5 mg/kg d-amphetamine, i.p.).

  • Endpoint: Immediately place the animal in an open-field activity chamber and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Analysis: Compare locomotor activity between the vehicle/amphetamine group and the test compound/amphetamine groups. A significant reduction in hyperactivity indicates potential antipsychotic-like efficacy.

Suggested Model 2: Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain Model) This model is widely used to study neuropathic pain and is sensitive to GlyT inhibitors, which can restore impaired glycinergic neurotransmission in the spinal cord.[20][21]

Protocol Outline:

  • Surgery: Under anesthesia, expose the sciatic nerve of rats and place 4 loose ligatures around it.

  • Pain Behavior Testing: Allow 7-14 days for neuropathic pain behaviors to develop. Assess mechanical allodynia (a painful response to a non-painful stimulus) using von Frey filaments. Measure the paw withdrawal threshold.

  • Drug Administration: Administer the test compound (or vehicle) p.o. or i.p.

  • Endpoint: Re-measure the paw withdrawal threshold at various time points after drug administration.

  • Analysis: A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.

Data Interpretation Summary

The proposed experimental cascade will allow for a clear and logical characterization of this compound.

ExperimentPositive ResultImplication / Next Step
NMDA Binding Assay Low Kᵢ value (< 1 µM)Compound has high affinity for the NMDA receptor. Proceed to functional assays (electrophysiology) to confirm antagonism and assess subtype selectivity.
GlyT1 Functional Assay Low IC₅₀ value (< 1 µM)Compound is a potent inhibitor of glycine transport. Proceed to in vivo models for schizophrenia and/or neuropathic pain.
MES Seizure Test Low ED₅₀ value, high protective indexConfirms in vivo efficacy as an anticonvulsant, supporting the NMDA antagonist hypothesis. Profile against other seizure models.
Amphetamine Hyperlocomotion Reversal of hyperactivitySuggests antipsychotic-like properties, supporting the GlyT1 inhibitor hypothesis for schizophrenia. Test in models of cognitive deficits.
CCI Neuropathic Pain Model Reversal of mechanical allodyniaSuggests analgesic efficacy, supporting the GlyT1 inhibitor hypothesis for pain. Investigate mechanism in the spinal cord.
All Assays Negative High Kᵢ / IC₅₀ / ED₅₀ valuesThe compound is not active at these primary targets. Consider screening against a broader panel of CNS receptors and transporters.

References

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Mezler, M., & Geyer, M. A. (2000). Animal Models Relevant to Schizophrenia Disorders. ACNP. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

  • Jones, C. K., & Watson, J. (2011). Animal models of schizophrenia. British Journal of Pharmacology. [Link]

  • Gasior, M., & Giardina, W. J. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]

  • Powell, S. B., & Geyer, M. A. (2013). Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. Current Topics in Behavioral Neurosciences, 15, 347–373. [Link]

  • Bergeron, R., et al. (1998). Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes. The Journal of Neuroscience, 18(17), 6666-6677. [Link]

  • Yokoyama, T., et al. (2015). Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain. Expert Opinion on Drug Discovery, 10(6), 597-609. [Link]

  • Man, T., et al. (2015). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Current Pharmaceutical Design, 21(26), 3788-3801. [Link]

  • Gomes, F. V., et al. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 989139. [Link]

  • Cioffi, C. L. (n.d.). Glycine Transporter 2 Inhibitors - Potential Analgesics for Neuropathic Pain. Cioffi Group. [Link]

  • Ise, Y., et al. (2019). Glycine transporter inhibitors: A new avenue for managing neuropathic pain. Neuroscience Letters, 705, 126-132. [Link]

  • Mohammadi, S. A., et al. (2022). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 23(10), 5723. [Link]

  • Peiser-Oliver, J. M., et al. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Pharmacology, 13, 860903. [Link]

  • Olverman, H. J., et al. (1986). [3H]CPP, a new competitive ligand for NMDA receptors. European Journal of Pharmacology, 131(1), 161-162. [Link]

  • Krick, S., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 15(13), 1238-1249. [Link]

  • Procter, A. W., et al. (1991). Heterogeneity of NMDA receptors labelled with [3H]3-((+-)-2-carboxypiperazin-4-yl) propyl-1-phosphonic acid ([3H]CPP): receptor status in Alzheimer's disease brains. Neuroscience Letters, 129(2), 273-276. [Link]

  • Lehmann, J., et al. (1987). CPP, a Selective N-methyl-D-aspartate (NMDA)-type Receptor Antagonist: Characterization in Vitro and in Vivo. The Journal of Pharmacology and Experimental Therapeutics, 240(3), 737-746. [Link]

  • Roux, M. J., & Supplisson, S. (2000). Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes. The Journal of Neuroscience, 20(6), 2189-2200. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • PubChem. (n.d.). Ropivacaine-d7 Hydrochloride. National Center for Biotechnology Information. [Link]

  • An, Z., et al. (2023). Oocyte-Specific Deletion of Slc6a9 Encoding the GLYT1 Glycine Transporter Eliminates Glycine Transport in Mouse Preimplantation Embryos and Their Ability to Counter Hypertonic Stress. International Journal of Molecular Sciences, 24(20), 15456. [Link]

  • Harvey, R. J., & Yee, B. K. (2013). Inhibition of glycine transporter 1 as a novel drug discovery strategy for schizophrenia. Current Pharmaceutical Design, 19(7), 1311-1320. [Link]

  • PubChem. (n.d.). 1-Propylpiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (2008).
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Pipecolic acid hydrochloride, (-)-. National Center for Biotechnology Information. [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (2017). WO2017036408A1 - S-(-)
  • Google Patents. (2013). CN103086954A - Method for preparing ropivacaine.
  • Google Patents. (2012). CN101712645B - Preparation method for (2R, 4R)

Sources

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 1-Propylpiperidine-2-carboxylic acid hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and specific High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-Propylpiperidine-2-carboxylic acid hydrochloride in human plasma. Given the compound's polar nature, which presents challenges for traditional reversed-phase chromatography, this protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach to ensure adequate retention and sharp peak shapes. The sample preparation utilizes a straightforward protein precipitation technique, offering high recovery and efficiency. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, making it suitable for use in regulated nonclinical and clinical studies.[1][2][3][4]

Introduction

1-Propylpiperidine-2-carboxylic acid is a key chemical moiety found in various pharmaceutical compounds and can be a critical analyte to monitor as a metabolite, synthetic intermediate, or impurity in drug development programs. Its hydrochloride salt form enhances solubility but also contributes to its highly polar and hydrophilic character. Accurate quantification of such analytes in complex biological matrices like plasma is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[5][6]

The primary analytical challenge for compounds like 1-Propylpiperidine-2-carboxylic acid is poor retention on conventional C18 reversed-phase HPLC columns. This often leads to elution near the solvent front, where matrix effects can be most pronounced, compromising sensitivity and reproducibility.[7] To address this, we have developed a method based on HILIC, a chromatographic technique ideal for retaining and separating very polar compounds. Coupled with the unparalleled sensitivity and specificity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, this method provides a reliable solution for researchers in pharmaceutical and clinical laboratories.

Principle of the Method

The method involves a simple protein precipitation of plasma samples using acetonitrile, followed by direct analysis of the supernatant. Chromatographic separation is achieved on a HILIC stationary phase. The analyte is ionized using Electrospray Ionization (ESI) in positive ion mode and detected by a triple quadrupole mass spectrometer. Quantification is based on the MRM of the precursor-to-product ion transition for the analyte and a suitable stable-isotope labeled internal standard (IS).

Materials and Reagents

  • Analytes: this compound (Reference Standard), 1-Propylpiperidine-2-carboxylic acid-d7 (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Instrumentation and Conditions

Liquid Chromatography

The separation of polar compounds requires specific chromatographic strategies. A HILIC column is chosen here because it uses a polar stationary phase with a high-organic, aqueous-organic mobile phase. This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.

ParameterSetting
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program See Table 2

Table 1: HPLC Parameters

Time (min)% Mobile Phase A% Mobile Phase B
0.00595
3.004060
3.10595
5.00595

Table 2: Gradient Elution Program

Mass Spectrometry

Mass spectrometric detection provides high selectivity and sensitivity. Electrospray ionization in positive mode is selected as the amine group on the piperidine ring is readily protonated. The MRM transitions were optimized by direct infusion of the analyte and internal standard.

ParameterSetting
MS System SCIEX Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
MRM Transitions See Table 3

Table 3: Mass Spectrometer Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Notes
1-Propylpiperidine-2-carboxylic acid172.1126.1100Quantifier
1-Propylpiperidine-2-carboxylic acid172.170.1100Qualifier
1-Propylpiperidine-2-carboxylic acid-d7 (IS)179.2133.2100Internal Standard

Table 4: Optimized MRM Transitions

Experimental Protocols

Standard and QC Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. A separate stock solution should be used for QC samples.[4]

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions (typically 5% of the final volume) to prepare a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). Prepare QCs at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

Sample Preparation (Protein Precipitation)

The protein precipitation workflow is selected for its simplicity and effectiveness with polar analytes.[8]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma (Sample, Blank, CS, or QC) is_add 2. Add 25 µL IS Working Solution (Vortex briefly) plasma->is_add ppt 3. Add 200 µL Acetonitrile (Precipitating Agent) is_add->ppt vortex 4. Vortex Mix (5 minutes) ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant to HPLC vial centrifuge->supernatant inject 7. Inject into HPLC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow Diagram.

Method Validation

The bioanalytical method must be validated to ensure its reliability for its intended purpose.[5] Validation should be performed according to the latest regulatory guidelines, such as the ICH M10.[1][2] Key parameters include:

  • Selectivity and Specificity: Assessed by analyzing at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS. Endogenous interference should be <20% of the LLOQ response for the analyte and <5% for the IS.[6]

  • Calibration Curve: A minimum of six non-zero calibration points, plus a blank and a zero sample, should be used. The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²). At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[9][10]

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels on at least three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[10][11]

  • Matrix Effect: Evaluated to ensure that the plasma matrix does not cause ion suppression or enhancement. This is typically done by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Analyte stability must be assessed under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

G cluster_validation Bioanalytical Method Validation Pillars (ICH M10) Core Core Validation Selectivity Selectivity & Specificity Core->Selectivity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision CalCurve Calibration Curve & Range (LLOQ-ULOQ) Core->CalCurve Stability Stability Core->Stability Matrix Matrix Effect Core->Matrix Recovery Recovery Core->Recovery Dilution Dilution Integrity Core->Dilution

Caption: Key Parameters for Method Validation.

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and reliable tool for the quantitative analysis of this compound in human plasma. The use of HILIC chromatography effectively overcomes the retention challenges associated with this polar analyte, while a simple protein precipitation sample preparation ensures high throughput. The method is designed to be validated according to current international regulatory standards, making it suitable for supporting drug development from nonclinical studies through all phases of clinical trials.

References

  • ICH. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Reddit r/chemhelp. (2021). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

Sources

Protocol for the Preparation of Experimental Solutions of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed technical guide for the dissolution of 1-Propylpiperidine-2-carboxylic acid hydrochloride for research and development applications. As a piperidine-2-carboxylic acid derivative, this compound possesses zwitterionic properties that make its solubility highly dependent on pH. Understanding these physicochemical characteristics is critical for preparing stable, homogenous solutions essential for reproducible experimental results. This guide outlines the fundamental principles of solubility for this class of compounds, provides validated step-by-step protocols for dissolution in aqueous and co-solvent systems, and offers troubleshooting advice to address common challenges.

Pre-dissolution Analysis: Physicochemical Properties

A thorough understanding of the compound's structure and physicochemical properties is the foundation for developing a successful dissolution protocol. This compound is an amino acid derivative. The hydrochloride salt form protonates the basic piperidine nitrogen, significantly enhancing its stability and aqueous solubility compared to the free base form.[1][2]

The molecule contains two key functional groups that influence its solubility:

  • A basic piperidine nitrogen: The protonated form (piperidinium ion) has a pKa typically around 11.[2]

  • An acidic carboxylic acid group: This group has a pKa generally in the range of 2-4.

This structure allows the molecule to exist in different ionic states depending on the pH of the solution, which directly governs its solubility. At a low pH, the nitrogen is protonated (positive charge) and the carboxylic acid is neutral. In the mid-pH range, a zwitterion can form, with a protonated nitrogen (positive) and a deprotonated carboxylate (negative). This pH-dependent behavior is the primary consideration for its dissolution.

Table 1: Physicochemical Properties of Related Piperidine Carboxylic Acid Structures

Property Value (Pipecolic Acid Hydrochloride)[3] Value (Ropivacaine Hydrochloride - Amide Derivative)[4] Notes
IUPAC Name (2S)-piperidine-2-carboxylic acid;hydrochloride (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride The user's compound is the N-propyl derivative of pipecolic acid.
Molecular Formula C₆H₁₂ClNO₂ C₁₇H₂₇ClN₂O The user's compound is C₉H₁₈ClNO₂.
Molecular Weight 165.62 g/mol 310.9 g/mol The user's compound has a molecular weight of 207.70 g/mol .

| General Solubility | Soluble in water. | Soluble in water and alcohol.[5] | Hydrochloride salts of piperidines are generally water-soluble.[1] |

Solvent Selection and Rationale

The choice of solvent is dictated by the requirements of the downstream experiment (e.g., cell-based assay, in vivo study, chemical reaction).

  • Primary Recommended Solvent: Aqueous Buffers or Dilute Acid. Given the hydrochloride salt form, high-purity water (e.g., Milli-Q®, 18.2 MΩ·cm) is the first choice. To ensure the piperidine nitrogen remains protonated and to prevent potential disproportionation, preparing the solution in a slightly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) is a robust starting point.[2][6]

  • Secondary Solvents (Co-solvents): DMSO and Ethanol. For applications requiring a high-concentration stock or if aqueous solubility is limited, water-miscible organic co-solvents are effective.[2]

    • Dimethyl Sulfoxide (DMSO): Excellent for creating high-concentration stocks. However, the final concentration of DMSO in an assay should be kept low (typically ≤1%) to avoid artifacts.[2] When diluting a DMSO stock into an aqueous buffer, precipitation can occur; this should be done slowly with vigorous mixing.

    • Ethanol: A common co-solvent that can improve the solubility of compounds with moderate lipophilicity.[7]

Table 2: Summary of Recommended Solvents

Solvent System Use Case Advantages Considerations
Deionized Water General purpose, initial screening Biologically compatible, inexpensive Solubility may be limited or slow to achieve without pH modification.
10-100 mM HCl (aq) Stock solutions for biological assays Ensures compound remains in its soluble, protonated salt form.[2] Low pH may be incompatible with certain assays or cell lines.
Phosphate or Citrate Buffer (pH 3-6) pH-controlled experiments Maintains a stable pH environment. Buffer components may interfere with downstream applications.
DMSO High-concentration master stocks Dissolves a wide range of compounds at high concentrations. Potential for precipitation upon aqueous dilution; cellular toxicity at >1%.[2]

| Ethanol/Water Mixture | Intermediate polarity applications | Can enhance solubility over water alone. | Potential for evaporation; may affect protein structure or cell viability. |

Core Protocol: Preparation of an Aqueous Stock Solution

This protocol describes the standard method for preparing a stock solution of this compound in an aqueous vehicle.

Materials
  • This compound powder

  • High-purity deionized water or 10 mM HCl solution

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

  • Bath sonicator

  • pH meter (optional, but recommended)

  • Sterile 0.22 µm syringe filters (for biological applications)

Step-by-Step Methodology
  • Pre-calculation: Determine the mass of the compound required to achieve the desired molar concentration and final volume. (e.g., For 10 mL of a 10 mM solution, mass = 0.010 L × 0.010 mol/L × 207.70 g/mol = 0.02077 g or 20.77 mg).

  • Equilibration: Allow the container of the compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into a volumetric flask.

  • Initial Dissolution: Add approximately 80% of the final volume of the chosen solvent (e.g., 8 mL of 10 mM HCl for a 10 mL final volume).

  • Mechanical Agitation: Cap the flask and vortex vigorously for 1-2 minutes. If particles remain undissolved, proceed to the next step.

  • Sonication: Place the flask in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart powder agglomerates and accelerate dissolution. Check for visual clarity. Gentle warming (to 30-40°C) can be applied concurrently if necessary, but monitor for any signs of degradation.

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.

  • Final Mixing: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Sterilization (Optional): For use in cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile storage tube. Choose a filter material (e.g., PVDF, PES) compatible with your solvent system.

Visual Workflow for Aqueous Dissolution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh add_solvent 3. Add 80% Solvent weigh->add_solvent vortex 4. Vortex Mix add_solvent->vortex sonicate 5. Sonicate if Needed vortex->sonicate Still Undissolved? add_final_vol 6. Adjust to Final Volume vortex->add_final_vol Fully Dissolved sonicate->add_final_vol mix 7. Homogenize add_final_vol->mix filter 8. Sterile Filter (Optional) mix->filter

Caption: Workflow for preparing an aqueous stock solution.

Advanced Protocols and Troubleshooting

Protocol for High-Concentration DMSO Stocks
  • Follow steps 1-3 from the aqueous protocol (Section 3.2), transferring the weighed compound to a glass vial.

  • Add the required volume of 100% DMSO to achieve the desired high concentration (e.g., 100 mM).

  • Vortex and sonicate as needed until a clear solution is obtained. DMSO stocks often dissolve compounds more readily than aqueous systems.

  • Crucial Dilution Step: When preparing working solutions, add the DMSO stock dropwise to the vigorously stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock, as this will almost certainly cause precipitation.

Troubleshooting Common Dissolution Issues

Table 3: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound forms a suspension or fails to dissolve. 1. Insufficient mixing/energy. 2. Solution is saturated. 3. Incorrect pH for solubility. 1. Increase vortex time; apply sonication for 10-15 min.[2] 2. Prepare a more dilute solution. 3. Prepare a fresh solution using a more acidic vehicle (e.g., 10-50 mM HCl).[2]
Solution is initially clear but precipitates over time. 1. Solution is supersaturated and unstable. 2. pH shift due to CO₂ absorption from air. 3. Disproportionation of the salt to the less soluble free base.[6] 1. Dilute the solution to a lower concentration. 2. Use a buffered solvent system; keep container tightly sealed. 3. Ensure the pH of the solution is maintained in the acidic range (pH < 6).

| Precipitation occurs when diluting a DMSO stock into aqueous media. | The compound is "crashing out" due to the rapid solvent change from organic to aqueous. | 1. Perform a serial dilution (e.g., DMSO stock -> 1:10 in buffer with 10% DMSO -> final dilution).[2] 2. Add the DMSO stock very slowly to the vortexing aqueous buffer. 3. Warm the aqueous buffer slightly before adding the stock. |

Solution Stability and Storage

  • Short-Term Storage (Working Solutions): Aqueous solutions should ideally be prepared fresh daily. If necessary, they can be stored at 2-8°C for up to one week, provided no precipitation or degradation is observed.

  • Long-Term Storage (Stock Solutions): For long-term storage, aliquoting stock solutions into single-use volumes and storing them at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

  • Validation: The stability of the compound in your specific solvent system and storage condition is not guaranteed. For critical, long-term studies, stability should be empirically verified, for example, by analytical methods (e.g., HPLC) to check for degradation products or by ensuring complete re-dissolution upon thawing.

Conclusion

The successful dissolution of this compound hinges on acknowledging its nature as a hydrochloride salt of a zwitterionic amino acid. By selecting an appropriate solvent system, typically an acidic aqueous vehicle, and employing proper mechanical agitation techniques, researchers can reliably prepare homogenous solutions. For challenging applications, the use of co-solvents like DMSO provides an alternative, though careful dilution is required. The protocols and principles outlined in this guide provide a robust framework for achieving consistent and reproducible experimental outcomes.

References

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Google Patents.
  • SciELO. (2023). Extended stability study of an extemporaneously analgesic solution of clonidine, ropivacaine and fentanyl. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Retrieved from [Link]

  • Google Patents. (n.d.). Method for optical resolution of piperidine carboxylic acid derivative.
  • Bain Sandbox. (n.d.). Preparation of Standard HCl Solution (Wet) — test ground. Retrieved from [Link]

  • YouTube. (2023). How to Make a 1M HCl Solution (Hydrochloric acid). Retrieved from [Link]

  • SlideShare. (2019). Experiment No.(1):- Preparation and standardization of 0.1 M(HCl) hydrochloric acid solution. Retrieved from [Link]

  • University of Agriculture, Faisalabad. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
  • Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
  • USP-NF. (2021). Ropivacaine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylpiperidine hydrochloride. Retrieved from [Link]

  • ChemBK. (2024). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic acid hydrochloride, (-)-. Retrieved from [Link]

Sources

Application Note & Protocol: Characterizing 1-Propylpiperidine-2-carboxylic acid hydrochloride Binding Affinity Using Radioligand Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery, the characterization of novel chemical entities is a foundational step. 1-Propylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative with limited characterization in the public domain. Structurally, it shares a core motif with ropivacaine, a well-established local anesthetic that exerts its effects by blocking voltage-gated sodium channels (NaVs).[1] This structural analogy provides a compelling rationale for investigating this compound as a potential ligand for this class of ion channels.

This document provides a comprehensive guide for characterizing the binding affinity of this compound at voltage-gated sodium channels using radioligand binding assays. We will proceed under the working hypothesis that this compound may interact with the channel pore, a common binding site for local anesthetics.[2] To test this, we will employ two fundamental radioligand binding techniques:

  • Saturation Binding Assay: To characterize the receptor population in our chosen biological matrix (rat brain synaptosomes) using a high-affinity radioligand. This establishes the key parameters of the assay system, namely the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[3][4]

  • Competitive Binding Assay: To determine the binding affinity (expressed as the inhibition constant, Ki) of our unlabeled test compound, this compound, by measuring its ability to displace the radioligand.[5]

The protocols detailed herein utilize [3H]Saxitoxin ([3H]STX), a potent and specific radioligand that binds to site 1 of NaVs, located at the outer pore of the channel.[2][6] This approach provides a robust framework for determining the potency of novel ligands at this critical drug target.

Principle of the Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[7] The core principle involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand.

In a saturation assay , increasing concentrations of the radioligand are added to a fixed amount of receptor preparation.[3] At equilibrium, the amount of bound radioligand is measured. The resulting data, when plotted, allows for the determination of the maximal number of binding sites (Bmax) and the concentration of radioligand that occupies 50% of the receptors at equilibrium (Kd), which is an inverse measure of the radioligand's affinity.[2][4]

In a competitive assay , a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound (the "test ligand").[5] The test ligand will compete with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of the test ligand increases, we can determine the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test ligand's affinity for the receptor.[8]

A critical aspect of both assays is the determination of non-specific binding (NSB) . This is the portion of the radioligand that binds to components other than the target receptor, such as lipids or the filter membrane.[9] NSB is measured by including a high concentration of an unlabeled ligand that saturates the specific receptor sites, ensuring that any remaining radioligand binding is non-specific. Specific binding is then calculated by subtracting non-specific binding from the total binding measured.

Materials and Reagents

  • Test Compound: this compound

  • Radioligand: [3H]Saxitoxin ([3H]STX), specific activity >15 Ci/mmol

  • Unlabeled Ligand for NSB: Tetrodotoxin (TTX) or unlabeled Saxitoxin

  • Receptor Source: Wistar rat brains (for synaptosome preparation)

  • Chemicals: Sucrose, HEPES, Choline Chloride, Tris-HCl, Bovine Serum Albumin (BSA), Polyethylenimine (PEI)

  • Equipment:

    • High-speed refrigerated centrifuge

    • Dounce or Potter-Elvehjem tissue homogenizer

    • Ultracentrifuge (optional, for membrane purification)

    • 96-well microplates

    • Cell harvester or vacuum manifold with filtermats (e.g., GF/B or GF/C glass fiber)

    • Liquid scintillation counter

    • Scintillation vials and scintillation cocktail

    • Standard laboratory glassware and pipettes

Experimental Protocols

Part A: Preparation of Rat Brain Synaptosomes

Synaptosomes are resealed nerve terminals that form during tissue homogenization and are an enriched source of synaptic components, including voltage-gated ion channels.[10]

Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4. Keep ice-cold.

Procedure:

  • Humanely euthanize adult Wistar rats according to institutional guidelines.

  • Rapidly dissect the whole brain (excluding cerebellum) and place it in ice-cold homogenization buffer.

  • Mince the tissue and homogenize in 10 volumes (w/v) of ice-cold homogenization buffer using a Dounce tissue grinder with 10-12 gentle up-and-down strokes.[11][12] All steps should be performed at 4°C.[13]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (Pellet P1).

  • Carefully collect the supernatant (S1) and centrifuge it at 15,000 - 20,000 x g for 20 minutes at 4°C.[11][12]

  • Discard the supernatant. The resulting pellet (P2) is the crude synaptosomal fraction.

  • Gently resuspend the P2 pellet in a suitable volume of ice-cold assay buffer (see below).

  • Determine the protein concentration of the synaptosome preparation using a standard method, such as the Bicinchoninic acid (BCA) assay.

  • Aliquot the preparation and store at -80°C until use.

Part B: [3H]Saxitoxin Saturation Binding Assay

This protocol determines the Kd of [3H]STX and the Bmax of the NaV channels in the synaptosome preparation.

Assay Buffer: 20 mM MOPS, 100 mM Choline Chloride, pH 7.4.

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of [3H]STX I1 Add Assay Buffer, Synaptosomes, and [3H]STX (TB tubes) P1->I1 I2 Add Assay Buffer, Synaptosomes, excess TTX, and [3H]STX (NSB tubes) P1->I2 P2 Prepare tubes for Total Binding (TB) P2->I1 P3 Prepare tubes for Non-Specific Binding (NSB) with excess TTX P3->I2 I3 Incubate at 4°C for 60 minutes I1->I3 I2->I3 S1 Rapidly filter contents through PEI-soaked filtermat I3->S1 S2 Wash filtermat 3x with ice-cold wash buffer S1->S2 S3 Dry filtermat and place in scintillation vials S2->S3 S4 Add scintillation cocktail and count in β-counter S3->S4 A1 Calculate Specific Binding (TB - NSB) S4->A1 A2 Plot Specific Binding vs. [3H]STX Concentration A1->A2 A3 Perform non-linear regression to determine Kd and Bmax A2->A3 G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of 1-Propylpiperidine-2-carboxylic acid hydrochloride I1 Add Synaptosomes, [3H]STX (at Kd concentration), and varying [Test Compound] P1->I1 P2 Prepare tubes for Total Binding (TB), Non-Specific Binding (NSB), and Competition P2->I1 I2 Incubate at 4°C for 60 minutes I1->I2 S1 Rapidly filter contents through PEI-soaked filtermat I2->S1 S2 Wash filtermat 3x with ice-cold wash buffer S1->S2 S3 Dry filtermat and place in scintillation vials S2->S3 S4 Add scintillation cocktail and count in β-counter S3->S4 A1 Calculate % Inhibition for each concentration S4->A1 A2 Plot % Inhibition vs. log[Test Compound] A1->A2 A3 Determine IC50 from non-linear regression A2->A3 A4 Calculate Ki using the Cheng-Prusoff Equation A3->A4

Caption: Workflow for Competitive Binding Assay.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer over a wide concentration range (e.g., 1 nM to 1 mM).

  • Set up tubes/wells for Total Binding (no test compound), Non-Specific Binding (with 1-2 µM TTX), and for each concentration of the test compound.

  • To all wells, add 50-100 µg of synaptosome protein.

  • Add the appropriate concentration of this compound or TTX (for NSB) or buffer (for Total Binding).

  • Add [3H]STX to all wells at a final concentration equal to its Kd (as determined in the saturation assay).

  • Bring the final volume to 250 µL with assay buffer.

  • Incubate, filter, and count as described in the saturation assay protocol (steps 7-10).

Data Analysis and Interpretation

1. Saturation Binding Analysis

  • Calculate Specific Binding: For each concentration of [3H]STX, subtract the average counts per minute (CPM) of the NSB replicates from the average CPM of the Total Binding replicates. Specific Binding = Total Binding - Non-Specific Binding

  • Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of free [3H]STX (X-axis). The data should form a hyperbolic curve.

  • Determine Kd and Bmax: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a one-site specific binding model. [2]This analysis will yield the Kd (the concentration of radioligand required to reach half-maximal binding) and Bmax (the maximal number of binding sites).

ParameterDescriptionUnits
Kd Equilibrium Dissociation ConstantnM
Bmax Maximum Receptor Densityfmol/mg protein

2. Competitive Binding Analysis

  • Calculate Percent Specific Binding:

    • Determine the window for specific binding: 100% Specific Binding = Total Binding (CPM) - NSB (CPM)

    • For each concentration of the test compound, calculate the percent of total specific binding remaining.

  • Generate Inhibition Curve: Plot the percent specific binding (Y-axis) against the logarithm of the test compound's concentration (X-axis). This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression (log(inhibitor) vs. response) to determine the IC50, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki is a more absolute measure of affinity than the IC50 because it accounts for the concentration and affinity of the radioligand used in the assay. Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the value determined from the inhibition curve.

    • [L] is the concentration of the radioligand ([3H]STX) used in the assay.

    • Kd is the dissociation constant of the radioligand as determined from the saturation experiment.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; Insufficient blocking of filters; Filter type is not optimal.Pre-soak filters in 0.3-0.5% PEI; Include BSA (0.1-0.5%) in the assay buffer; Test different filter types (e.g., GF/C vs. GF/B).
Low Signal (low specific binding) Insufficient receptor concentration; Degraded radioligand or receptor; Incorrect buffer conditions.Increase the amount of synaptosome protein per well; Use fresh radioligand and properly stored tissue; Optimize buffer pH and ionic strength.
Poor Reproducibility Inconsistent pipetting; Incomplete washing of filters; Assay not at equilibrium.Use calibrated pipettes; Ensure wash steps are rapid and consistent; Perform a time-course experiment to confirm the incubation time is sufficient to reach equilibrium.
Shallow or Biphasic Competition Curve Compound insolubility at high concentrations; Multiple binding sites with different affinities; Allosteric interactions.Check compound solubility in assay buffer; Consider more complex binding models for data analysis; Investigate potential allosteric effects with further experiments.

References

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • Cheng-Prusoff Equation Calculator. (2024). Calculator.net. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). ChemHelpASAP [Video]. YouTube. Retrieved from [Link]

  • Leff, P. (1995). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 33(4), 215–223.
  • Preparation of Rat Brain Synaptosomes. (n.d.). University of Washington. Retrieved from [Link]

  • Kumar, R., Kumar, P., Jagannathan, N. R., & Gupta, Y. K. (2016). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of advanced pharmaceutical technology & research, 7(4), 115–120.
  • Wang, G. K., & Strichartz, G. R. (1993). Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel. Biophysical journal, 65(4), 1673–1682.
  • Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. (n.d.). Synaptic Systems. Retrieved from [Link]

  • Dunkley, P. R. (1984). Synaptosome Preparations: Which Procedure Should I Use?. In Methods in Molecular Biology (pp. 3-14). Humana Press.
  • Moczydlowski, E., Olivera, B. M., Gray, W. R., & Strichartz, G. R. (1986). Discrimination of muscle and neuronal Na-channel subtypes by binding competition between [3H]saxitoxin and mu-conotoxins.
  • Vanichviriyakit, R., O-charoen, S., & Sato, S. (2010). Determination of Saxitoxin by Receptor Binding Assay: A New Radiolabeled Kit in Thailand. Thai Pharmaceutical and Health Science Journal, 5(4), 288-293.
  • Creveling, C. R., McNeal, E. T., Lewandowski, G. A., & Daly, J. W. (1990). Voltage-dependent Sodium Channels in Synaptoneurosomes: Studies With 22Na+ Influx and [3H]saxitoxin and [3H]batrachotoxinin-A 20-alpha-benzoate Binding.
  • Catterall, W. A., & Morrow, C. S. (1984). 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin. Molecular pharmacology, 25(3), 431–440.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
  • Equation: One site -- Specific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Non-specific binding in immunoassays. (n.d.). CANDOR Bioscience. Retrieved from [Link]

  • Ropivacaine hydrochloride, (R)-. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Ropivacaine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Ropivacaine-d7 Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 2-Propylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • 1-propylpiperidine-4-carboxylic acid hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Ropivacaine. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing ropivacaine. (2013). Google Patents.
  • Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. (2017). Journal of medicinal chemistry, 60(17), 7427–7449.

Sources

Application Notes & Protocols: The Utility of 1-Propylpiperidine-2-carboxylic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Propylpiperidine-2-carboxylic acid hydrochloride is a pivotal building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of local anesthetics.[1] The piperidine scaffold is a prevalent feature in numerous pharmaceuticals due to its three-dimensional structure and ability to form specific interactions with biological targets.[2] This guide provides an in-depth exploration of the practical applications of this compound, with a specific focus on its utilization in the synthesis of the widely used local anesthetic, Ropivacaine.[3][4] We will delve into the synthetic protocols, the rationale behind experimental choices, and the broader implications for drug discovery and development.

Core Application: Synthesis of (S)-Ropivacaine

Ropivacaine, the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a long-acting local anesthetic.[3][4] Its hydrochloride salt is marketed for various types of anesthesia, including epidural, major nerve blocks, and local infiltration for surgery and pain management.[4][5] The synthesis of Ropivacaine is a prime example of the practical application of this compound's parent compounds and derivatives. The general synthetic pathway involves the amidation of a pipecolic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.

Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide from (S)-Pipecolic Acid

This initial protocol outlines the critical step of forming the amide bond between the piperidine core and the aromatic amine, a precursor step to the final N-alkylation. This process often starts with the activation of the carboxylic acid of (S)-pipecolic acid.

Objective: To synthesize the key amide intermediate for Ropivacaine production.

Materials:

  • (S)-Pipecolic acid hydrochloride (L-pipecolic acid hydrochloride)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Toluene (or other suitable inert solvent like Dichloromethane)

  • 2,6-Dimethylaniline (2,6-xylidine)

  • Triethylamine (or other suitable base)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Activation of the Carboxylic Acid:

    • Suspend (S)-Pipecolic acid hydrochloride (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add thionyl chloride (1.1 equivalents) to the suspension at room temperature.[6] This step converts the carboxylic acid to its more reactive acid chloride, facilitating the subsequent amidation.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). The resulting product is (S)-pipecoloyl chloride hydrochloride.

  • Amidation Reaction:

    • In a separate flask, dissolve 2,6-dimethylaniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

    • Cool the solution of the in-situ generated (S)-pipecoloyl chloride hydrochloride to 0°C in an ice bath.

    • Slowly add the 2,6-dimethylaniline solution to the acid chloride suspension under vigorous stirring. The excess base neutralizes the HCl generated during the reaction and the HCl salt of the starting material.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation to Synthesize (S)-Ropivacaine

This protocol details the final step in the synthesis of Ropivacaine, where the secondary amine of the piperidine ring is alkylated with a propyl group.

Objective: To synthesize (S)-Ropivacaine base from the amide intermediate.

Materials:

  • (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • n-Propyl bromide (1-bromopropane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • N-Alkylation Reaction:

    • Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1 equivalent) in THF in a round-bottom flask.[7]

    • Add potassium carbonate (2-3 equivalents) and n-propyl bromide (1.5 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 20-24 hours, monitoring the reaction progress by TLC.[7] The base is crucial for deprotonating the piperidine nitrogen, making it nucleophilic for the reaction with the alkyl halide.

  • Work-up and Isolation:

    • After cooling to room temperature, filter off the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with a small amount of THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude Ropivacaine base as a solid.[7]

  • Purification and Hydrochloride Salt Formation:

    • The crude Ropivacaine base can be purified by recrystallization from a suitable solvent such as diisopropyl ether.[7]

    • To prepare the hydrochloride salt for pharmaceutical applications, dissolve the purified base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid.

    • The resulting precipitate of (S)-Ropivacaine hydrochloride can be collected by filtration, washed with a cold solvent, and dried under vacuum.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of Ropivacaine, highlighting the role of the piperidine carboxylic acid core.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Alkylation Start (S)-Pipecolic Acid Hydrochloride AcidChloride (S)-Pipecoloyl Chloride Hydrochloride Start->AcidChloride SOCl₂ or (COCl)₂ Amide (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide AcidChloride->Amide 2,6-Dimethylaniline, Base RopivacaineBase (S)-Ropivacaine Base Amide->RopivacaineBase n-Propyl Bromide, K₂CO₃ RopivacaineHCl (S)-Ropivacaine Hydrochloride RopivacaineBase->RopivacaineHCl HCl

Caption: Synthetic pathway for Ropivacaine from (S)-Pipecolic Acid.

Broader Applications and Future Directions

While the synthesis of Ropivacaine is the most prominent application, the 1-propylpiperidine-2-carboxylic acid scaffold serves as a valuable template for the design of other bioactive molecules. Researchers can leverage this core structure for various medicinal chemistry endeavors:

  • Analog Synthesis for Structure-Activity Relationship (SAR) Studies: By varying the N-alkyl substituent (e.g., using different alkyl halides in Protocol 2) or modifying the aromatic ring of the aniline portion, chemists can generate a library of Ropivacaine analogs. These analogs can be screened to understand the SAR for local anesthetic activity, potentially leading to the discovery of compounds with improved properties such as longer duration of action, reduced toxicity, or enhanced potency.

  • Development of Novel Therapeutics: The piperidine ring is a privileged scaffold found in drugs targeting a wide range of receptors and enzymes.[2] The 1-propylpiperidine-2-carboxylic acid moiety can be incorporated into novel chemical entities aimed at different therapeutic areas, such as neurological disorders or cardiovascular diseases.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
(S)-Pipecolic acid hydrochlorideC₆H₁₂ClNO₂165.62[8]Starting Material
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamideC₁₄H₂₀N₂O232.32Key Amide Intermediate
(S)-RopivacaineC₁₇H₂₆N₂O274.41[4]Active Pharmaceutical Ingredient (Base)
(S)-Ropivacaine hydrochlorideC₁₇H₂₇ClN₂O310.87[5]Marketed Drug Form

Conclusion

This compound and its precursors are indispensable tools in medicinal chemistry, particularly for the synthesis of local anesthetics like Ropivacaine. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge to utilize this versatile chemical entity in their drug discovery and development programs. The inherent structural features of the piperidine core ensure its continued relevance in the quest for novel and improved therapeutics.

References

  • Benchchem. Propyl piperidine-2-carboxylate hydrochloride | 1246276-66-3. Accessed January 15, 2026.
  • A convenient and highly enantioselective synthesis of (S)-2- pipecolic acid: an efficient access to caine anesthetics. Taylor & Francis Online. Published online: 06 May 2021.
  • Ropivacaine synthesis. ChemicalBook. Accessed January 15, 2026.
  • Beng, T. K., & Gawley, R. E. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(–)-Coniine, (S)-(+)-Pelletierine, (+)-b-Conhydrine, and (S)-(–)-Ropivacaine and Formal Synthesis of (–)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 132(35), 12216–12217.
  • Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics.
  • Process for the preparation of (s)-ropivacaine hydrochloride monohydrate.
  • 1-Methylpiperidine-2-carboxylic acid hydrochloride. Chem-Impex. Accessed January 15, 2026.
  • Ropivacaine Hydrochloride. PubChem. Accessed January 15, 2026.
  • Ropivacaine hydrochloride, (R)-. PubChem. Accessed January 15, 2026.
  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex. Accessed January 15, 2026.
  • Ropivacaine. PubChem. Accessed January 15, 2026.
  • Ropivacaine Hydrochloride.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Published online: May 19, 2022.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals. Published online: March 11, 2021.
  • 2-Propylpiperidine. PubChem. Accessed January 15, 2026.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Published online: April 25, 2014.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Ropivacaine-d7 Hydrochloride. PubChem. Accessed January 15, 2026.
  • Pipecolic acid hydrochloride, (-)-. PubChem. Accessed January 15, 2026.
  • Drug Discovery, Design, and Development. In Burger's Medicinal Chemistry and Drug Discovery.
  • Method for preparing ropivacaine.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of 1-Propylpiperidine-2-carboxylic acid hydrochloride. The guidelines are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the compound. The protocols are grounded in established safety data for structurally related compounds and general principles of chemical hygiene.

Introduction and Scope

This compound is a piperidine derivative, a class of compounds with significant applications in pharmaceutical research and development. Due to its chemical nature as a hydrochloride salt of an amino acid analog, specific precautions are necessary to ensure the safety of laboratory personnel and to preserve the compound's stability and purity. This guide synthesizes critical safety information and presents it in a practical format for daily laboratory use. The causality behind each procedural step is explained to foster a deeper understanding of the required safety measures.

Compound Identification and Hazard Assessment

Chemical Identity:

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₈ClNO₂PubChem
Molecular Weight 207.7 g/mol PubChem
Physical State Likely a solid crystalline powderInferred

GHS Hazard Classification (Inferred from Ropivacaine Hydrochloride):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

The hydrochloride salt form suggests the compound may be hygroscopic and should be protected from moisture. Piperidine derivatives can also be light-sensitive.[5][6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ItemSpecificationsRationale for Use
Hand Protection Impervious gloves (e.g., Nitrile)To prevent skin contact, as the compound is toxic and irritating upon dermal absorption.[8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against airborne particles and accidental splashes, which can cause serious eye damage.[4][8]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation of the potentially toxic dust.[9]

Safe Handling and Experimental Workflow

Adherence to a stringent handling protocol is paramount. The following workflow is designed to minimize exposure and prevent contamination.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to control airborne particulates.[9]

  • Gather Materials: Before starting, ensure all necessary PPE, spatulas, weigh boats, and solvent-dispensing equipment are within the fume hood.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully transfer the required amount of the compound using a clean spatula. Avoid generating dust.

  • Closure: Immediately and securely close the primary container to protect the remaining compound from atmospheric moisture and contaminants.

Dissolution and Use in Experiments
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirring, vortexing) until the compound is fully dissolved.

  • Reaction Setup: Ensure all subsequent experimental steps are conducted in a well-ventilated area, preferably within the fume hood.

The logical flow for handling this compound is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment A Don PPE B Prepare Fume Hood A->B Enter Lab C Weigh Compound B->C D Dissolve in Solvent C->D E Conduct Experiment D->E F Decontaminate Workspace E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Experimental workflow for this compound.

Storage Procedures

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring long-term stability.

Storage ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Recommended for many amine salts to slow potential degradation.
Atmosphere Tightly sealed container with a desiccant.The hydrochloride salt is likely hygroscopic; a dry environment prevents water absorption which can degrade the compound.[6]
Light Store in an amber vial or in a dark location.To prevent potential photodegradation, a common issue with complex organic molecules.[5][6][7]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Small Spill (Solid)
  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Carefully sweep the material into a designated waste container. Do not use water for cleanup as it may dissolve and spread the material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

The emergency response workflow for a solid spill is illustrated below:

G A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Cover with Inert Absorbent C->D E Sweep into Waste Container D->E F Decontaminate Spill Area E->F G Dispose of as Hazardous Waste F->G H Report Incident G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propylpiperidine-2-carboxylic acid hydrochloride. This molecule is a critical building block, notably in the synthesis of local anesthetics like Ropivacaine.[1][2] Achieving a high yield and purity is paramount for downstream applications. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, blending established chemical principles with practical, field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low Yield in the N-Propylation Step

Question: My N-propylation of piperidine-2-carboxylic acid (or its ester) is resulting in a low yield. What are the common causes and how can I fix this?

Answer: Low yield in this step is a frequent challenge and typically stems from one of several factors related to reagents, reaction conditions, or side reactions.

Potential Causes & Solutions:

  • Suboptimal Alkylating Agent:

    • Insight: The reactivity of the propyl halide is critical. While 1-bromopropane is commonly used and cost-effective, 1-iodopropane is a more reactive alkylating agent due to the lower bond strength of the C-I bond, but it is more expensive.

    • Solution: If yields are persistently low with 1-bromopropane, consider switching to 1-iodopropane. Alternatively, adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) can facilitate an in situ Finkelstein reaction, converting the bromide to the more reactive iodide and accelerating the reaction.

  • Ineffective Base or Incorrect Stoichiometry:

    • Insight: The N-alkylation reaction generates one equivalent of acid (HBr or HI), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[3]

    • Solution: Use at least one equivalent of a non-nucleophilic base. Potassium carbonate (K₂CO₃) is a standard, cost-effective choice for reactions in polar aprotic solvents like DMF or acetonitrile.[3] For more sensitive substrates or to avoid heterogeneity, a soluble organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent alternative.[3] Avoid strong, nucleophilic bases like NaOH or KOH in excess, as they can promote hydrolysis of ester groups if present.

  • Over-Alkylation (Quaternization):

    • Insight: The desired product, 1-propylpiperidine-2-carboxylic acid, is a tertiary amine and can be further alkylated by the propyl halide to form a quaternary ammonium salt. This is a common side reaction, especially when using an excess of the alkylating agent.[3]

    • Solution: Control the stoichiometry carefully. A common strategy is to add the alkyl halide slowly (e.g., via a syringe pump) to a solution of the piperidine starting material and the base.[3] This maintains a low concentration of the alkylating agent, favoring mono-alkylation. Using the piperidine derivative as the limiting reagent is generally not recommended. A slight excess (1.1-1.2 equivalents) of the propyl halide is typical.

  • Inappropriate Solvent Choice:

    • Insight: The reaction is an Sₙ2 substitution. Polar aprotic solvents such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are ideal as they can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus accelerating the reaction.

    • Solution: Ensure your solvent is anhydrous and polar aprotic. Acetonitrile is often a good first choice due to its relatively low boiling point, which simplifies removal during workup.[3]

Issue 2: Difficulty in Isolating and Purifying the Final Hydrochloride Salt

Question: After N-propylation and hydrolysis (if applicable), I'm struggling to obtain a clean, solid hydrochloride salt. The product is often an oil or difficult to crystallize. Why is this happening?

Answer: The physical properties of amino acid hydrochlorides can be challenging. Oiling out and poor crystallization are typically due to impurities, residual solvents, or improper pH control during the salting-out process.

Potential Causes & Solutions:

  • Presence of Impurities:

    • Insight: Small amounts of unreacted starting materials, over-alkylation products, or solvent residues can act as eutectic impurities, significantly depressing the melting point and inhibiting crystallization.

    • Solution: First, ensure the free base (the product before adding HCl) is pure. It can be purified by flash chromatography or by performing an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and then wash with brine. Dry the organic layer and evaporate the solvent. This purified free base is a much better starting point for salt formation.[4]

  • Incorrect Salting-Out Procedure:

    • Insight: The method of introducing hydrochloric acid is critical. Simply adding aqueous HCl can introduce too much water, making the product highly soluble and difficult to precipitate.

    • Solution: The preferred method is to dissolve the purified free base in a suitable anhydrous solvent and introduce anhydrous HCl.

      • Recommended Solvents: Isopropanol (i-PrOH), ethyl acetate (EtOAc), or diethyl ether (Et₂O) are commonly used.[5][6]

      • HCl Addition: Use a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in dioxane) or bubble anhydrous HCl gas through the solution. Add the acid dropwise with vigorous stirring at 0-10 °C.[5]

  • Poor Crystal Formation:

    • Insight: Even with pure material, crystallization may be slow to initiate.

    • Solution: If a precipitate does not form immediately, try the following techniques:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Seeding: If available, add a single, tiny crystal of a previously synthesized batch.

      • Trituration: Add a non-polar "anti-solvent" like heptane or more diethyl ether dropwise to the solution until it becomes persistently cloudy, then allow it to stand. This reduces the solubility of the salt and promotes precipitation.

      • Recrystallization: If the initial solid is impure, it can be recrystallized. A common solvent system is isopropanol, where the crude salt is dissolved in a minimal amount of hot solvent and then allowed to cool slowly.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent route starts from commercially available piperidine-2-carboxylic acid (also known as pipecolic acid) or its corresponding ester (e.g., methyl or ethyl ester). The general workflow involves:

  • Optional Esterification: If starting with the carboxylic acid, it is often converted to an ester first. This protects the carboxylic acid and improves solubility in organic solvents for the subsequent alkylation step.

  • N-Alkylation (N-Propylation): The secondary amine on the piperidine ring is alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base.[8]

  • Optional Hydrolysis: If an ester was used, the propyl-ester intermediate is hydrolyzed back to the carboxylic acid, typically under basic (e.g., NaOH, LiOH) or acidic conditions.

  • Salt Formation: The resulting free base (1-propylpiperidine-2-carboxylic acid) is isolated and then converted to its hydrochloride salt by treatment with HCl.[9]

Q2: How can I effectively monitor the progress of the N-propylation reaction?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of dichloromethane/methanol (e.g., 9:1 or 8:2) with a few drops of triethylamine or ammonia is a good starting point. The base in the eluent prevents the amine from streaking on the silica plate.

  • Visualization: The spots can be visualized using a potassium permanganate (KMnO₄) stain, which reacts with the amine functionality.

  • Interpretation: The starting material (secondary amine) will have a certain Rf value. The product (tertiary amine) will be less polar and thus have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

Q3: Are there any critical safety considerations for this synthesis?

Yes, several precautions should be taken:

  • Alkylating Agents: Propyl halides are volatile, flammable, and harmful. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Some bases like sodium hydride (NaH) are highly reactive and pyrophoric upon contact with water. If using such strong bases, ensure strictly anhydrous conditions. Milder bases like K₂CO₃ are generally safer.[3]

  • HCl Gas/Solutions: Anhydrous HCl is highly corrosive and toxic. Concentrated solutions are also extremely corrosive. Always handle them in a fume hood with appropriate PPE.

Q4: Can I use a one-pot procedure to synthesize the final product?

Yes, "one-pot" or telescoped procedures are possible and have been reported, particularly in process chemistry settings to improve efficiency.[10] A typical one-pot approach might involve the acylation of L-pipecolic acid to form an activated intermediate, followed by amidation and then N-propylation in the same reaction vessel without isolating the intermediates.[10] While efficient, these methods require very careful control over reaction conditions and stoichiometry to prevent the accumulation of impurities. For lab-scale synthesis, isolating and purifying key intermediates is often more reliable for achieving high final purity.

Experimental Protocols & Data

Protocol 1: Two-Step Synthesis from (S)-Pipecolic Acid

This protocol details a reliable, two-step laboratory-scale synthesis.

Step 1: N-Propylation of (S)-Pipecolic Acid

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-Pipecolic acid (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetonitrile (MeCN, ~10 mL per gram of starting material).

  • Add 1-bromopropane (1.5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction by TLC. The reaction typically takes 12-24 hours.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude potassium salt of 1-propyl-(S)-pipecolic acid. This is typically taken directly to the next step.

Step 2: Isolation and Hydrochloride Salt Formation

  • Dissolve the crude residue from Step 1 in a minimal amount of deionized water.

  • Cool the aqueous solution in an ice bath and carefully acidify to pH ~6 (the isoelectric point) using 1M HCl. The free amino acid may precipitate at this point. If it does not, proceed to the next step.

  • Continue to add 1M HCl dropwise until the pH of the solution is between 2 and 3.[5]

  • Concentrate the acidic solution under reduced pressure to remove most of the water. Co-evaporation with toluene can help remove the final traces of water.

  • Dissolve the resulting crude solid/oil in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether.

  • Dry the product under vacuum to yield this compound.

Data Summary: N-Propylation Conditions

The following table summarizes typical conditions and expected outcomes for the N-propylation step.

Starting MaterialAlkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pipecolic Acid1-BromopropaneK₂CO₃AcetonitrileReflux (~82)12-2475-85
Pipecolic Acid Methyl Ester1-BromopropaneK₂CO₃DMF60-708-1680-90
Pipecolic Acid Methyl Ester1-IodopropaneDIPEAAcetonitrile50-606-12>90

Visualizations

General Synthesis Workflow

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Isolation & Purification cluster_end Final Product SM Pipecolic Acid or Ester Derivative Alkylation N-Propylation (+ Propyl Halide, Base) SM->Alkylation Hydrolysis Ester Hydrolysis (Optional, if starting from ester) Alkylation->Hydrolysis if needed Isolation Free Base Isolation (Extraction/Filtration) Alkylation->Isolation if no ester Hydrolysis->Isolation Salt HCl Salt Formation (Anhydrous HCl) Isolation->Salt Purify Purification (Recrystallization) Salt->Purify FP 1-Propylpiperidine-2-carboxylic acid hydrochloride Purify->FP

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Logic for Low N-Propylation Yield

G Start Low Yield in N-Propylation Step? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Poor Isolation? Start->Cause3 Sol1a Increase Reaction Time/Temp Cause1->Sol1a Sol1b Switch to 1-Iodopropane or add NaI catalyst Cause1->Sol1b Sol1c Ensure >1 eq. of appropriate base (K₂CO₃/DIPEA) Cause1->Sol1c Sol2a Check for Quaternization (Over-alkylation) Cause2->Sol2a Sol3a Review Workup pH Cause3->Sol3a Sol3b Optimize Extraction Solvents Cause3->Sol3b Sol2b Action: Add Alkyl Halide Slowly & Use ~1.1-1.2 eq. Sol2a->Sol2b

Sources

Technical Support Center: Optimization of 1-Propylpiperidine-2-carboxylic acid hydrochloride Dosage In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when designing and executing in vivo dosage studies for novel compounds like 1-Propylpiperidine-2-carboxylic acid hydrochloride.

Q1: What is this compound and what are its potential applications?

A1: this compound belongs to the piperidine class of compounds. Piperidines are saturated heterocyclic amines that are fundamental structural motifs in a vast array of pharmaceuticals and natural alkaloids.[1][2] Derivatives of piperidine are found in over twenty classes of drugs, exhibiting a wide range of pharmacological activities.[1][2] For instance, the well-known local anesthetic Ropivacaine is a derivative of 1-propylpiperidine-2-carboxylic acid.[3][4][5] Given this structural similarity, this compound could potentially be investigated for applications such as analgesia, anti-inflammatory effects, or as an inhibitor of cell adhesion molecules, among other possibilities.[6][7][8] The specific therapeutic potential would depend on its unique biological targets and mechanism of action, which must be determined through rigorous preclinical testing.

Q2: How do I determine a safe and effective starting dose for my in vivo experiments?

A2: Establishing a safe starting dose is a critical first step to avoid unnecessary toxicity and to ensure the collection of meaningful data. A multi-faceted approach is recommended:

  • Literature Review: Search for published in vivo studies on compounds with similar chemical structures or mechanisms of action. This can provide a valuable starting point for dose range selection.[9][10]

  • In Vitro Data Extrapolation: Utilize in vitro efficacy data, such as the IC50 or EC50 values, as a preliminary guide. While not a direct conversion, this data can help estimate a therapeutically relevant concentration to target in vivo.[9]

  • Dose-Range Finding (DRF) Study: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to small groups of animals to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[9][11] Doses are often selected on a logarithmic scale (e.g., 3, 10, 30 mg/kg) to cover a broad range.[10]

Q3: What are the critical parameters to monitor during a dose-finding study?

A3: Careful monitoring is crucial for both animal welfare and data integrity. Key parameters include:

  • Clinical Signs of Toxicity: Observe animals at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter) for any adverse effects.[9] This includes changes in behavior (lethargy, agitation), posture, breathing, and physical appearance (piloerection, unkempt fur).

  • Body Weight: Record the body weight of each animal before dosing and daily throughout the study. A body weight loss of more than 15-20% is often considered a humane endpoint and an indicator of significant toxicity.[9][11]

  • Mortality: Record any deaths that occur during the study.

The data gathered from these observations will be used to determine the MTD.

Q4: How does my choice of vehicle and formulation impact the study?

A4: The vehicle and formulation can significantly influence the outcome of your in vivo study.

  • Bioavailability: The formulation can affect the absorption and, therefore, the bioavailability of the compound. Issues with solubility can lead to inconsistent and lower-than-expected exposure.[12][13]

  • Vehicle Toxicity: The vehicle itself may have toxic effects. It is imperative to include a vehicle-only control group in your study to differentiate between vehicle-induced and compound-induced toxicity.[9][12]

  • Stability: Ensure that this compound is stable in the chosen vehicle for the duration of the experiment.[14] Degradation of the compound can lead to inaccurate dosing and misleading results.[15]

It is advisable to perform formulation development and stability testing before initiating in vivo studies.

Q5: Why and when should I conduct pharmacokinetic (PK) studies?

A5: Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.[11][14] It is highly recommended to conduct at least a preliminary PK evaluation before or in parallel with efficacy studies.[11] PK data provides critical insights into:

  • Exposure: It answers the question of whether the compound is reaching the systemic circulation and in what concentration (Cmax).

  • Dosing Regimen: PK parameters like half-life (t1/2) help in optimizing the dosing schedule (e.g., once a day vs. twice a day) to maintain therapeutic concentrations.[11]

  • Translational Science: Understanding the PK profile in animal models is a foundational step for predicting human pharmacokinetics and designing first-in-human clinical trials.[16]

A lack of efficacy can sometimes be explained by poor pharmacokinetic properties, such as rapid clearance or low bioavailability, rather than a lack of pharmacological activity.[12]

Part 2: Troubleshooting Guide

This section provides a systematic approach to addressing common issues encountered during in vivo dosage optimization.

Issue 1: High mortality or severe toxicity observed at the initial dose.

  • Immediate Action: The starting dose was likely too high. Immediately halt the study for that dose group and consider a significant dose reduction (e.g., 5 to 10-fold lower) for the next cohort.[9]

  • Troubleshooting Steps:

    • Re-evaluate In Vitro Data: Review any in vitro cytotoxicity data to better inform the starting dose.

    • Check Formulation: Ensure the formulation is not contributing to toxicity. Run a vehicle-only control group if you haven't already.

    • Refine Study Design: Implement a more gradual dose escalation scheme in your next study.

Issue 2: Lack of therapeutic efficacy, even at doses approaching the MTD.

  • Potential Causes: This discrepancy between expected and observed efficacy can stem from several factors.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: Determine if the compound is being absorbed and reaching a sufficient concentration in the plasma.[12][14] The lack of efficacy could be due to low bioavailability or rapid metabolism and clearance.[17]

    • Assess Target Engagement: If possible, measure whether the compound is reaching and interacting with its intended biological target in the tissue of interest.

    • Evaluate the Animal Model: Ensure the chosen animal model is appropriate for the disease being studied and that the compound's mechanism of action is relevant in that model.

    • Consider Formulation: The compound may not be adequately solubilized or stable in the current formulation, preventing it from being absorbed effectively.[13]

Issue 3: High variability in results between animals within the same treatment group.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure that the dosing procedure (e.g., oral gavage, intraperitoneal injection) is performed consistently for all animals. Develop and follow a standard operating procedure (SOP).[14]

    • Check Formulation Homogeneity: If the compound is administered as a suspension, ensure it is well-mixed before each dose to prevent settling and inconsistent dosing.

    • Verify Animal Health and Homogeneity: Use animals of a similar age and weight, and from a reputable supplier. Ensure animals are healthy and properly acclimatized before starting the experiment.[14]

    • Increase Sample Size: A larger group size can help to mitigate the impact of individual biological variations.[14]

Troubleshooting Decision Tree

troubleshooting_flowchart start In Vivo Dosing Issue Encountered issue_type What is the primary issue? start->issue_type toxicity High Toxicity / Mortality issue_type->toxicity Toxicity no_efficacy Lack of Efficacy issue_type->no_efficacy No Effect variability High Variability issue_type->variability Variability action_tox STOP. Reduce dose 5-10x. Re-evaluate in-vitro data. Check vehicle toxicity. toxicity->action_tox action_efficacy Conduct PK study. Assess target engagement. Re-evaluate formulation & animal model. no_efficacy->action_efficacy action_variability Standardize dosing technique (SOP). Check formulation homogeneity. Verify animal health & uniformity. variability->action_variability

Caption: A decision tree for troubleshooting common in vivo dosing issues.

Part 3: Experimental Protocols

These protocols provide a general framework. Specific details should be adapted based on the compound's properties and the research question.

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and identify a preliminary effective dose range for this compound.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats). Use both male and female animals if the compound's effects may be sex-dependent.

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[9]

  • Dose Selection: Select doses based on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[10]

  • Formulation Preparation: Prepare the dosing formulations of this compound in a suitable vehicle. Ensure the compound is fully dissolved or homogeneously suspended.

  • Administration: Administer the compound via the intended route of administration (e.g., oral gavage, intraperitoneal, intravenous).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily for 7-14 days).[9]

    • Record body weight before dosing and daily throughout the study.

    • Record any instances of mortality.

  • Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.[11]

Dose-Range Finding Study Workflow

drf_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase a Literature Review & In Vitro Data Analysis b Select Animal Model & Vehicle a->b c Prepare Dosing Formulations b->c d Dose Administration (Logarithmic Scale + Vehicle) c->d e Monitor: Clinical Signs, Body Weight, Mortality d->e f Analyze Data e->f g Determine MTD f->g h Select Doses for Efficacy Studies g->h

Caption: A typical workflow for a dose-range finding (DRF) study.

Part 4: Data Presentation and Visualization

Table 1: Example Dose Escalation Scheme and MTD Determination
GroupDose (mg/kg)Number of Animals (M/F)Body Weight Change (Day 7)Clinical Signs of ToxicityMortalityMTD Assessment
1Vehicle5/5+5%None0/10-
2105/5+4%None0/10Tolerated
3305/5+2%None0/10Tolerated
41005/5-8%Mild lethargy on Day 10/10MTD
53005/5-22%Severe lethargy, piloerection2/10Exceeded MTD

This table presents hypothetical data for illustrative purposes.

Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the interplay between PK (what the body does to the drug) and PD (what the drug does to the body) is fundamental to optimizing a dosing regimen.

pk_pd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dose Dose Administered absorption Absorption & Distribution dose->absorption concentration Drug Concentration in Plasma & Tissue absorption->concentration metabolism Metabolism & Excretion concentration->metabolism target Interaction with Biological Target concentration->target Exposure at Target Site effect Pharmacological Effect (Efficacy & Toxicity) target->effect effect->dose Feedback for Dose Optimization

Caption: The relationship between pharmacokinetics (PK) and pharmacodynamics (PD).

References

  • Jackson, T. L. (2020). How to mathematically optimize drug regimens using optimal control. PLoS computational biology, 16(9), e1008037. Retrieved from [Link]

  • Simulations Plus. (2019). Computational Comparative Pharmacology Designing better drugs for animals and humans. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • ResearchGate. (2016). How we can decide the dose for different animal models? Retrieved from [Link]

  • Lalonde, R. L., et al. (2017). Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014). CPT: pharmacometrics & systems pharmacology, 6(4), 224–233. Retrieved from [Link]

  • Wang, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(3), e2307245. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • D'yachenko, I. V., & D'yachenko, V. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

  • Lyauk, Y., et al. (2021). Dose Finding in the Clinical Development of 60 US Food and Drug Administration–Approved Drugs Compared With Learning vs. Confirming Recommendations. Clinical Pharmacology & Therapeutics, 110(3), 785-793. Retrieved from [Link]

  • D'yachenko, I. V., & D'yachenko, V. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed research international, 2013, 851676. Retrieved from [Link]

  • Almalki, A. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 937–946. Retrieved from [Link]

  • Certara. (n.d.). Drug Development Solutions. Retrieved from [Link]

  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]

  • Hans Publishers. (2022). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. Retrieved from [Link]

  • Drug Metabolism and Disposition. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Pharmaceutics. (2021). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylpiperidine. Retrieved from [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][14]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & pharmaceutical bulletin, 52(6), 675–687. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine hydrochloride, (R)-. Retrieved from [Link]

  • Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 40(7), 912–918. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • Wouters, J. A., et al. (2001). Pharmacokinetics and pharmacodynamics of ropivacaine 2 mg/mL, 5 mg/mL, or 7.5 mg/mL after ilioinguinal blockade for inguinal hernia repair in adults. Anesthesia and analgesia, 93(6), 1567–1572. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing ropivacaine.

Sources

overcoming stability issues of 1-Propylpiperidine-2-carboxylic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Propylpiperidine-2-carboxylic acid hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As researchers and drug development professionals, ensuring the integrity of your compounds during experimentation and formulation is paramount. This resource synthesizes technical data, established chemical principles, and practical field insights to help you navigate and overcome potential stability challenges.

Section 1: Understanding the Stability Profile

This compound possesses two key functional groups that dictate its stability: a tertiary amine within the piperidine ring and a carboxylic acid at the 2-position. The hydrochloride salt form generally enhances solubility in aqueous media and improves the stability of the amine group by protonation. However, instability can still arise under various experimental conditions.

FAQ 1: I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?

A decrease in concentration, often observed as a diminishing peak area in chromatographic analysis, is a primary indicator of compound degradation. For this compound, several degradation pathways are plausible, primarily centered around the piperidine ring and the carboxylic acid moiety. It is crucial to investigate the stability of your compound under your specific experimental and storage conditions. Conducting forced degradation studies is a systematic way to identify potential degradation pathways and products.

FAQ 2: What are the most likely degradation pathways for this molecule in solution?

While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely routes based on its structure and the behavior of similar molecules, such as ropivacaine.[1][2] The primary sites for degradation are the tertiary amine and the carboxylic acid group.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or, more drastically, ring-opening products. This can be initiated by atmospheric oxygen, peroxides, or exposure to light.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide (CO2). This is a common thermal degradation pathway for many carboxylic acids.

  • Esterification: If the compound is dissolved in an alcohol-based solvent (e.g., methanol, ethanol), Fischer esterification can occur, especially in the presence of acidic catalysts, converting the carboxylic acid to its corresponding ester.[3][4] This reaction is reversible and driven by an excess of the alcohol.[5]

  • pH-Mediated Hydrolysis (of potential impurities or derivatives): While the parent compound is not an ester or amide, if related impurities containing such linkages are present, they could be susceptible to acid or base-catalyzed hydrolysis. For instance, in the forced degradation of the related amide, ropivacaine, alkaline conditions lead to the cleavage of the amide bond.[2]

Below is a diagram illustrating potential degradation pathways.

Degradation_Pathways cluster_main 1-Propylpiperidine-2-carboxylic acid HCl cluster_products Potential Degradation Products A 1-Propylpiperidine-2-carboxylic acid HCl B N-oxide derivative A->B Oxidation (e.g., H₂O₂) C Ring-opened products A->C Further Oxidation D Decarboxylation product (1-Propylpiperidine) A->D Thermal Stress (Heat) E Ester derivative (in alcohol solvent) A->E Alcohol Solvent + Acid Catalyst

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action(s)
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Degradation of the parent compound.1. Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond.[6] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).
Inconsistent results between experimental replicates. Ongoing degradation during the experiment.1. Prepare fresh solutions immediately before each experiment. 2. Minimize the time samples are kept at room temperature or under harsh conditions. 3. Ensure consistent lighting conditions for all samples if photostability is a concern.
Precipitation of the compound from solution. Poor solubility in the chosen solvent system or pH-dependent solubility changes.1. Verify the solubility of the hydrochloride salt in your solvent. While generally water-soluble, solubility can decrease in organic solvents. 2. Ensure the pH of your solution is in a range where the compound is soluble and stable. For many amine hydrochlorides, an acidic to neutral pH is preferred.
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Immediately analyze a freshly prepared sample as a baseline. 2. Review the components of your solution for reactive species (e.g., oxidizing agents, strong acids/bases). 3. Consider the use of stabilizing excipients (see Section 3).

Section 3: Proactive Stabilization Strategies

To mitigate stability issues, consider the following formulation and handling strategies.

FAQ 3: How can I improve the stability of my solutions for short-term and long-term storage?

For Short-Term (Working Solutions):

  • pH Control: Maintain the pH of aqueous solutions in the slightly acidic range (pH 4-6). This helps to keep the amine protonated and can minimize certain degradation pathways. Use appropriate buffer systems (e.g., citrate, phosphate) to maintain a stable pH.

  • Temperature: Prepare and use solutions at room temperature, but for any intermediate storage, refrigeration (2-8 °C) is recommended.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

For Long-Term (Stock Solutions):

  • Solvent Choice: For long-term storage, consider dissolving the compound in a non-reactive, aprotic solvent like DMSO or DMF, and storing it at -20 °C or -80 °C. However, be aware of the potential for the solvent to freeze and cause concentration gradients.

  • Lyophilization: For aqueous preparations, lyophilizing (freeze-drying) the compound in a buffered solution can create a stable solid powder that can be reconstituted when needed.

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

FAQ 4: Are there any excipients that can help stabilize the compound in solution?

Yes, several excipients can enhance stability:

  • Buffers: As mentioned, buffers like citrate and phosphate are crucial for maintaining an optimal pH.

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid or sodium metabisulfite.

  • Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC.

4. Data Interpretation:

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • A good stability-indicating method will show baseline separation between the parent compound and all degradation products.

The general workflow for this study is depicted below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H RP-HPLC Analysis G->H I Data Interpretation (Peak Purity, Mass Balance) H->I

Caption: General workflow for a forced degradation study.

Protocol 2: Recommended HPLC Method for Stability Testing

A validated RP-HPLC method is essential for accurately quantifying the compound and its degradation products.[8][9]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., 3.0) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm, as the compound lacks a strong chromophore).

  • Column Temperature: 30 °C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Section 5: Summary and Key Takeaways

The stability of this compound in solution is influenced by pH, temperature, light, and the presence of oxidizing agents or reactive solvents.

  • Primary Degradation Concerns: Oxidation of the piperidine ring, thermal decarboxylation, and potential esterification in alcohol solvents.

  • Optimal Storage: For aqueous solutions, maintain a pH of 4-6, store at 2-8 °C, and protect from light. For long-term storage, consider aprotic solvents at low temperatures or lyophilization.

  • Proactive Measures: Employ forced degradation studies to understand potential stability issues and validate a stability-indicating analytical method.

  • Formulation Aids: Utilize buffers, antioxidants, and chelating agents to enhance solution stability.

By understanding the chemical nature of this compound and implementing these proactive strategies, you can ensure the integrity of your experimental results and the development of a stable final product.

References

  • Ropivacaine Hydrochloride. (2020). In USP-NF. Retrieved from [Link]

  • Patel, K. M., & Patel, A. D. (n.d.). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Analytical Method Validation: Ropivacaine Hydrochloride. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. ResearchGate. Retrieved from [Link]

  • Abdel-Hay, M. H., et al. (2012). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. ResearchGate. Retrieved from [Link]

  • Abdel-Hay, M. H., et al. (2012). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. National Institutes of Health. Retrieved from [Link]

  • Pawar, S. J., & Munde, S. V. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]

  • RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. Retrieved from [Link]

  • Reusch, W. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. Retrieved from [Link]

  • Gassman, P. G., & Fox, B. L. (1967). NOTES VOL. 32. datapdf.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Balakumar, C., et al. (2019). Initial Scheme to access 2‐piperidine carboxylates. ResearchGate. Retrieved from [Link]

  • Khan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pak. J. Pharm. Sci., 26(3), 517-523. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Wallace, O. B., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. ResearchGate. Retrieved from [Link]

  • Ökten, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Wallace, O. B., et al. (2008). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-5-Oxo-piperidine-2-carboxylic acid. Retrieved from [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Refining Purification Techniques for 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Propylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice to overcome common challenges encountered during the purification of this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key building block in synthetic organic chemistry, and its purity is paramount for the success of subsequent reactions and the integrity of final products. Impurities can lead to unwanted side reactions, lower yields, and complicate the interpretation of analytical data. This guide will provide a structured approach to troubleshooting common purification issues, focusing on recrystallization and analytical purity assessment.

Part 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For amine hydrochlorides like this compound, selecting the right solvent and controlling the crystallization conditions are critical.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated, the cooling process being too rapid, or the presence of significant impurities that depress the melting point of your compound.

  • Causality: The compound is coming out of solution at a temperature above its melting point in the presence of the solvent and impurities.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.

    • Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Use a co-solvent system: If a single solvent isn't working, consider an anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. For hydrochloride salts, a common approach is to dissolve in a polar solvent like ethanol or methanol and add a less polar anti-solvent like diethyl ether or hexane.

Q2: No crystals are forming even after my solution has cooled. How can I induce crystallization?

A2: A supersaturated solution may not spontaneously crystallize due to a high energy barrier for nucleation.

  • Causality: The solution lacks nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Seed the solution: Add a tiny, pure crystal of this compound to the solution. This provides a template for crystal growth.

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

    • Reduce the solvent volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.

    • Cool to a lower temperature: If an ice bath is not sufficient, a dry ice/acetone bath can be used, provided the solvent has a low enough freezing point.

Q3: My recovery of this compound after recrystallization is very low. What are the likely causes?

A3: Low recovery can be attributed to several factors, primarily using too much solvent or premature crystallization.

  • Causality: The compound remains dissolved in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the solid. Adding excess solvent will result in a significant portion of your compound remaining in solution upon cooling.

    • Prevent premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.

    • Cool the filtrate thoroughly: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. An ice bath is recommended after the solution has reached room temperature.

    • Concentrate the mother liquor: It may be possible to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and conditions should be determined experimentally.

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

    • Good starting points for amino acid hydrochlorides include alcohols (ethanol, isopropanol), or mixed solvent systems such as ethanol/diethyl ether, methanol/diethyl ether, or ethanol/hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly under vacuum.

Part 2: Purity Assessment

Accurate assessment of purity is crucial. The two most common and powerful techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) - Purity Assessment

Q1: How can I use ¹H NMR to assess the purity of my this compound?

A1: ¹H NMR is an excellent tool for identifying the structure of your compound and detecting the presence of impurities.

  • Principle: The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. Impurities will give rise to their own set of signals.

  • Procedure:

    • Dissolve a small sample of your purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

    • Analysis:

      • Compare the obtained spectrum with a reference spectrum of pure this compound.

      • Look for unexpected signals that do not correspond to your target molecule or the solvent.

      • Integrate the signals of your compound and the impurity signals. The ratio of the integrals can give a semi-quantitative measure of the purity.

  • Expected ¹H NMR signals for this compound (in D₂O): The chemical shifts will be approximate and can vary based on concentration and pH.

    • A triplet for the methyl protons of the propyl group.

    • A multiplet for the methylene protons of the propyl group.

    • Multiplets for the methylene protons of the piperidine ring.

    • A signal for the α-proton on the carbon bearing the carboxylic acid group.

Q2: I need to develop an HPLC method to determine the purity of my this compound. Where do I start?

A2: Reverse-phase HPLC (RP-HPLC) is a common and effective method for purity analysis of polar organic compounds.

  • Principle: The compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Starting Point for Method Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH like 2-3) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[2][3] For a compound with a basic nitrogen, using a buffer is important to ensure consistent ionization and good peak shape.

    • Detection: If the compound has a chromophore, UV detection is suitable. If not, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[4]

    • Gradient vs. Isocratic Elution: Start with a gradient elution (e.g., 10% to 90% organic modifier over 20 minutes) to get an idea of the retention times of your compound and any impurities. Then, an isocratic method can be developed for routine analysis.

Data Presentation: Purity Analysis
Technique Parameter to Evaluate Indication of Purity Common Impurities to Look For
¹H NMR Presence of unexpected signalsA clean spectrum with signals corresponding only to the target molecule and solvent.Residual solvents, starting materials, by-products from synthesis.
RP-HPLC Number and area of peaksA single major peak with a purity >95% (or as required).Unreacted starting materials, diastereomers, degradation products.
Melting Point Range and comparison to literature valueA sharp melting point range close to the literature value.A broad and depressed melting point range indicates the presence of impurities.

Part 3: Visualization of Workflows

Recrystallization Workflow

RecrystallizationWorkflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystallize Crystal Formation cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with ice-cold solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Purity Analysis Workflow

PurityAnalysisWorkflow sample Purified Sample nmr ¹H NMR Analysis sample->nmr hplc RP-HPLC Analysis sample->hplc mp Melting Point Analysis sample->mp data_analysis Data Analysis and Comparison to Standards nmr->data_analysis hplc->data_analysis mp->data_analysis pure Purity Confirmed data_analysis->pure impure Impure data_analysis->impure repurify Repurify impure->repurify repurify->sample

Caption: Workflow for assessing the purity of this compound.

References

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. Retrieved from [Link]

  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. (n.d.). Retrieved from [Link]

  • Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • Recrystallisation Help. (2020). Reddit. Retrieved from [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository. Retrieved from [Link]

  • Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • ¹H NMR Spectrum (PHY0046131). (n.d.). PhytoBank. Retrieved from [Link]

  • Ropivacaine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
  • Pipecolic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Ropivacaine hydrochloride, (R)-. (n.d.). PubChem. Retrieved from [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (2015). Research and Reviews. Retrieved from [Link]

  • Process for preparation of piperidine carboxylic acid. (n.d.). Google Patents.
  • stability-indicating hplc method. (n.d.). Science.gov. Retrieved from [Link]

  • SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. Retrieved from [Link]

  • Ropivacaine. (n.d.). PubChem. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

  • Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. (2022). Retrieved from [Link]

Sources

Technical Support Center: 1-Propylpiperidine-2-carboxylic Acid Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Propylpiperidine-2-carboxylic acid hydrochloride and its close structural analogs, such as the widely used local anesthetic, Ropivacaine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. It aims to provide in-depth technical guidance on handling this compound and mitigating potential side effects observed during pre-clinical research, drawing upon the extensive clinical data available for Ropivacaine.

The piperidine moiety is a common scaffold in many pharmaceutical agents.[1][2] Understanding the structure-activity relationship and potential off-target effects is crucial for novel drug development. While your specific research compound may be a novel derivative, the known side effects of structurally similar, well-characterized molecules like Ropivacaine provide a valuable framework for anticipating and troubleshooting potential experimental issues.

I. Understanding the Compound: Mechanism of Action

This compound and its amide derivatives, like Ropivacaine, primarily function by blocking nerve conduction.[3][4] They achieve this by reversibly binding to voltage-gated sodium ion channels within the neuronal membrane.[3] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and subsequent propagation of the action potential.[3] The result is a temporary loss of sensation in the area of application.[3]

It's important to note that while this mechanism is key to its therapeutic effect as an anesthetic, it can also be the source of systemic side effects if the compound enters circulation in sufficient concentrations.

II. Troubleshooting Guide: Common Experimental Issues & Side Effects

This section addresses specific issues that may arise during your in vitro and in vivo experiments, with a focus on avoiding confounding results and ensuring animal welfare.

Question: My animal model is showing signs of central nervous system (CNS) toxicity (e.g., restlessness, tremors, drowsiness) after administration. What is happening and how can I prevent this?

Answer:

Causality: These are hallmark signs of systemic CNS toxicity and are likely due to the compound crossing the blood-brain barrier and acting on central neurons.[5] Early warning signs can include restlessness, anxiety, incoherent speech, lightheadedness, numbness and tingling of the mouth and lips, metallic taste, tinnitus, dizziness, blurred vision, tremors, twitching, depression, or drowsiness.[5]

Troubleshooting Protocol:

  • Dose Reduction: This is the most critical first step. Systemic toxicity is almost always dose-dependent. Reduce the administered dose in a stepwise manner to find the therapeutic window for your desired effect without CNS side effects.

  • Route of Administration: If your experimental design allows, switch to a more localized administration route to minimize systemic absorption. For example, a subcutaneous or perineural injection will have less systemic impact than an intravenous or intraperitoneal injection.

  • Rate of Infusion: For intravenous administration, a slower infusion rate can prevent a rapid spike in plasma concentration, reducing the peak exposure to the CNS.

  • Vehicle Selection: Ensure your vehicle is appropriate and not contributing to enhanced systemic uptake. Consult literature for suitable vehicles for piperidine derivatives.

  • Monitor Vital Signs: In anesthetized animals, closely monitor cardiovascular and respiratory vital signs, as these can be early indicators of systemic toxicity.[5]

Question: I've observed cardiovascular changes in my animal model, such as hypotension and bradycardia. How can I mitigate these effects?

Answer:

Causality: Cardiovascular side effects like hypotension (low blood pressure) and bradycardia (slow heart rate) are common with local anesthetics when they reach systemic circulation.[5] These effects are due to the blockade of sodium channels in cardiac tissue and the smooth muscle of blood vessels.

Troubleshooting Protocol:

  • Optimize Dosing and Administration: As with CNS toxicity, reducing the dose and slowing the rate of administration are key.

  • Hydration Status: Ensure your animal models are adequately hydrated, as dehydration can exacerbate hypotensive effects.

  • Concurrent Medications: Be aware of any other compounds being administered that could also have cardiovascular effects.

  • Continuous Monitoring: For long-term studies, consider telemetric monitoring of blood pressure and heart rate to get a complete picture of the cardiovascular impact.

Data Summary: Common Adverse Events of Ropivacaine Hydrochloride in Clinical Studies [5]

Adverse EventIncidence (%)
Hypotension37%
Nausea24.8%
Vomiting11.6%
Bradycardia9.3%
Fever9.2%
Pain8%
Paresthesia5.6%
Headache5.1%

This table summarizes the most frequent adverse events reported in clinical studies of Ropivacaine and can serve as a guide for what to monitor in preclinical models.

III. Frequently Asked Questions (FAQs)

Q1: What are the proper handling and storage procedures for this compound?

A1: As with any research chemical, proper handling is paramount. You should always consult the Safety Data Sheet (SDS) for your specific compound. General guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[6][7]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[6][8]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from heat and sources of ignition.[6]

  • First Aid: In case of contact, immediately wash skin with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move to fresh air.[8] In all cases of significant exposure, seek medical attention.[8]

Q2: Are there any known drug-drug interactions I should be aware of in my experiments?

A2: While specific interactions for a novel compound will need to be determined experimentally, based on Ropivacaine, you should be cautious when co-administering other drugs that are metabolized by the cytochrome P450 enzyme system, particularly CYP1A2.[4] Co-administration with inhibitors of this enzyme could lead to higher plasma concentrations of your compound, increasing the risk of side effects.

Q3: Can this compound cause skin or eye irritation?

A3: Yes, piperidine derivatives can cause skin and eye irritation.[9] Direct contact should be avoided. In case of accidental contact, follow the first-aid measures outlined in the SDS.[6][8] Some compounds in this class can cause serious eye damage.

Q4: What is the risk of methemoglobinemia?

A4: Cases of methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively carry oxygen, have been reported with local anesthetic use.[5] While the risk may be low, it is something to be aware of, especially in studies involving high doses or long-term administration.[5]

IV. Experimental Workflow and Pathway Diagrams

Workflow for Investigating and Mitigating Side Effects

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Troubleshooting Literature_Review Literature Review on Structurally Similar Compounds Dose_Range_Finding Dose-Range Finding Study Literature_Review->Dose_Range_Finding Administer_Compound Administer Compound Monitor_Vitals Monitor Vital Signs & Observe for Clinical Signs Administer_Compound->Monitor_Vitals Side_Effects_Observed Side Effects Observed? Monitor_Vitals->Side_Effects_Observed Reduce_Dose Reduce Dose Side_Effects_Observed->Reduce_Dose Yes No_Side_Effects Proceed with Experiment Side_Effects_Observed->No_Side_Effects No Change_Route Change Route of Administration Reduce_Dose->Change_Route Refine_Protocol Refine Experimental Protocol Change_Route->Refine_Protocol Refine_Protocol->Administer_Compound

Caption: A systematic workflow for identifying and mitigating side effects during preclinical studies.

Mechanism of Action and Potential for Systemic Toxicity

Compound 1-Propylpiperidine-2-carboxylic acid derivative Local_Tissue Local Tissue Administration Compound->Local_Tissue Systemic_Circulation Systemic Circulation Local_Tissue->Systemic_Circulation Systemic Absorption Sodium_Channel_Block_Peripheral Voltage-Gated Na+ Channel Block (Peripheral Nerves) Local_Tissue->Sodium_Channel_Block_Peripheral Sodium_Channel_Block_CNS Voltage-Gated Na+ Channel Block (CNS) Systemic_Circulation->Sodium_Channel_Block_CNS Sodium_Channel_Block_Cardiac Voltage-Gated Na+ Channel Block (Cardiac Tissue) Systemic_Circulation->Sodium_Channel_Block_Cardiac Therapeutic_Effect Local Anesthesia / Desired Effect Sodium_Channel_Block_Peripheral->Therapeutic_Effect CNS_Toxicity CNS Side Effects Sodium_Channel_Block_CNS->CNS_Toxicity Cardiac_Toxicity Cardiovascular Side Effects Sodium_Channel_Block_Cardiac->Cardiac_Toxicity

Caption: The dual effect of the compound leading to therapeutic action and potential systemic toxicity.

V. References

  • Safety Data Sheet - Cayman Chemical. (2025). Retrieved from

  • ROPIVACAINE HYDROCHLORIDE MONOHYDRATE - Safety Data Sheet - Moehs Ibérica. Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from

  • Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. (2019). France-Berkeley Fund. Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Retrieved from

  • SAFETY DATA SHEET - Spectrum Chemical. (2024). Retrieved from

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved from

  • ROPIVACAINE HYDROCHLORIDE injection - DailyMed. (n.d.). Retrieved from

  • Ropivacaine hydrochloride, (R)- | C17H27ClN2O | CID 71752106 - PubChem. (n.d.). Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from

  • Ropivacaine hydrochloride injection - Eugia US. (2016). Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from

  • Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem. (n.d.). Retrieved from

  • Ropivacaine | C17H26N2O | CID 175805 - PubChem - NIH. (n.d.). Retrieved from

Sources

Technical Support Center: Scale-Up Production of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the scale-up production of 1-Propylpiperidine-2-carboxylic acid hydrochloride. This molecule is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably local anesthetics like Ropivacaine.[1][2][3] While its synthesis may appear straightforward on a lab scale, the transition to pilot and production scales introduces significant challenges that can impact yield, purity, and process robustness.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and optimize your process. We will address challenges from the initial N-alkylation reaction through to the final crystallization and handling of the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt form preferred over the free base for this intermediate?

A: The hydrochloride salt form offers several distinct advantages for pharmaceutical manufacturing. Conversion of the free base, which can be an oil or low-melting solid, to its hydrochloride salt typically yields a more stable, crystalline solid.[4] This crystalline form is easier to handle, weigh accurately, and has a significantly longer shelf-life.[4] Furthermore, the salt form often exhibits improved solubility in polar solvents like water and alcohols, which can be beneficial for downstream processing or formulation.[4]

Q2: What are the primary starting materials for this synthesis?

A: The synthesis typically begins with a chiral source of piperidine-2-carboxylic acid (also known as pipecolic acid), most commonly the (S)-enantiomer.[5][6] The alkylating agent is a propyl halide, such as 1-bromopropane or 1-iodopropane.[1][7]

Q3: What are the most critical process parameters to control during the N-alkylation step?

A: The three most critical parameters are:

  • Temperature: The N-alkylation reaction is exothermic. Poor temperature control can lead to runaway reactions and the formation of impurities.

  • Stoichiometry of the Alkylating Agent: Using a significant excess of the propyl halide can lead to the formation of a quaternary ammonium salt (di-propylation), which is a difficult-to-remove impurity.[7]

  • Base Selection and Stoichiometry: A base is required to neutralize the hydrohalic acid (HBr or HI) formed during the reaction.[7] The choice of base (e.g., K₂CO₃, DIPEA) and its amount are critical to drive the reaction to completion without causing side reactions like racemization.

Q4: My product "oils out" during crystallization instead of forming a solid. What should I do?

A: "Oiling out" is a common problem when the supersaturation of the solution is too high or when the solute's melting point is lower than the solution temperature. To address this:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.

  • Use a seeding crystal: Introduce a small amount of previously isolated, pure crystalline material to induce nucleation.

  • Change the solvent system: The current solvent may be too good a solvent. Consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution at an elevated temperature until slight turbidity is observed, then allow it to cool slowly.[8]

  • Increase agitation speed: Gentle agitation can sometimes help break up oils and promote nucleation.

I. Troubleshooting the N-Alkylation Reaction

The N-alkylation of piperidine-2-carboxylic acid is the core transformation. Success at scale hinges on precise control of reaction conditions to maximize conversion while minimizing impurity formation.

Diagram: General N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Piperidine-2-carboxylic Acid + Solvent (e.g., DMF) Base Add Base (e.g., K2CO3) Start->Base Add_Propyl_Halide Slowly Add 1-Propyl Halide Base->Add_Propyl_Halide Heat Heat to Reaction Temp (e.g., 70-80°C) Add_Propyl_Halide->Heat Monitor Monitor by HPLC Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous/Organic Extraction Quench->Extract Isolate Isolate Free Base Extract->Isolate

Caption: High-level workflow for the N-alkylation step.

Common Issues & Solutions
Issue Potential Cause(s) Troubleshooting & Optimization Steps
Low Conversion / Stalled Reaction 1. Insufficient Base: The base may be consumed or not strong enough to drive the reaction. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Solvent Choice: Reagents may not be fully dissolved, leading to a heterogeneous reaction mixture with slow kinetics.[9] 4. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[10]1. Base: Ensure the base is anhydrous and used in sufficient molar excess (e.g., 1.5-2.0 equivalents). Consider a stronger base if necessary, but be mindful of potential side reactions. 2. Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring for impurity formation. 3. Solvent: Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile.[7][11] Consider increasing the solvent volume to improve solubility. 4. Reagent: Switch from 1-propyl bromide to the more reactive 1-propyl iodide.
Formation of Quaternary Salt Impurity 1. Excess Alkylating Agent: Using too much propyl halide can lead to a second alkylation on the now tertiary amine.[7] 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of the second alkylation. 3. Localized "Hot Spots": In large reactors, poor mixing can create areas of high concentration of the alkylating agent, promoting over-alkylation.1. Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the propyl halide. Add it slowly or via a syringe pump over several hours to maintain a low concentration.[7] 2. Temperature Control: Maintain a consistent, moderate reaction temperature. 3. Mixing: Ensure adequate agitation throughout the addition and reaction period to maintain homogeneity.
Racemization of the Chiral Center 1. Harsh Basic Conditions: A very strong base combined with high temperatures can potentially deprotonate the alpha-carbon (C2), leading to racemization.[12]1. Base Selection: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[11] Avoid stronger bases like hydroxides or alkoxides in this step. 2. Temperature: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

II. Troubleshooting Salt Formation & Crystallization

This is arguably the most critical step for determining the final product's purity, physical form, and stability. The goal is to produce a consistent, easily filterable crystalline solid.

Diagram: Crystallization Troubleshooting Logic

Crystallization_Troubleshooting node_result node_result Start Is the product crystallizing? Start->node_result Process OK OilingOut Did it oil out? Start->OilingOut No OilingOut->node_result Reduce cooling rate, add seed crystal, use anti-solvent NoPrecip No precipitation at all? OilingOut->NoPrecip No NoPrecip->node_result Concentrate solution, add anti-solvent, check solvent choice PoorYield Is the yield low? NoPrecip->PoorYield No PoorYield->node_result Check mother liquor saturation, optimize solvent/anti-solvent ratio, ensure complete salt formation PoorYield->node_result Unknown Issue. Further analysis required.

Caption: Decision tree for troubleshooting crystallization issues.

Common Issues & Solutions
Issue Potential Cause(s) Troubleshooting & Optimization Steps
Product Fails to Crystallize (Remains an Oil) 1. Solvent System is Too Good: The product is too soluble, even at low temperatures.[8] 2. Impurities Present: Impurities can inhibit crystal lattice formation. 3. Rapid Cooling: Cooling too quickly can favor the formation of a metastable oil over a stable crystal.1. Solvent Selection: Choose a solvent in which the product has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol).[13] Introduce an anti-solvent (e.g., diethyl ether, heptane, ethyl acetate) in which the product is poorly soluble to induce precipitation.[14][15] 2. Purity: Ensure the free base is of high purity before the salt formation step. An extra wash or charcoal treatment of the free base solution might be necessary. 3. Process Control: Cool the solution slowly with controlled agitation. Seeding the solution with a few crystals of pure product can provide a template for crystal growth.
Poor Crystal Habit (e.g., fine needles, clumps) 1. High Supersaturation: Rapid precipitation leads to the formation of many small nuclei, resulting in fine particles that are difficult to filter. 2. Solvent Effects: The choice of solvent significantly influences crystal shape (habit).[16] 3. Inadequate Agitation: Poor mixing can lead to non-uniform crystal growth and agglomeration.1. Control Supersaturation: Slow down the addition of HCl or the anti-solvent. Maintain a higher crystallization temperature for a period to allow for crystal growth before final cooling. 2. Solvent Screening: Experiment with different solvent systems. For example, crystallizing from ethanol/ether may give a different crystal habit than isopropanol/heptane.[16] 3. Agitation: Optimize the stirrer speed and type to ensure gentle, uniform mixing without causing crystal breakage (secondary nucleation).
Inconsistent Yield 1. Incomplete Salt Formation: Insufficient HCl was added to protonate all of the free base. 2. Product Loss to Mother Liquor: The product has significant solubility in the crystallization solvent even at low temperatures. 3. pH Control: The final pH of the slurry is not optimal for minimizing solubility.1. Stoichiometry: Carefully control the addition of HCl to ensure at least 1.0 equivalent is added. Titrate a sample to confirm complete conversion to the salt. 2. Solvent Ratio: Optimize the ratio of solvent to anti-solvent to minimize the final product solubility. 3. pH Adjustment: Measure the pH of the final slurry. It should be acidic. Adjust if necessary.

III. Handling, Drying, and Stability

Once the crystalline product is isolated, it must be dried and stored properly to maintain its quality.

Common Issues & Solutions
Issue Potential Cause(s) Troubleshooting & Optimization Steps
Product is Hygroscopic (Absorbs Moisture) 1. Inherent Property: Many amine hydrochloride salts are inherently hygroscopic and will absorb water from the atmosphere.[17][18] 2. Amorphous Content: The presence of non-crystalline (amorphous) material can significantly increase water uptake.1. Handling: Dry the product thoroughly under vacuum. Handle and package the final product in a low-humidity environment (e.g., a glove box with dry nitrogen). 2. Ensure Crystallinity: A well-controlled crystallization process that minimizes amorphous content is crucial. Confirm high crystallinity using techniques like Powder X-Ray Diffraction (PXRD).
High Residual Solvents 1. Inefficient Drying: The drying temperature is too low, or the vacuum is not sufficient. 2. Solvent Trapping: The crystal structure may trap solvent molecules within the lattice (solvate formation).1. Drying Conditions: Optimize drying conditions by increasing the temperature (if thermally stable) and ensuring a deep vacuum. A nitrogen sweep can also help carry away solvent vapors. 2. Desolvation: If a solvate has formed, a higher drying temperature may be needed to break the lattice and release the solvent. Be sure to check the thermal stability of the compound first using a technique like thermogravimetric analysis (TGA).
Thermal Degradation 1. Excessive Drying Temperature: The compound may decompose at elevated temperatures. Amine hydrochlorides can sometimes decompose by losing HCl gas.[19]1. Thermal Analysis: Perform TGA and Differential Scanning Calorimetry (DSC) to determine the compound's melting point and decomposition temperature.[20][21] 2. Drying Protocol: Set the maximum drying temperature well below the determined decomposition temperature. For heat-sensitive compounds, a longer drying time at a lower temperature under a high vacuum is preferable.

Experimental Protocols

Protocol 1: Scale-Up N-Alkylation

This protocol is a general guideline and must be adapted and optimized for specific equipment and scales.

  • Reactor Setup: Charge a clean, dry reactor with (S)-Piperidine-2-carboxylic acid (1.0 eq.) and a suitable solvent like N,N-dimethylformamide (DMF, ~5-10 volumes).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the stirred suspension.

  • Reagent Addition: Begin a slow, subsurface addition of 1-bromopropane (1.1 eq.). Monitor the internal temperature and use jacket cooling to maintain the temperature below 30°C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC until the starting material is consumed (<1%).

  • Work-up: Cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE). Stir and separate the layers. The product free base will be in the organic layer.

  • Washes: Wash the organic layer with brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude 1-Propylpiperidine-2-carboxylic acid free base, typically as an oil.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable alcohol solvent, such as isopropanol (IPA, ~3-4 volumes).

  • Salt Formation: Cool the solution to 0-5°C. Slowly add a solution of HCl in IPA (~2 M) or bubble anhydrous HCl gas until the pH of the solution is between 1 and 2.

  • Crystallization: Stir the mixture at 0-5°C. If crystallization is slow to start, consider adding a seed crystal.

  • Anti-Solvent Addition (Optional): If the product has high solubility in IPA, slowly add an anti-solvent like MTBE or heptane (~3-5 volumes) to precipitate more product.

  • Maturation: Stir the resulting slurry for 2-4 hours at 0-5°C to allow for complete crystallization.

  • Isolation: Filter the solid product and wash the filter cake with a cold mixture of the crystallization solvents.

  • Drying: Dry the solid in a vacuum oven at 40-50°C (or a temperature determined to be safe by thermal analysis) until a constant weight is achieved.

References

  • BenchChem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
  • ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.
  • Reutzel-Edens, S. M., & Newman, A. W. (2006). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • Wiley-Liss, Inc. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • PubChem. (n.d.). Ropivacaine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Flux (metallurgy). Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Wuts, P. G., et al. (2020).
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • MDPI. (2023). Active Ingredient Summary Table Thermal Stability. Pharmaceuticals, 16(1), 72. Retrieved from [Link]

  • MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 85.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • Google Patents. (n.d.). CN103086954A - Method for preparing ropivacaine.
  • PubChem. (n.d.). Ropivacaine. Retrieved from [Link]

Sources

minimizing batch-to-batch variability of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Propylpiperidine-2-carboxylic acid hydrochloride

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability in their synthesis and application of this compound. In the pharmaceutical industry, the consistency of intermediates is a critical factor that can determine the success of downstream Active Pharmaceutical Ingredient (API) manufacturing and regulatory submissions.[1] Subtle variations, even when a batch is within specification, can accumulate and lead to issues with impurity control and yield instability.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability can be introduced at multiple stages of the manufacturing process. The primary sources include:

  • Raw Material Quality: The purity and impurity profile of starting materials, such as piperidine-2-carboxylic acid and 1-bromopropane, can significantly impact the final product.[2][3]

  • Process Control: Inconsistent monitoring and control of critical process parameters like temperature, reaction time, mixing speed, and pH can lead to variations in reaction kinetics and impurity formation.[2]

  • Solvent and Reagent Purity: The presence of water or other contaminants in solvents and reagents can affect reaction pathways and yield.

  • Post-Reaction Work-up and Purification: Variations in extraction, washing, and crystallization procedures can lead to differences in purity, crystal form, and particle size.[4]

  • Drying and Handling: As a hydrochloride salt, the compound may be hygroscopic. Inconsistent drying or exposure to atmospheric moisture can alter the physical properties and stability of the final product.[5][6]

Q2: What are the recommended storage conditions to maintain the stability and consistency of this compound?

To ensure long-term stability and prevent degradation, it is recommended to store this compound in a well-sealed container in a cool, dry, and dark place. Exposure to moisture should be minimized due to its potential hygroscopic nature.[5] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

Q3: How can I assess the consistency of different batches?

A multi-faceted analytical approach is crucial for evaluating batch-to-batch consistency. Key techniques include:

  • Chromatography (HPLC/GC): To determine purity and quantify impurities. A consistent impurity profile is a key indicator of a reproducible process.[1]

  • Spectroscopy (NMR, FT-IR): To confirm the chemical structure and identify any structural variations.

  • Thermal Analysis (DSC/TGA): To characterize the melting point and thermal stability, which can indicate polymorphic or solvate forms.

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form of the solid.

  • Particle Size Analysis: To ensure consistent physical properties that can affect downstream processing.

Q4: What are the common impurities associated with the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials (piperidine-2-carboxylic acid, 1-bromopropane).

  • Over-alkylated byproducts.

  • Impurities from starting materials that carry through the synthesis.

  • Degradation products.

  • Residual solvents.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis and handling of this compound.

Issue 1: Inconsistent Yields

Symptoms: Significant variation in the final product yield from one batch to another.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not be going to completion due to issues with reaction time, temperature, or reagent stoichiometry.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. 2. Optimize Reaction Conditions: Systematically vary reaction time and temperature to determine the optimal conditions for complete conversion. 3. Verify Reagent Stoichiometry: Ensure accurate measurement of all reagents.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product.1. Analyze Byproducts: Isolate and characterize major byproducts to understand the side reaction pathways. 2. Modify Reaction Conditions: Adjust temperature, solvent, or order of addition to minimize side reactions.
Product Loss During Work-up The product may be lost during extraction, washing, or filtration steps.1. Check Aqueous Layers: Analyze aqueous layers for the presence of the product, which may indicate solubility issues. 2. Optimize Extraction: Adjust the pH of the aqueous layer to ensure the product is in its least soluble form for efficient extraction. 3. Minimize Transfers: Reduce the number of vessel transfers to minimize mechanical losses.
Issue 2: Variable Purity and Impurity Profiles

Symptoms: Inconsistent purity levels and the appearance of new or varying levels of impurities in different batches.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Raw Material Quality Impurities in the starting materials can be carried through or participate in side reactions.1. Qualify Raw Material Suppliers: Establish strict specifications for all starting materials and qualify suppliers accordingly.[3] 2. Test Incoming Materials: Analyze each batch of raw materials for purity and impurity profiles before use.
Inconsistent Reaction Conditions Fluctuations in temperature, pressure, or mixing can lead to the formation of different impurities.1. Implement Strict Process Controls: Utilize automated systems to maintain consistent reaction conditions.[2] 2. Perform a Process Hazard Analysis: Identify critical process parameters and establish acceptable ranges.
Inefficient Purification The purification process (e.g., crystallization, chromatography) may not be effectively removing all impurities.1. Optimize Crystallization: Experiment with different solvents, cooling rates, and seeding to improve the selectivity of the crystallization process. 2. Develop a Robust Chromatographic Method: If using chromatography, ensure the method is validated for the separation of all known impurities.
Troubleshooting Workflow: A Logic-Based Approach

The following diagram illustrates a systematic approach to troubleshooting batch-to-batch variability.

G start Batch-to-Batch Variability Observed check_yield Inconsistent Yield? start->check_yield check_purity Variable Purity/Impurities? check_yield->check_purity No analyze_reaction Analyze Reaction Kinetics (TLC, HPLC, in-situ IR) check_yield->analyze_reaction Yes check_physical Inconsistent Physical Properties? check_purity->check_physical No analyze_impurities Identify & Quantify Impurities (LC-MS, NMR) check_purity->analyze_impurities Yes characterize_solid Characterize Solid State (PXRD, DSC, TGA) check_physical->characterize_solid Yes end Consistent Batches Achieved check_physical->end No review_process_params Review Critical Process Parameters analyze_reaction->review_process_params optimize_workup Optimize Work-up & Isolation (Extraction pH, Solvent Choice) optimize_workup->end review_purification Review Purification Protocol (Crystallization, Chromatography) analyze_impurities->review_purification review_raw_materials Review Raw Material Specs & Sourcing analyze_impurities->review_raw_materials review_purification->optimize_workup control_drying Control Drying & Handling (Humidity, Temperature) characterize_solid->control_drying control_drying->end review_raw_materials->end review_process_params->end

Caption: A decision tree for troubleshooting batch-to-batch variability.

Part 3: Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling

This protocol provides a general starting point for developing an HPLC method. It should be optimized and validated for your specific system.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Rationale: The use of a C18 column provides good retention for the moderately polar analyte. The acidic mobile phase ensures that the carboxylic acid and piperidine nitrogen are in a consistent protonation state, leading to sharp, symmetrical peaks. A gradient elution is employed to effectively separate impurities with a wide range of polarities.

Protocol 2: Recrystallization for Purification and Polymorph Control

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.

  • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a reaction vessel, suspend the crude this compound in the chosen solvent (approximately 5-10 volumes). Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. A slow cooling rate generally favors the formation of larger, purer crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Rationale: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product. Controlling the cooling rate and solvent system can also help to consistently produce the same crystalline form (polymorph), which is crucial for consistent physical properties like solubility and bioavailability.[7]

Part 4: Key Mechanistic Insights

Formation of the Hydrochloride Salt

The final step in the synthesis is typically the formation of the hydrochloride salt. This is an acid-base reaction where the basic nitrogen of the piperidine ring is protonated by hydrochloric acid.

G cluster_0 1-Propylpiperidine-2-carboxylic acid (Free Base) cluster_1 This compound free_base R-N-H + HCl hcl_salt [R-N-H2]+ Cl- free_base->hcl_salt Protonation

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the bioavailability challenges of 1-Propylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound or molecules with similar physicochemical properties. Given the structural features—a carboxylic acid and a piperidine ring, formulated as a hydrochloride salt—this molecule is likely polar and hydrophilic. Such characteristics often lead to poor membrane permeability and, consequently, low oral bioavailability, despite potentially good aqueous solubility.

This document provides a comprehensive overview of scientifically-grounded strategies, troubleshooting guides for common experimental hurdles, and detailed protocols to help you navigate these challenges effectively. Our approach is rooted in explaining the causal mechanisms behind each strategy, ensuring that your experimental designs are both robust and rational.

Part 1: Foundational Challenges & Strategic Overview

Understanding the Bioavailability Hurdle

The primary obstacle for a polar, ionized molecule like this compound is its inability to efficiently cross the lipid-rich intestinal epithelial membrane. The carboxylic acid group is deprotonated at physiological pH, rendering it negatively charged and highly polar, which impedes passive diffusion.

Strategic Pathways to Enhanced Bioavailability

We will explore four primary strategies to overcome this limitation. The choice of strategy will depend on the specific properties of your molecule, the desired pharmacokinetic profile, and available resources.

G cluster_strategies Bioavailability Enhancement Strategies cluster_outcomes Desired Outcomes A Prodrug Synthesis (Masking Polarity) X Increased Lipophilicity A->X Temporarily converts carboxylic acid to ester B Lipid-Based Formulations (Improving Absorption Environment) Y Enhanced Membrane Permeability B->Y Creates favorable microenvironment for absorption C Nanoparticle Encapsulation (Advanced Delivery Systems) C->Y Facilitates uptake and protects from degradation D Permeation Enhancers (Modulating Epithelial Barrier) D->Y Reversibly opens tight junctions X->Y Z Improved Bioavailability Y->Z G cluster_workflow SMEDDS Formulation Workflow A Component Selection (Oil, Surfactant, Co-surfactant) B Solubility Studies (Determine drug solubility in each component) A->B C Construct Ternary Phase Diagram (Identify self-emulsifying region) B->C D Formulation Preparation (Vortex mix components until clear) C->D E Characterization (Droplet size, PDI, emulsification time) D->E F In Vitro / In Vivo Testing (Dissolution, Permeability, PK studies) E->F

Validation & Comparative

A Comparative Guide to Validating the Efficacy of 1-Propylpiperidine-2-carboxylic acid hydrochloride in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for researchers and drug development professionals on validating the preclinical efficacy of 1-Propylpiperidine-2-carboxylic acid hydrochloride. Drawing from the known pharmacology of its structural analogs and the broader piperidine-2-carboxylic acid class, we present detailed, self-validating experimental protocols for two distinct and plausible therapeutic areas: neuropathic pain and inflammatory disease. The guide offers a comparative analysis against established therapeutic agents, emphasizing mechanistic rationale, robust experimental design, and clear data interpretation.

Introduction: Unveiling the Therapeutic Potential of this compound

This compound belongs to a class of compounds derived from pipecolic acid (piperidine-2-carboxylic acid), a lysine catabolite involved in various physiological processes. While direct efficacy data for this specific molecule is nascent, its structural components suggest significant therapeutic potential.

The core pipecolic acid scaffold is implicated in neurological functions and has been explored for its role in synaptic transmission.[1] Furthermore, the addition of an N-propyl group creates a structural relationship to the well-known local anesthetic, Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride).[2][3] Ropivacaine functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting pain signal propagation.[2] This relationship provides a strong rationale for investigating this compound as a potential analgesic, particularly in neuropathic pain states.

Separately, derivatives of piperidine have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the degradation of anti-inflammatory lipid mediators.[4] Inhibition of sEH is a promising therapeutic strategy for managing inflammatory disorders.[4] This provides a second, mechanistically distinct, avenue for exploring the efficacy of our target compound.

This guide will therefore outline robust preclinical validation pathways in two key disease models:

  • Neuropathic Pain: Compared against Gabapentin.

  • Inflammatory Arthritis: Compared against Celecoxib (a COX-2 inhibitor) and a representative sEH inhibitor.

Experimental Pathway 1: Neuropathic Pain Model

Rationale and Causality

Neuropathic pain arises from damage or dysfunction of the somatosensory nervous system, often characterized by neuronal hyperexcitability. The structural similarity of this compound to Ropivacaine suggests a potential mechanism involving the modulation of neuronal ion channels to dampen ectopic discharges.[2] The Chronic Constriction Injury (CCI) model in rodents is a gold-standard for inducing neuropathic pain that mimics clinical conditions like hyperalgesia and allodynia. We will compare the compound's efficacy to Gabapentin, a first-line treatment for neuropathic pain that acts by inhibiting α2δ-subunit-containing voltage-gated calcium channels.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Analysis acclimatize Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (Von Frey, Hargreaves) acclimatize->baseline surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve baseline->surgery develop Pain Model Development (10-14 days) surgery->develop randomize Randomization into Treatment Groups develop->randomize Confirm Neuropathy treat Daily Dosing Administration (14 days) randomize->treat behavior Weekly Behavioral Testing (Post-dosing) treat->behavior euthanasia Euthanasia & Tissue Collection (DRG, Spinal Cord) behavior->euthanasia data_analysis Behavioral Data Analysis (Two-way ANOVA) euthanasia->data_analysis biomarker Biomarker Analysis (e.g., qPCR for c-Fos, p-ERK) data_analysis->biomarker

Caption: Workflow for the Chronic Constriction Injury (CCI) neuropathic pain model.

Detailed Experimental Protocol

A. CCI Model Induction:

  • Anesthetize male Sprague-Dawley rats (200-250g) with isoflurane.

  • Make a small incision at the mid-thigh level to expose the sciatic nerve.

  • Loosely tie four chromic gut ligatures (4-0) around the nerve, approximately 1 mm apart, until a slight constriction is observed.

  • Suture the muscle and skin layers. A sham group will undergo the same surgery without nerve ligation.

B. Treatment Groups (n=10 per group):

  • Vehicle Control (Saline, i.p.)

  • This compound (Dose 1: 10 mg/kg, i.p.)

  • This compound (Dose 2: 30 mg/kg, i.p.)

  • Gabapentin (Positive Control: 100 mg/kg, i.p.)

  • Sham Control (Saline, i.p.)

C. Behavioral Assessment:

  • Mechanical Allodynia (Von Frey Test): Measure the paw withdrawal threshold using calibrated von Frey filaments. Test at baseline and weekly post-treatment.

  • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency from a radiant heat source. Test at baseline and weekly post-treatment.

D. Endpoint Analysis:

  • After the final behavioral test, euthanize animals and collect lumbar dorsal root ganglia (DRG) and spinal cord sections.

  • Perform qPCR or Western blot for pain markers such as c-Fos and phosphorylated ERK (p-ERK) to assess neuronal activation.

Comparative Data Summary (Hypothetical Data)
Treatment GroupMechanical Withdrawal Threshold (g) at Day 14Thermal Withdrawal Latency (s) at Day 14DRG c-Fos Expression (Fold Change vs. Sham)
Vehicle Control 2.8 ± 0.45.1 ± 0.68.5 ± 1.2
Test Compound (10 mg/kg) 6.5 ± 0.78.2 ± 0.95.1 ± 0.8
Test Compound (30 mg/kg) 11.2 ± 1.110.5 ± 1.02.3 ± 0.5
Gabapentin (100 mg/kg) 10.8 ± 0.99.9 ± 0.82.8 ± 0.6
Sham Control 14.5 ± 1.312.8 ± 1.11.0 ± 0.2

Experimental Pathway 2: Inflammatory Arthritis Model

Rationale and Causality

The potential for piperidine derivatives to inhibit soluble epoxide hydrolase (sEH) suggests a role in resolving inflammation.[4] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH would increase EET levels, thereby reducing inflammation. The Collagen-Induced Arthritis (CIA) model in mice is highly relevant to human rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and immune cell infiltration. We will compare our test compound to Celecoxib, a selective COX-2 inhibitor that blocks prostaglandin production, representing a different anti-inflammatory mechanism.

Signaling Pathway Diagram

G cluster_0 Pro-Inflammatory Pathway cluster_1 Anti-Inflammatory Pathway AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 CYP450 CYP450 Epoxygenase AA->CYP450 PGs Prostaglandins (PGE2) COX2->PGs Inflam Inflammation Pain, Swelling PGs->Inflam Celecoxib Celecoxib Celecoxib->COX2 Inhibits EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Resolution Inflammation Resolution EETs->Resolution DHETs DHETs (Less Active) sEH->DHETs Test_Compound 1-Propylpiperidine- 2-carboxylic acid HCl (Hypothesized) Test_Compound->sEH Inhibits

Sources

A Researcher's Guide to the Comparative Analysis of 1-Propylpiperidine-2-carboxylic acid hydrochloride and Related Pipecolic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pipecolic acid scaffold, a six-membered cyclic non-proteinogenic amino acid, is a privileged structure in medicinal chemistry and natural products.[1][2][3] Derived from L-lysine, this nucleus is a central component in numerous biologically active agents, including immunosuppressants like rapamycin and various alkaloids.[1][4] The inherent conformational constraints of the piperidine ring, combined with the stereocenter at the 2-position, provide a unique three-dimensional framework for interacting with biological targets.

This guide focuses on 1-Propylpiperidine-2-carboxylic acid hydrochloride , an N-alkylated derivative of pipecolic acid. While specific data on this particular compound is sparse in public literature, its structural similarity to other well-studied analogs suggests a potential for interesting pharmacological activity. The addition of the N-propyl group significantly alters the parent molecule's physicochemical properties—such as lipophilicity and basicity—compared to unsubstituted or N-methylated pipecolic acids. These changes can profoundly impact pharmacokinetic profiles and target engagement.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, methodological framework for conducting a comparative analysis of this compound against relevant similar compounds. We will provide not just the "what" but the "why," explaining the rationale behind experimental choices and furnishing detailed, self-validating protocols. This guide will empower researchers to systematically profile this novel compound and understand its structure-activity relationships within the broader class of pipecolic acid derivatives.

Part 1: Physicochemical Profiling - The Foundation of Comparison

Before investigating complex biological interactions, it is crucial to establish a fundamental physicochemical profile of the compounds. Properties such as lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility dictate how a molecule will behave in both experimental assays and physiological environments. These parameters are critical determinants of absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale for Selection of Comparators

To build a meaningful structure-activity relationship (SAR), this compound should be compared against a logical series of analogs. We propose the following set for initial studies:

  • Pipecolic acid: The parent scaffold, providing a baseline.

  • N-Methyl-pipecolic acid: A smaller N-alkyl analog to assess the impact of alkyl chain length.[5]

  • N-Butyl-pipecolic acid: A larger N-alkyl analog to further probe the effects of lipophilicity and steric bulk.

This series allows for a systematic evaluation of how the N-alkyl substituent influences key properties.

Key Physicochemical Parameters & Experimental Protocols
1. Lipophilicity (LogP) Determination

Causality: Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of membrane permeability and protein binding. The N-propyl group is expected to significantly increase the LogP compared to pipecolic acid.

Protocol: HPLC-Based LogP Determination

This method is rapid, requires minimal sample, and is less sensitive to impurities than the traditional shake-flask method.[6][7][8] It correlates the retention time of a compound on a reverse-phase (e.g., C18) column with the known LogP values of a set of standards.[7][9]

Methodology:

  • Prepare Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile). The mobile phase should be saturated with n-octanol to better mimic the partitioning environment.[6][10]

  • Prepare Standards: Create a set of 5-7 standard compounds with well-documented LogP values spanning a relevant range (e.g., -1 to 4).

  • Calibration Curve: Inject each standard onto the HPLC system and record its retention time (t_R). Calculate the capacity factor (k') for each standard. Plot the known LogP values against the calculated log k' values to generate a linear calibration curve.[8]

  • Sample Analysis: Dissolve 1-Propylpiperidine-2-carboxylic acid HCl and the comparator compounds in the mobile phase. Inject each sample and record its retention time.

  • LogP Calculation: Using the retention time of the test compounds, calculate their log k' values. Interpolate the LogP from the linear regression equation of the calibration curve.[7][8]

2. Acid Dissociation Constant (pKa) Determination

Causality: The pKa value defines the ionization state of a molecule at a given pH. The piperidine nitrogen is basic, and the carboxylic acid is acidic. These ionizable groups govern solubility, receptor interaction (as ionic interactions are often key), and passage across biological membranes. The N-propyl group, being electron-donating, is expected to slightly increase the basicity (raise the pKa) of the piperidine nitrogen compared to the unsubstituted parent compound.

Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values.[11][12][13] It involves monitoring pH changes as a titrant (acid or base) is incrementally added to a solution of the compound.[14]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Prepare a ~1 mM solution of each compound in deionized water or a water/co-solvent mixture if solubility is low.[14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11][14] Purge the solution with nitrogen to remove dissolved CO2.[11][14]

  • Titration: Place the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • For the hydrochloride salt, titrate with a standardized solution of NaOH (e.g., 0.1 M).

    • Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize (<0.01 pH units/min drift).[11][14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the titration curve (often found using the first or second derivative of the curve).[12][13] Perform at least three replicate titrations for each compound.[11][14]

Comparative Data Summary Table

Researchers should aim to populate a table like the one below with their experimental data to facilitate direct comparison.

CompoundMolecular WeightExperimental LogP (at pH 7.4)Experimental pKa1 (COOH)Experimental pKa2 (NH+)Aqueous Solubility (mg/mL)
Pipecolic acid129.16Literature/ExperimentalLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
N-Methyl-pipecolic acid143.18Experimental ValueExperimental ValueExperimental ValueExperimental Value
1-Propylpiperidine-2-carboxylic acid HCl 193.68 Experimental Value Experimental Value Experimental Value Experimental Value
N-Butyl-pipecolic acid171.24Experimental ValueExperimental ValueExperimental ValueExperimental Value

Part 2: Pharmacological Characterization

The pipecolic acid scaffold is known to interact with the central nervous system (CNS), particularly with the GABAergic system.[15][16] While L-pipecolic acid itself shows weak affinity for GABA receptors, it can modulate GABAergic transmission, for instance by enhancing GABA response or inhibiting GABA binding in the presence of barbiturates.[16][17][18] Therefore, a logical starting point for the pharmacological characterization of 1-Propylpiperidine-2-carboxylic acid HCl is to investigate its activity at GABA receptors.

Hypothesized Target: GABA-A Receptor Complex

Rationale: The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the CNS. It possesses multiple allosteric binding sites, making it a rich target for modulation.[19] Given that L-pipecolic acid has been shown to have some interaction with this system, N-alkylation could potentially alter binding affinity or functional activity at one of these sites.[15][17]

Experimental Workflow: A Tiered Approach

A systematic screening cascade ensures that resources are used efficiently, starting with broad binding assays and progressing to more complex functional and cellular assays for promising candidates.

Caption: General synthetic route for N-alkylation of pipecolic acid.

Protocol: Synthesis of this compound

Causality: This multi-step synthesis protects the carboxylic acid as an ester to prevent it from interfering with the N-alkylation step. The base used in the alkylation deprotonates the secondary amine, creating a nucleophile that attacks the alkyl halide. Finally, the ester is hydrolyzed under basic conditions, followed by acidification to yield the final hydrochloride salt.

Methodology:

  • Esterification:

    • Suspend (L)-Pipecolic acid in methanol.

    • Cool the suspension to 0°C and slowly add thionyl chloride (SOCl₂).

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

  • N-Alkylation:

    • Dissolve the pipecolic acid methyl ester hydrochloride in a suitable solvent like acetonitrile.

    • Add a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

    • Add 1-iodopropane (propyl iodide) and heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, filter off the base and concentrate the filtrate to obtain the crude N-propyl-pipecolic acid methyl ester. Purify by column chromatography if necessary.

  • Hydrolysis and Salt Formation:

    • Dissolve the purified ester in a mixture of THF/water.

    • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

    • Acidify the reaction mixture to pH ~1-2 with aqueous HCl.

    • Concentrate the mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Conclusion

This guide provides a comprehensive framework for the systematic comparative analysis of this compound. By starting with fundamental physicochemical profiling, researchers can understand how the N-propyl substituent alters the molecule's basic properties relative to its parent scaffold and other N-alkyl analogs. Following this, a targeted pharmacological investigation, beginning with the GABA-A receptor complex, provides a logical path to uncovering its biological activity. The synthetic protocols described herein not only enable the preparation of the target compound but also open the door for future lead optimization studies. By rigorously applying these methodologies, researchers can effectively elucidate the structure-activity relationships of this compound class and contribute valuable knowledge to the field of medicinal chemistry.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Croucher, M. J., & Meldrum, B. S. (1987). Does pipecolic acid interact with the central GABA-ergic system?. Brain Research, 409(1), 179-182. [Link]

  • Feigenbaum, P., & Chang, Y. F. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain Research, 372(1), 176-179. [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97. [Link]

  • Galaverna, G., Corradini, R., Dossena, A., & Marchelli, R. (1993). An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid, (S)-Proline, and Their N-Alkylated Derivatives. The Journal of Organic Chemistry, 58(26), 7513–7517. [Link]

  • Chang, Y. F. (1986). Pipecolic acid enhancement of GABA response in single neurons of rat brain. Neuropharmacology, 25(3), 339-342. [Link]

  • Lehmann, J. (1982). Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. Journal of Neurochemistry, 38(6), 1631-1635. [Link]

  • Agilent Technologies. (2011). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]

  • Croucher, M. J., & Meldrum, B. S. (1987). Does pipecolic acid interact with the central GABA-ergic system?. ResearchGate. [Link]

  • ECETOC. (2012). Measurement of Acidity (pKa). Appendix A. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Data Sheet. [Link]

  • PDSP. GABA-A Receptor Binding Assay Protocol. [Link]

  • Formica, J. V., & Katz, E. (1974). Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity. Journal of Bacteriology, 119(1), 125-131. [Link]

  • Beaulieu, F., et al. (2002). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N‘-Methylamides. The Journal of Organic Chemistry, 67(17), 5936–5944. [Link]

  • Kaur, H., et al. (2020). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. [Link]

  • Levin, J. I., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1387-1390. [Link]

  • Liang, C., et al. (2004). A High-Throughput Method for Lipophilicity Measurement. Journal of Pharmaceutical Sciences, 93(8), 2053-2063. [Link]

  • Taha, E. A., & Al-Bratty, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Malm, M., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(21), 13686–13697. [Link]

  • De Vrieze, M., et al. (2008). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 583-600. [Link]

  • Babic, S., et al. (2013). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 79, 11-23. [Link]

  • Galaverna, G., et al. (1993). An Efficient Synthesis of Enantiomerically Pure ( R )-Pipecolic Acid, ( S )-Proline, and Their N -Alkylated Derivatives. ResearchGate. [Link]

  • Dömling, A., et al. (2000). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3767-3772. [Link]

  • Lombardo, F., et al. (2002). Determination of log P coefficients via a RP-HPLC column.
  • Donovan, S. F. (2018). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]

  • Wilson, N. S., et al. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(25), 8769–8776. [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 70(4), 381-388. [Link]

  • ChemBK. (2024). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. ResearchGate. [Link]

  • Yoo, Y. J., et al. (2016). An overview of rapamycin: from discovery to future perspectives. Journal of Industrial Microbiology & Biotechnology, 43(9), 1213-1230. [Link]

  • Wikipedia. Pipecolic acid. [Link]

  • Global Substance Registration System. ROPIVACAINE HYDROCHLORIDE, (R)-. [Link]

  • PubChem. Ropivacaine Hydrochloride. [Link]

  • PubChem. Ropivacaine hydrochloride, (R)-. [Link]

  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]

  • Návarová, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123-5141. [Link]

  • Yildiz, I., et al. (2022). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]

  • Global Substance Registration System. ROPIVACAINE HYDROCHLORIDE. [Link]

Sources

1-Propylpiperidine-2-carboxylic acid hydrochloride compared to standard-of-care treatment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-Propylpiperidine-2-carboxylic acid hydrochloride and Standard-of-Care Treatments for Neuropathic Pain

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between the hypothetical novel compound, this compound, and the established standard-of-care treatment, Pregabalin, for the management of neuropathic pain. By synthesizing preclinical data and established pharmacological principles, this document aims to offer a comprehensive evaluation for researchers in the field of analgesic drug development.

Introduction to the Therapeutic Challenge: Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Unlike nociceptive pain, which results from stimulation of pain receptors, neuropathic pain is often spontaneous and described as shooting, burning, or electric shock-like. The underlying pathophysiology is complex, involving peripheral and central sensitization, neuroinflammation, and aberrant neuronal signaling.

Current standard-of-care treatments, such as gabapentinoids like Pregabalin, offer significant relief for many patients but are often associated with dose-limiting side effects and incomplete efficacy. This therapeutic gap drives the search for novel analgesics with improved mechanisms of action and safety profiles. This guide introduces this compound as a hypothetical N-methyl-D-aspartate (NMDA) receptor antagonist, a class of compounds with strong theoretical potential for treating neuropathic pain by targeting central sensitization.

Mechanism of Action: A Tale of Two Targets

The divergent mechanisms of this compound and Pregabalin represent two distinct strategies for mitigating neuropathic pain.

This compound: Targeting Central Sensitization

As a hypothesized NMDA receptor antagonist, this compound is presumed to act on a key mechanism of central sensitization. In chronic pain states, excessive glutamate release leads to overactivation of NMDA receptors in the dorsal horn of the spinal cord. This results in a long-lasting increase in neuronal excitability and synaptic transmission, amplifying pain signals. By non-competitively blocking the NMDA receptor, this compound would theoretically dampen this hyperexcitability, thereby reducing the perception of pain.

MOA_NMDA_Antagonist cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Opens Sensitization Central Sensitization (Increased Excitability) Ca_Channel->Sensitization Ca2+ Influx Leads to Compound 1-Propylpiperidine-2- carboxylic acid HCl Compound->NMDA_Receptor Blocks

Caption: Mechanism of action for this compound.

Pregabalin: Modulating Neurotransmitter Release

Pregabalin, a structural analog of the neurotransmitter GABA, does not act on GABA receptors. Instead, its primary mechanism involves binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline. This reduction in neurotransmitter release leads to a decrease in neuronal hyperexcitability and pain signaling.

MOA_Pregabalin cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGCC Voltage-Gated Ca2+ Channel (α2-δ) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Enables Neurotransmitter_Release Glutamate Release Ca_Influx->Neurotransmitter_Release Triggers Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Activates Pregabalin Pregabalin Pregabalin->VGCC Binds & Inhibits

Caption: Mechanism of action for Pregabalin.

Preclinical Efficacy: A Comparative Overview

To evaluate the potential of this compound against Pregabalin, a series of standardized preclinical assays are proposed. The following tables summarize hypothetical, yet plausible, data based on established models of neuropathic pain.

In Vitro Potency
CompoundTargetAssay TypeIC50 (nM)Source
This compoundNMDA Receptor (GluN2B)Radioligand Binding85Hypothetical
Pregabalinα2-δ subunit of VGCCRadioligand Binding150Hypothetical
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used model of neuropathic pain that involves loose ligation of the sciatic nerve.

Treatment (i.p.)Dose (mg/kg)Paw Withdrawal Threshold (g) - Day 14 Post-Surgery% MPE*
Vehicle-3.2 ± 0.40%
This compound108.9 ± 0.748%
This compound3012.1 ± 0.974%
Pregabalin3010.5 ± 0.861%

*Maximum Possible Effect

Comparative Safety and Tolerability Profile

A critical aspect of drug development is the safety and tolerability profile. NMDA receptor antagonists have historically been challenging to develop due to on-target side effects in the central nervous system.

ParameterThis compound (Predicted)Pregabalin (Known)
Primary Side Effects Dizziness, confusion, potential for psychotomimetic effectsDizziness, somnolence, ataxia, peripheral edema
Therapeutic Window Predicted to be narrower due to CNS effectsModerate, with dose-dependent side effects
Abuse Potential Possible, requires careful evaluationScheduled substance (C-V in the US) due to abuse potential
Off-Target Activity To be determined via comprehensive screeningMinimal off-target activity at therapeutic doses

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Protocol 1: Radioligand Binding Assay for NMDA Receptor

Objective: To determine the binding affinity of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical tissue is homogenized in a buffered sucrose solution and centrifuged to isolate the crude membrane fraction.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]MK-801) and varying concentrations of the test compound.

  • Incubation: The reaction is allowed to reach equilibrium at a controlled temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Protocol 2: Chronic Constriction Injury (CCI) Model and Behavioral Testing

Objective: To assess the in vivo efficacy of this compound in a rat model of neuropathic pain.

Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of the rat is exposed, and four loose ligatures are tied around it.

  • Post-Operative Recovery: Animals are allowed to recover for 14 days to allow for the full development of neuropathic pain behaviors.

  • Drug Administration: On the day of testing, animals are administered either the vehicle, this compound, or Pregabalin via intraperitoneal (i.p.) injection.

  • Behavioral Testing (von Frey Test): At a set time point after drug administration (e.g., 60 minutes), mechanical allodynia is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is recorded.

  • Data Analysis: The paw withdrawal thresholds are compared between treatment groups. The percentage of the maximum possible effect (%MPE) is calculated to normalize the data.

Experimental_Workflow_CCI cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis Surgery CCI Surgery on Sciatic Nerve Recovery 14-Day Recovery Period Surgery->Recovery Develops Neuropathy Grouping Randomize into Treatment Groups (Vehicle, Compound, Pregabalin) Recovery->Grouping Dosing Administer Drug (i.p.) Grouping->Dosing Behavior Von Frey Test for Paw Withdrawal Threshold (PWT) Dosing->Behavior 60 min post-dose Analysis Compare PWT across groups Calculate %MPE Behavior->Analysis

Caption: Workflow for the in vivo CCI model of neuropathic pain.

Conclusion and Future Directions

This comparative guide presents this compound as a hypothetical but mechanistically plausible novel compound for the treatment of neuropathic pain. Its proposed mechanism as an NMDA receptor antagonist offers a direct approach to mitigating central sensitization, a key driver of chronic pain. Preclinical data, while hypothetical, suggests a potential for superior efficacy compared to the standard-of-care, Pregabalin.

However, the major hurdle for this class of compounds remains their safety and tolerability profile. The potential for CNS side effects necessitates careful dose-finding studies and the development of second-generation compounds with improved therapeutic windows. Future research should focus on:

  • Comprehensive in vitro profiling to determine selectivity for NMDA receptor subtypes.

  • In vivo electrophysiology to confirm the mechanism of action in relevant spinal cord circuits.

  • Thorough safety pharmacology and toxicology studies to fully characterize the side-effect profile.

By addressing these challenges, compounds like this compound could represent a significant advancement in the management of neuropathic pain.

References

  • Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173. [Link]

  • Baron, R., Binder, A., & Wasner, G. (2010). Neuropathic pain: diagnosis, pathophysiological mechanisms, and treatment. The Lancet Neurology, 9(8), 807-819. [Link]

  • Woolf, C. J. (2011). Central sensitization: implications for the diagnosis and treatment of pain. Pain, 152(3), S2-S15. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661-669. [Link]

  • Vardanyan, R., & Hruby, V. (2016). Synthesis of Best-Seller Drugs. Academic Press. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • Jagla, T., Jaskolski, F., & Twardowski, T. (2020). The α2δ-1 Subunit of Voltage-Gated Calcium Channels: A Therapeutic Target for Neuropathic Pain. International journal of molecular sciences, 21(18), 6580. [Link]

reproducibility of published data on 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis and Characterization of 1-Propylpiperidine-2-Carboxylic Acid Derivatives: A Case Study on Reproducibility

For researchers, scientists, and professionals in drug development, the reproducibility of published data is paramount. This guide provides a comprehensive analysis of the synthetic and analytical methodologies for N-alkylated piperidine-2-carboxylic acid derivatives. Due to the limited availability of published data specifically for 1-Propylpiperidine-2-carboxylic acid hydrochloride, this guide will use the structurally analogous and extensively studied compound, (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, commonly known as Ropivacaine, as a case study. The principles of synthesis, characterization, and the factors influencing reproducibility discussed herein are directly applicable to this compound and related compounds.

Introduction to 1-Propylpiperidine-2-Carboxylic Acid Derivatives

Piperidine derivatives are a class of heterocyclic compounds widely explored in medicinal chemistry due to their presence in numerous bioactive molecules and pharmaceuticals.[1][2] this compound is a substituted piperidine with potential applications as a building block in organic synthesis.[3] The core structure, a piperidine ring with a carboxylic acid at the 2-position and a propyl group on the nitrogen, is a key feature in several active pharmaceutical ingredients (APIs), including local anesthetics like Ropivacaine.[4][5]

The reproducibility of synthetic and analytical data for these compounds is critical for advancing research and ensuring the quality of pharmaceutical products. This guide will delve into the common synthetic routes, detailed analytical characterization, and a discussion on the key parameters that govern the reproducibility of experimental outcomes.

Synthesis of the 1-Propylpiperidine-2-Carboxylic Acid Core

The synthesis of N-alkylated piperidine-2-carboxylic acid derivatives typically involves the N-alkylation of a piperidine-2-carboxylic acid precursor. A common and illustrative method is the synthesis of Ropivacaine, which starts from (S)-pipecolic acid 2,6-xylidide and involves N-alkylation with n-propyl bromide.[6]

Representative Synthetic Protocol: N-Alkylation

This protocol is adapted from established syntheses of Ropivacaine and highlights the critical steps for achieving a reproducible outcome.[6]

Step 1: Preparation of the Piperidine Precursor

The synthesis often begins with a commercially available or synthesized piperidine-2-carboxylic acid derivative. In the case of Ropivacaine synthesis, (S)-pipecolic acid 2,6-xylidide is a key intermediate.[6] For this compound, the starting material would be piperidine-2-carboxylic acid (pipecolic acid).

Step 2: N-Propylation Reaction

The introduction of the propyl group onto the piperidine nitrogen is a crucial step.

  • Reaction: (S)-pipecolic acid 2,6-xylidide is reacted with n-propyl bromide in a suitable solvent such as tetrahydrofuran (THF).[6]

  • Conditions: The reaction is typically carried out under reflux for 20-24 hours to ensure complete conversion.[6] The choice of base, if any, and reaction temperature are critical parameters that can significantly impact yield and purity.

  • Work-up: After the reaction, inorganic salts are removed by filtration. The solvent is then evaporated to yield the crude product.[6]

Step 3: Purification and Salt Formation

  • Purification: The crude product is often purified by recrystallization from a suitable solvent like diisopropyl ether to remove unreacted starting materials and byproducts.[6]

  • Salt Formation: For the hydrochloride salt, the purified base is dissolved in a suitable solvent and treated with hydrochloric acid.[7][8] The hydrochloride salt then precipitates and can be collected by filtration.

Factors Influencing Synthetic Reproducibility
ParameterInfluence on OutcomeRecommendations for Reproducibility
Purity of Starting Materials Impurities can lead to side reactions, lower yields, and purification challenges.Use materials of known purity and characterize them before use.
Reaction Solvent The choice of solvent can affect reaction rates and solubility of reactants and products.[9]Use dry, high-purity solvents and maintain consistent solvent volumes.
Reaction Temperature Temperature control is critical for reaction kinetics and minimizing side product formation.Use a reliable heating and monitoring system to maintain a stable temperature.
Reaction Time Incomplete or prolonged reaction times can result in low yields or degradation of the product.Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Stoichiometry of Reagents The molar ratio of reactants can significantly impact the reaction outcome.Carefully measure and control the amounts of all reagents.

Characterization and Analytical Reproducibility

Thorough characterization is essential to confirm the identity, purity, and other properties of the synthesized compound. The following analytical techniques are commonly employed for compounds like Ropivacaine and are applicable to this compound.[7][8][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the final compound and any intermediates.

  • Method: A reversed-phase HPLC method is typically used.[10]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, methanol, and water.[10]

  • Detection: UV detection is often employed.[10]

  • Validation: For reproducible results, the HPLC method should be validated for parameters such as linearity, precision, accuracy, and specificity.[11]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[7]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7]

Other Analytical Techniques
  • Elemental Analysis: This technique determines the elemental composition of the compound, providing evidence of its purity.[7]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are used to determine the melting point and thermal stability of the compound.[7]

  • X-ray Diffraction (XRD): For crystalline solids, XRD is used to determine the crystal structure.[7]

Comparative Data for Ropivacaine
Analytical TechniqueTypical ResultReference
HPLC Purity > 99.5%[6]
Enantiomeric Purity (HPLC) > 99.5%[6]
Molecular Weight ( g/mol ) 274.4 (base)[10]

Experimental Protocols and Workflows

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation A Piperidine-2-carboxylic acid derivative B N-Propylation (n-propyl bromide, THF, reflux) A->B C Crude Product B->C D Recrystallization (e.g., diisopropyl ether) C->D E Purified Base D->E F Treatment with HCl E->F G 1-Propylpiperidine-2-carboxylic acid derivative HCl F->G

Caption: General workflow for the synthesis of 1-propylpiperidine-2-carboxylic acid derivatives.

Analytical Characterization Workflow

G cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_physical Physical Properties A Final Product B HPLC A->B C Elemental Analysis A->C D NMR (¹H, ¹³C) A->D E Mass Spectrometry A->E F DSC/TGA A->F G XRD A->G

Caption: Workflow for the analytical characterization of the final product.

Conclusion: Ensuring Reproducibility

The reproducibility of published data for compounds like this compound hinges on meticulous control over both the synthetic and analytical procedures. While direct literature for this specific molecule is sparse, the extensive data available for the structurally similar Ropivacaine provides a robust framework for understanding the critical parameters.

By carefully controlling reaction conditions, using well-characterized starting materials, and employing validated analytical methods, researchers can ensure the reliability and reproducibility of their findings. This guide serves as a foundational resource for scientists and developers working with this important class of compounds, enabling them to build upon existing knowledge with confidence.

References

  • PubMed. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017). Proposed mechanism for the synthesis of highly substituted piperidine 9. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine Hydrochloride. Retrieved from [Link]

  • Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine hydrochloride, (R)-. Retrieved from [Link]

  • MDPI. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-propylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. Retrieved from [Link]

  • Google Patents. (2016). CN105418489A - Synthesis method of bupivacaine.
  • ResearchGate. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Google Patents. (2013). CN103086954A - Method for preparing ropivacaine.

Sources

A Comprehensive Guide to Benchmarking the Preclinical Safety of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and non-negotiable aspect of this journey is the establishment of a comprehensive safety profile. This guide provides an in-depth, technical framework for benchmarking the safety of 1-Propylpiperidine-2-carboxylic acid hydrochloride (CAS 23495-99-0), a piperidine derivative.

Given the limited publicly available safety data on this specific molecule, this guide is structured as a strategic workflow. It outlines the essential preclinical safety assays necessary to characterize its potential liabilities. To provide a tangible benchmark, we will conceptually compare the required experimental outcomes for our target compound against those of a structurally related and well-characterized pharmaceutical, Ropivacaine . Ropivacaine, an amide-linked piperidine derivative, serves as an instructive comparator due to its established clinical safety profile.[1][2][3] This approach allows us to not only define a testing strategy but also to contextualize the potential findings.

Our methodology is grounded in the principles of scientific integrity, ensuring that each proposed protocol is robust, reproducible, and provides a clear, interpretable endpoint for decision-making in a drug development program.

Foundational Safety Assessment: Genotoxicity and Cytotoxicity

The initial phase of safety profiling focuses on two fundamental questions: Does the compound damage genetic material? And is it toxic to living cells? These assays are crucial gatekeepers in early-stage development.

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely accepted and often regulatory-required assay to assess the mutagenic potential of a chemical compound.[4][5][6] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[7] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and subsequently grow on a histidine-free medium.[4][7]

Causality in Experimental Design: The inclusion of a mammalian liver extract (S9 fraction) is critical.[5][7] Many compounds are not mutagenic themselves but are metabolized into mutagenic intermediates by liver enzymes like cytochrome P450s. The S9 fraction mimics this metabolic activation, providing a more comprehensive assessment of genotoxic potential.[7]

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_culture Culture & Observation Strain 1. Bacterial Strain Preparation (e.g., S. typhimurium TA98, TA100) Overnight culture Mix 4. Combine Components - Bacteria - Test Compound - S9 Mix (or buffer) - Molten Top Agar Strain->Mix S9 2. S9 Mix Preparation (Metabolic Activation) S9->Mix Test_Compound 3. Test Compound Dilution (Multiple Concentrations) Test_Compound->Mix Pour 5. Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate 6. Incubate (e.g., 37°C for 48-72h) Pour->Incubate Count 7. Count Revertant Colonies Incubate->Count Analysis 8. Data Analysis (Mutagenicity Assessment) Count->Analysis Compare to Negative Control hERG_Workflow cluster_setup System Setup cluster_ephys Electrophysiology cluster_test Compound Test Cell_Prep 1. Prepare hERG-expressing cell suspension (e.g., HEK293) Cell_Capture 3. Cell Capture & Seal Formation (Giga-seal) Cell_Prep->Cell_Capture Chip_Prep 2. Prime automated patch clamp system and chip Chip_Prep->Cell_Capture Whole_Cell 4. Achieve Whole-Cell Configuration Cell_Capture->Whole_Cell Baseline 5. Record Baseline hERG Current (Voltage Protocol) Whole_Cell->Baseline Vehicle 6. Apply Vehicle Control Baseline->Vehicle Compound_App 7. Apply Test Compound (Cumulative Concentrations) Vehicle->Compound_App Washout 8. Washout (Optional) Compound_App->Washout Analysis 9. Data Analysis (IC50 Determination) Compound_App->Analysis Measure % Inhibition

Caption: Automated patch clamp workflow for hERG channel inhibition.

Comparative Data Table: hERG Inhibition

CompoundBenchmark IC₅₀Interpretation & Next Steps
This compound > 30 µMLow risk of hERG-mediated cardiotoxicity.
1 - 10 µMPotential risk. Requires evaluation of therapeutic plasma concentration to determine the safety margin.
< 1 µMHigh risk. A significant hurdle for development, often leading to termination or major redesign efforts.
Ropivacaine (Comparator) Reported to have low affinity for hERG channels, with IC₅₀ values generally well above clinical plasma concentrations.Provides a benchmark for an acceptable cardiotoxicity profile in this chemical class.
Metabolic Liability: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary family of enzymes responsible for drug metabolism. [8]Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered medications. [8][9][10]Assessing inhibition against the most common isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a regulatory expectation. [10][11] Causality in Experimental Design: A fluorescence-based assay using human liver microsomes is a standard, high-throughput method for initial screening. [12]Microsomes contain a rich complement of CYP enzymes. The assay uses specific fluorogenic substrates that are converted by a particular CYP isoform into a fluorescent product. The test compound's ability to inhibit this conversion is measured. [12]

Experimental Protocol: CYP450 Inhibition Assay (Fluorescence-based)

  • Reagent Preparation: Prepare human liver microsomes, a panel of CYP isoform-specific substrates, and an NADPH-regenerating system (cofactor for CYP activity).

  • Incubation Setup: In a 96-well plate, add microsomes, buffer, and the test compound (this compound) at various concentrations. Include a known inhibitor for each isoform as a positive control.

  • Pre-incubation: Pre-incubate the plates to allow the compound to interact with the enzymes.

  • Reaction Initiation: Add the specific substrate and the NADPH-regenerating system to initiate the metabolic reaction.

  • Reaction Termination: After a set incubation time (e.g., 15-30 minutes), stop the reaction (e.g., by adding a stop solution).

  • Signal Detection: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value for each CYP isoform.

In Vivo Acute Systemic Toxicity

While in vitro assays are powerful, an in vivo study is essential to understand a compound's effects in a whole organism. An acute oral toxicity study in rodents is a standard initial step.

Causality in Experimental Design: The study is designed according to OECD Test Guideline 420 (Fixed Dose Procedure). [13][14]This approach aims to identify a dose range that causes evident toxicity without lethality as an endpoint, using fewer animals than traditional LD₅₀ tests. [13][14]The choice of the rat as the rodent species is standard. [15]Animals are dosed once and observed for at least 14 days for signs of toxicity and mortality. [14][15]

Logical Relationship: Dosing and Observation in Acute Toxicity

Acute_Toxicity_Logic Start Start with Sighting Study (1 animal, e.g., 300 mg/kg) Main_Study Main Study (e.g., 5 animals per group) Start->Main_Study No evident toxicity Dose_Down Decrease Dose (e.g., to 50 mg/kg) Start->Dose_Down Evident toxicity Dose_Up Increase Dose (e.g., to 2000 mg/kg) Main_Study->Dose_Up No mortality Observe Observe for 14 days: - Clinical signs - Body weight changes - Mortality Main_Study->Observe Dose_Up->Observe Dose_Down->Observe Classify Classify Toxicity (GHS Category) Observe->Classify

Caption: Decision logic for an acute oral toxicity study (OECD 420).

Comparative Data Table: Acute Oral Toxicity

CompoundExpected Outcome (OECD 420)GHS ClassificationInterpretation
This compound No mortality or evident toxicity up to 2000 mg/kg.Category 5 or UnclassifiedVery low acute toxicity, a highly favorable outcome.
Evident toxicity at 300 mg/kg, but not 50 mg/kg.Category 4Harmful if swallowed. An acceptable profile for many development programs.
Evident toxicity at 5 mg/kg.Category 1, 2, or 3High acute toxicity. Represents a major safety risk.
Ropivacaine (Comparator) As an injectable anesthetic, oral toxicity data is less relevant. However, systemic toxicity studies establish a well-defined therapeutic index.N/A for oral routeThe benchmark is a clear separation between the efficacious dose and the dose causing severe systemic toxicity.

Conclusion

This guide outlines a foundational, multi-tiered strategy for benchmarking the preclinical safety profile of this compound. By systematically evaluating its potential for genotoxicity, cytotoxicity, cardiotoxicity, metabolic inhibition, and acute systemic toxicity, researchers can build a robust data package. This data is not only crucial for internal decision-making regarding the compound's progression but also forms the bedrock of future regulatory submissions.

The comparison to a known entity like Ropivacaine, while conceptual, provides a necessary framework for interpreting results. A favorable profile would show no mutagenicity, low cytotoxicity (high IC₅₀), a hERG IC₅₀ >30 µM, minimal CYP inhibition, and low acute oral toxicity. Deviations from this profile do not necessarily terminate a project but highlight specific risks that must be understood and mitigated as development continues. This structured, evidence-based approach is paramount to navigating the complexities of drug development and ensuring that only the safest and most effective candidates advance.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • The Ames Test. (n.d.). University of Washington. [Link]

  • hERG Assay. (n.d.). Slideshare. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information (NCBI). [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration (FDA). [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Cytochrome P450 Assay Services. (n.d.). Reaction Biology. [Link]

  • OECD Toxicity Guidelines Overview. (n.d.). Scribd. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information (NCBI). [Link]

  • ROPIVACAINE HYDROCHLORIDE injection. (n.d.). DailyMed. [Link]

  • OECD Guideline for the Testing of Chemicals 420. (2001). OECD. [Link]

  • Acute Dermal Toxicity OECD 402. (n.d.). Altogen Labs. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Ropivacaine hydrochloride, (R)- | C17H27ClN2O. (n.d.). PubChem. [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. [Link]

  • ROPIVACAINE HYDROCHLORIDE MONOHYDRATE. (n.d.). Moehs Ibérica. [Link]

  • 1-Propylpiperidine-4-carboxylic acid hydrochloride | C9H18ClNO2. (n.d.). PubChem. [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). ScienceDirect. [Link]

  • Propanoic acid, 2-methyl-, 2-phenoxyethyl ester. (2018). Synerzine. [Link]

  • Safety Data Sheet: 2-Phenoxyethanol. (n.d.). Carl ROTH. [Link]

  • Ropivacaine HCl | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Ropivacaine Hydrochloride | C17H27ClN2O. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Results for 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 1-Propylpiperidine-2-carboxylic acid hydrochloride

This compound is a derivative of piperidine, a foundational scaffold in medicinal chemistry. While specific experimental data for this particular compound is not extensively published, its structural relatives are prominent in pharmacology. For instance, the local anesthetic Ropivacaine is (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, sharing the same core piperidine structure.[1] Similarly, Levobupivacaine, another local anesthetic, is also a piperidine derivative.[2] The therapeutic significance of these related compounds underscores the importance of rigorous analytical characterization for any new analogue, including this compound.

The journey from synthesis to a potential therapeutic application is underpinned by data of unquestionable integrity. Every measurement, every result must be scrutinized, and its reliability quantitatively established. This guide provides an in-depth framework for the statistical validation of experimental results, using this compound as a reference subject. We will explore the core principles of analytical method validation, the statistical tools that form the backbone of this process, and their practical application in a research and development setting.

The Imperative of Statistical Validation in Pharmaceutical Analysis

In the realm of drug development, "the data" is the ultimate arbiter of success or failure. Statistical validation is the formal process of demonstrating, with a high degree of scientific assurance, that an analytical method is suitable for its intended purpose.[3] This is not merely a procedural formality; it is a cornerstone of scientific integrity and regulatory compliance.

The primary objectives of statistical validation are to establish and quantify a method's performance characteristics. The key criteria for evaluating an analytical method include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness.[4] Without this formal validation, experimental results remain anecdotal, lacking the quantitative confidence required for critical decision-making in drug safety, efficacy, and manufacturing.

Core Statistical Tools and Their Application

A robust validation protocol relies on a toolkit of statistical methods to transform raw data into a quantitative assessment of a method's performance.[5] These tools allow us to move from a qualitative "it seems to work" to a definitive "the method is valid within these specific, quantifiable limits."

Descriptive Statistics: The Foundation

The first step in analyzing validation data is to summarize its central tendency and dispersion.

  • Mean (Average): The central value of a set of measurements. It is the primary estimate of the "true" value.[5]

  • Standard Deviation (SD): Measures the absolute variability or dispersion of a data set. A smaller SD indicates that the data points tend to be very close to the mean.

  • Relative Standard Deviation (RSD): The standard deviation expressed as a percentage of the mean (RSD = (SD/Mean) * 100). It is a measure of precision and is crucial for comparing the variability of different datasets.[5]

Confidence Intervals: Quantifying Uncertainty

A confidence interval provides a range of values within which the true mean is likely to lie, with a certain level of confidence (e.g., 95%).[4][6] For example, a 95% confidence interval for a purity measurement of [98.5%, 99.5%] is a much more powerful statement than a single value of 99.0%. This approach combines the central tendency (mean) and data dispersion (precision) into a single, informative range.[6]

Regression Analysis: The Key to Linearity

Linear regression is used to assess the linearity of an analytical method, which is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7] This is most commonly applied to calibration curves. Key parameters derived from regression analysis include:

  • Coefficient of Determination (R²): Indicates how well the data fits the regression line. An R² value close to 1.0 (e.g., >0.995) is typically desired.[5]

  • Slope and Intercept: Describe the mathematical relationship between concentration and response.

Hypothesis Testing: Making Objective Comparisons

Hypothesis tests are formal procedures for comparing data sets to determine if observed differences are statistically significant or simply due to random chance.

  • Student's t-test: Used to compare the means of two groups.[5] For example, it can be used to compare the results of a new analytical method against a standard reference method to check for bias.[8]

  • Fisher's F-test: Used to compare the variances (a measure of precision) of two groups.[5] This is essential for determining if two methods have significantly different precision.

Hypothetical Case Study: Validation of a Purity Assay for this compound by HPLC

To illustrate the practical application of these principles, we will conduct a hypothetical validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of a newly synthesized batch of this compound.

Experimental Protocol: RP-HPLC Method
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (40:60 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A certified reference standard of this compound is dissolved in the mobile phase to create a stock solution of 100 µg/mL.

  • Sample Preparation: The newly synthesized batch is dissolved in the mobile phase to a nominal concentration of 100 µg/mL.

The following diagram outlines the logical workflow for the validation process.

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Statistical Analysis Prep_Standard Prepare Certified Reference Standard Linearity Linearity & Range (5 Conc. Levels) Prep_Standard->Linearity Accuracy Accuracy (Spiked Samples) Prep_Standard->Accuracy Prep_Sample Prepare Test Sample of Synthesized Batch Specificity Specificity (Forced Degradation) Prep_Sample->Specificity Precision Precision (Repeatability & Intermediate) Prep_Sample->Precision Conclusion Validation Report: Method is Fit for Purpose Specificity->Conclusion Stats_Linearity Linear Regression (R², Slope, Intercept) Linearity->Stats_Linearity Stats_Accuracy Calculate % Recovery (t-test vs 100%) Accuracy->Stats_Accuracy Stats_Precision Calculate Mean, SD, RSD Precision->Stats_Precision Stats_Linearity->Conclusion Stats_Accuracy->Conclusion Stats_Precision->Conclusion

Caption: Workflow for HPLC Method Validation.

Data Presentation and Statistical Analysis

A series of five concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL) were prepared from the reference standard and injected in triplicate.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 498,500
75 751,200
100 1,002,100
125 1,249,500

| 150 | 1,503,300 |

  • Statistical Analysis: Linear regression is performed on this data.

    • Result: The regression analysis yields a Coefficient of Determination (R²) of 0.9998 , a slope of 10,015, and a y-intercept of -550.

Accuracy was assessed by spiking a placebo (a mixture of all formulation components except the active ingredient) with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Table 2: Accuracy Data

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL, n=3) Mean % Recovery
80% 80.0 79.8 99.75%
100% 100.0 100.5 100.50%

| 120% | 120.0 | 119.4 | 99.50% |

  • Statistical Analysis: The mean recovery is calculated for each level. A one-sample t-test can be used to determine if the mean recovery is significantly different from 100%.

    • Result: The mean recoveries are all within the typical acceptance range of 98.0% to 102.0%.

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[3]

  • Repeatability: Six replicate samples of the synthesized batch (100 µg/mL) are prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The experiment is repeated on a different day by a different analyst using different equipment.

Table 3: Precision Data

Parameter Repeatability (Day 1, Analyst 1) Intermediate Precision (Day 2, Analyst 2)
Mean Purity (%) 99.65 99.48
SD 0.15 0.18

| RSD (%) | 0.15% | 0.18% |

  • Statistical Analysis: The RSD for each set of measurements is calculated. An F-test is used to compare the variances between the two days, and a t-test is used to compare the means.

    • Result: The RSD values are well below the common limit of 2.0%. The F-test and t-test show no statistically significant difference between the results from the two days (p > 0.05).

G cluster_inputs Performance Characteristics cluster_decision Conclusion Linearity Linearity (R² > 0.995) Decision Method is Fit for Purpose Linearity->Decision Accuracy Accuracy (98-102% Recovery) Accuracy->Decision Precision Precision (RSD < 2%) Precision->Decision

Caption: Decision Logic for Method Validation.

Comparison with Alternatives: Carboxylic Acid vs. Carboxamide

While the core statistical validation remains the same, the analytical focus may differ between this compound and an alternative like Ropivacaine (a carboxamide).

  • For this compound: The primary analytical challenges might involve ensuring separation from starting materials used in its synthesis, such as the corresponding pyridine carboxylic acid.[10] The validation of specificity would need to demonstrate that these precursors do not interfere with the main peak.

  • For Ropivacaine: As a more complex molecule, the focus would expand to include potential amide hydrolysis degradants and chiral purity, as it is an S-enantiomer.[2] The analytical method would need to be validated not just for chemical purity but also for its ability to separate the S-enantiomer from its R-enantiomer.[11] This adds another layer of specificity and precision testing to the validation protocol.

Conclusion

The statistical validation of analytical methods is a non-negotiable requirement in the development of pharmaceutical compounds like this compound. It provides the objective evidence needed to trust experimental data. By systematically evaluating parameters such as linearity, accuracy, and precision using foundational statistical tools like regression analysis and hypothesis testing, researchers can ensure the integrity of their results.[4][7] This rigorous, evidence-based approach is what transforms a promising molecule into a well-characterized compound, paving the way for further development and potential clinical application.

References

  • Belouafa, S., Habti, F., Benhar, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Available at: [Link]

  • Belouafa, S., et al. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Available at: [Link]

  • Medikamenter Quality Services. (n.d.). Statistical Tools in Analytical Method Validation. Available at: [Link]

  • Belouafa, S., et al. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.3: Validating the Method as a Standard Method. Available at: [Link]

  • PubChem. (n.d.). Ropivacaine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (n.d.). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 1-Propylpiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Ropivacaine hydrochloride, (R)-. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 1-propylpiperidine-4-carboxylic acid hydrochloride. Available at: [Link]

  • Reddy, G. S., et al. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP–HPLC. Biointerface Research in Applied Chemistry, 13(1), 22. Available at: [Link]

  • Zhang, M., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(21), 7482. Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Grodowska, K., & Mádro, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(4), 251-258.
  • Duan, J., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 62(3), 1389-1403. Available at: [Link]

  • Miśkowiec, P., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 457. Available at: [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • Kasyanova, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(21), 7401. Available at: [Link]

  • El-Gindy, A., et al. (2010). Selective Stability-Indicating Methods for the Determination of Clonidine Hydrochloride and/or Its Related Substance, 2,6-Dichloroaniline.

Sources

comparative study of the metabolic stability of 1-Propylpiperidine-2-carboxylic acid hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metabolic stability of 1-Propylpiperidine-2-carboxylic acid hydrochloride and its conceptual analogs. In drug discovery, understanding a compound's metabolic stability is paramount, as it directly influences its pharmacokinetic profile, including bioavailability, half-life, and dosing regimen.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could lead to accumulation and toxicity.[1][3] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic properties of piperidine-based scaffolds.

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to improve pharmacokinetic parameters.[4][5] However, it is also susceptible to metabolic modification, primarily through cytochrome P450 (CYP) enzymes located in the liver.[6][7] Common metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation of the carbon atoms alpha to the nitrogen.[8] The carboxylic acid moiety, while often crucial for target engagement, can also be a site for metabolic conjugation reactions.[9]

This document will explore these principles through an illustrative comparative study of hypothetical analogs, detail a robust experimental protocol for assessing metabolic stability using a liver microsomal assay, and provide the scientific rationale behind the experimental design and data interpretation.

Illustrative Comparative Study: Enhancing Metabolic Stability Through Structural Modification

To demonstrate how subtle structural changes can profoundly impact metabolic stability, we present a comparative analysis of our lead compound, (S)-1-propylpiperidine-2-carboxylic acid (Compound A) , and three hypothetical analogs. The data presented in this section is illustrative, designed to reflect typical outcomes of a lead optimization campaign based on established metabolic principles.

The primary metabolic liabilities for Compound A are anticipated to be N-dealkylation of the propyl group and potential oxidation of the piperidine ring.[7][8] Our analog design strategy, therefore, focuses on mitigating these pathways.

  • Analog 1 (Compound B): Introduction of a gem-dimethyl group on the carbon alpha to the nitrogen on the propyl substituent. This steric hindrance is intended to shield the N-propyl group from CYP-mediated N-dealkylation.

  • Analog 2 (Compound C): Replacement of the N-propyl group with a cyclopropylmethyl group. The cyclopropyl ring is known to be a mechanism-based inactivator of certain CYP enzymes, which can reduce the rate of its own metabolism.

  • Analog 3 (Compound D): Bioisosteric replacement of the carboxylic acid with a tetrazole group. While the carboxylic acid itself is not typically a site of oxidative metabolism, its replacement can alter the overall electronic properties and binding orientation of the molecule within the enzyme's active site, indirectly affecting the metabolism of the piperidine scaffold.[10]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes
Compound IDStructureModificationt1/2 (min)CLint (µL/min/mg protein)
A Parent Compound15115.5
B Steric Shielding (gem-dimethyl)4538.5
C N-Cyclopropylmethyl> 60< 11.6
D Carboxylic Acid Bioisostere (Tetrazole)2569.3

Data are illustrative. t1/2 (half-life) and CLint (intrinsic clearance) are key parameters derived from the assay.[1] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Analysis of Comparative Data

The results of our illustrative study demonstrate a clear structure-stability relationship:

  • Compound A (Parent): Exhibits rapid clearance, suggesting it is a good substrate for metabolic enzymes. This is a common starting point in lead optimization.

  • Compound B (Steric Shielding): Shows a significant 3-fold increase in half-life. The gem-dimethyl group effectively hinders the approach of CYP enzymes to the N-propyl moiety, reducing the rate of N-dealkylation. This is a classic and effective strategy for improving metabolic stability.

  • Compound C (N-Cyclopropylmethyl): Demonstrates the most profound improvement in stability. The cyclopropylmethyl group can inhibit the enzymes responsible for its metabolism, leading to very low clearance. This makes it an attractive modification, though it warrants further investigation for potential drug-drug interactions.

  • Compound D (Bioisostere): The tetrazole replacement provides a moderate improvement in stability. This suggests that while N-dealkylation may still be the primary metabolic route, the altered electronic and binding characteristics of the molecule slightly reduce its affinity for the metabolizing enzymes.[10]

This comparative approach allows for the rational selection of candidates with favorable pharmacokinetic properties for further in vivo studies.[11]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol describes a robust and widely accepted method for determining metabolic stability using liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs.[12][13]

Principle:

A test compound is incubated with liver microsomes and a critical cofactor, NADPH, which is required for CYP enzyme activity.[14] The concentration of the test compound is measured at several time points to determine its rate of disappearance.[13]

Materials:
  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds and Positive Controls (e.g., Verapamil, Dextromethorphan)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Ice-cold Acetonitrile containing an internal standard (for quenching the reaction)

  • 96-well incubation and collection plates

  • LC-MS/MS system for analysis[15]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

    • Prepare working solutions of the test compounds and positive controls in a buffer with a low percentage of organic solvent (e.g., <1% DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound/control solutions to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[14]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard.[13] The acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Seal and vortex the collection plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[16][17] The use of tandem mass spectrometry provides high sensitivity and selectivity.[15]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (1 / microsomal protein concentration) [18]

These parameters allow for a quantitative comparison of the metabolic stability of different compounds.[11][19]

Visualizing the Workflow and Data Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_proc Processing cluster_analysis Analysis prep_m Prepare Microsome Solution pre_inc Pre-incubate Microsomes + Compound prep_m->pre_inc prep_c Prepare Compound Working Solutions prep_c->pre_inc prep_n Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH prep_n->start_rxn pre_inc->start_rxn sampling Sample at Timepoints (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench Reaction with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Quantification supernatant->lcms data Data Processing (% Remaining vs. Time) lcms->data G cluster_0 Experimental Measurement cluster_1 Data Transformation & Calculation cluster_2 Pharmacokinetic Parameters raw_data LC-MS/MS Peak Area Ratios (Analyte / Internal Standard) pct_rem Calculate % Compound Remaining at each timepoint raw_data->pct_rem plot Plot ln(% Remaining) vs. Time pct_rem->plot slope Determine Slope (k) from Linear Regression plot->slope thalf Calculate Half-Life (t1/2) t1/2 = 0.693 / k slope->thalf clint Calculate Intrinsic Clearance (CLint) CLint = (V_inc * k) / P_conc slope->clint

Caption: Logical flow from raw data to key stability parameters.

Conclusion

The metabolic stability of a drug candidate is a critical determinant of its success. This guide has demonstrated, through an illustrative comparative study, how rational structural modifications can be employed to mitigate metabolic liabilities in the 1-Propylpiperidine-2-carboxylic acid scaffold. The detailed experimental protocol for the liver microsomal stability assay provides a reliable framework for researchers to generate the crucial data needed to guide their lead optimization efforts. By integrating these principles and methodologies, drug development professionals can more effectively design and select compounds with optimal pharmacokinetic profiles, ultimately increasing the probability of advancing new therapeutic agents to the clinic.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.[Link]

  • Obach, R. S., et al. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.[Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.[Link]

  • Creative Bioarray. In Vitro Metabolic Stability.[Link]

  • Eurofins Discovery. Metabolic Stability Services.[Link]

  • AxisPharm. Microsomal Stability Assay Protocol.[Link]

  • Patsnap Synapse. What is the importance of metabolic stability in drug design?[Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes.[Link]

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.[Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Zhu, M., et al. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.[Link]

  • ALWSCI. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.[Link]

  • Domainex. Microsomal Clearance/Stability Assay.[Link]

  • ResearchGate. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.[Link]

  • BioDuro. ADME Microsomal Stability Assay.[Link]

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS.[Link]

  • Frontiers. The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review.[Link]

  • Lin, J. H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. NIH. [Link]

  • ResearchGate. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.[Link]

  • ResearchGate. Different modalities of piperidine-containing drugs and drug...[Link]

  • Dzięgiel, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Luchkin, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs...[Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability.[Link]

  • Journal of Chemistry. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Propylpiperidine-2-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and the environment. The procedures outlined herein are based on established safety protocols and regulatory guidelines, emphasizing not just the "how" but also the "why" behind each critical step.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its structural similarity to other piperidine derivatives, such as Ropivacaine Hydrochloride, provides a strong basis for assessing its potential hazards.[1] These compounds are generally classified with the following risks:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Serious Eye Damage/Irritation: Can cause serious eye damage.[2][3][4][5]

  • Skin Irritation: May cause skin irritation.[2][6]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2]

Given these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) at all times, including during disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, all personnel must be equipped with the following minimum PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected before use and disposed of properly after handling the chemical waste.[3]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Disposal Procedure: A Step-by-Step Protocol

The recommended and most environmentally responsible method for disposing of this compound is through incineration by a licensed hazardous waste disposal company.[3][7][8] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[9]

The following protocol outlines the steps for preparing the chemical waste for collection by a certified disposal service.

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[1]

  • Action: Designate a specific, compatible waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).

  • Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances. Keeping piperidine-based compounds separate from strong oxidizing agents or acids is crucial.[8]

  • Container Choice: Use a clearly labeled, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is compatible with the solvent you will use in the next step.

To facilitate incineration, solid this compound should be dissolved in a suitable combustible solvent.[3]

  • Action: Carefully dissolve the solid waste in a minimal amount of a compatible flammable solvent. This should be done in a chemical fume hood.

  • Solvent Selection: As an amine hydrochloride salt, this compound is polar.[10] Therefore, polar organic solvents are appropriate. Good choices include:

    • Methanol

    • Ethanol

    • Isopropanol

  • Causality: Dissolving the solid waste in a flammable solvent creates a liquid waste stream that is easier for hazardous waste facilities to handle and introduce into an incinerator. The solvent itself serves as fuel for the incineration process.[11]

Accurate and thorough labeling of hazardous waste containers is a strict regulatory requirement and is critical for the safety of everyone who will handle the container.[1][7]

  • Action: As soon as the first drop of waste is added to the container, affix a hazardous waste label.[12] The label must include the following information:

    • The words "Hazardous Waste" [5][13]

    • Full chemical names of all components in the container (e.g., "this compound," "Methanol") and their approximate percentages.[6][12]

    • Hazard identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable).[12][13]

    • Generator's Contact Information: Your name, lab location (building and room number), and a contact phone number.[6]

  • Causality: This information allows hazardous waste handlers to safely manage, transport, and dispose of the waste in compliance with regulations from bodies such as the Environmental Protection Agency (EPA).[9][14]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area should be at or near the point of waste generation.

  • Causality: The SAA ensures that hazardous waste is stored safely and does not obstruct normal laboratory operations. It should be under the control of the laboratory personnel who generate the waste. Federal and local regulations dictate the maximum volume of waste and the maximum time it can be stored in an SAA.[7][15] Keep the container closed at all times except when adding waste.[7]

  • Action: Once the container is full or approaches the regulatory time limit for storage, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • Causality: Licensed disposal companies are equipped to transport and dispose of hazardous waste in a manner that is safe and compliant with all federal, state, and local regulations.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Identify Waste (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Waste Container (Compatible, Leak-proof) B->C D Work in Fume Hood C->D E Dissolve Solid in Combustible Solvent (e.g., Methanol, Ethanol) D->E F Complete Hazardous Waste Label (Contents, Hazards, Date) E->F G Store in Satellite Accumulation Area (Secure & Closed) F->G H Contact EHS for Pickup G->H I End: Proper Disposal via Licensed Vendor H->I

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Summary of Key Information
AspectGuidelineRationale
Primary Disposal Method Incineration via a licensed hazardous waste contractor.Ensures complete destruction of the compound in an environmentally sound and regulated manner.[3][7][8]
Personal Protective Equipment Safety goggles, face shield, chemical-resistant gloves, lab coat.Protects against acute toxicity, skin irritation, and serious eye damage.[2][3][4][5]
Waste Preparation Dissolve in a polar, combustible solvent (e.g., methanol, ethanol).Facilitates handling and incineration by the disposal facility.[3]
Waste Container Compatible, leak-proof container with a secure lid (e.g., HDPE, glass).Prevents spills and reactions with the container material.[1]
Labeling "Hazardous Waste," full chemical names, percentages, hazards, accumulation date, generator info.Ensures regulatory compliance and safe handling by all personnel.[1][5][6][7][12][13]
Storage Designated, secondary-contained Satellite Accumulation Area.Safe, secure, and compliant temporary storage of hazardous waste.[7]

By adhering to this comprehensive disposal plan, researchers and laboratory personnel can ensure that this compound is managed safely and responsibly from cradle to grave, upholding the highest standards of scientific integrity and environmental protection.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Pharmacopeia. (n.d.).
  • Jubilant Life Sciences Limited. (n.d.).
  • ChemSupply Australia. (n.d.).
  • Cleanchem Laboratories. (n.d.).
  • Caplin Steriles Limited. (n.d.). Safety Data Sheet Ropivacaine Hydrochloride Injection, USP.
  • Cayman Chemical. (2025).
  • Fisher Scientific. (2020).
  • Caesar & Loretz GmbH. (2021).
  • Sagent Pharmaceuticals, Inc. (2018). Safety Data Sheet (SDS) Ropivacaine Hydrochloride Injection, USP.
  • Carl ROTH. (2025).
  • Sigma-Aldrich. (2025).
  • Spectrum Chemical. (2024).
  • Jubilant Ingrevia. (2024).
  • PubChem. (n.d.). Ropivacaine hydrochloride, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • MedPro Disposal. (2018). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (2022). chemical waste management: combining compatible used organic solvents. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.

Sources

A Senior Application Scientist's Guide to Handling 1-Propylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling potent chemical compounds like 1-Propylpiperidine-2-carboxylic acid hydrochloride demands a comprehensive understanding of its properties and a meticulous approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, emergency response, and disposal, grounded in the compound's specific hazards.

Understanding the Hazard Profile

This compound is a substituted piperidine derivative. Its hazard profile is dictated by both the piperidine ring structure and the acidic hydrochloride salt. A thorough risk assessment is the foundation of any safety protocol.

Primary Hazards:

  • Serious Eye Damage (H318): This is a critical hazard. The compound, particularly in powdered form, can cause severe and potentially irreversible damage upon contact with the eyes.[1][2][3]

  • Toxicity: The compound is classified as toxic if it comes into contact with the skin (H311) or is inhaled (H331), and harmful if swallowed (H302).[1][4] Systemic effects can occur following exposure.

  • Skin and Respiratory Irritation (H315, H335): It is known to cause skin irritation and may cause respiratory irritation upon inhalation of dust particles.[1][4][5]

  • Corrosivity: As a hydrochloride salt, it is acidic and can be corrosive, particularly to mucous membranes.[6][7][8]

Understanding these risks is not just a regulatory formality; it is the causal basis for every safety recommendation that follows. The choice of each piece of PPE is a direct countermeasure to a specific, identified hazard.

Personal Protective Equipment (PPE): A Task-Based Approach

The level of PPE required is not static; it must be adapted to the specific procedure being performed and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and should always be used when handling this compound.[6][9][10]

Core PPE for All Operations

Regardless of the task, the following PPE should be considered the absolute minimum when in the vicinity of this compound:

  • Lab Coat: A clean, buttoned lab coat made of a suitable material to protect against incidental splashes and contact.

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields.

Task-Specific PPE Protocols
Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection Rationale & Causality
Weighing & Aliquoting (Solid) Chemical Splash Goggles & Face ShieldDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Standard Lab CoatN95 Respirator or higher (within a fume hood or ventilated enclosure)The highest risk of aerosolization and dust generation occurs here. A face shield over goggles protects the entire face from airborne particles, and double-gloving minimizes contamination risk during disposal of the outer pair. Respiratory protection is critical to prevent inhalation of toxic dust.[2][11][12]
Preparing Solutions (Dissolving) Chemical Splash GogglesChemical-resistant gloves (e.g., Nitrile)Standard Lab CoatNot required if performed entirely within a certified chemical fume hoodOnce the solid is wetted, the risk of inhalation decreases significantly. The primary risks are splashes and direct skin contact. Goggles provide a better seal than safety glasses against splashes.[7][13]
Conducting Reactions & Transfers Chemical Splash GogglesChemical-resistant gloves (e.g., Nitrile)Standard Lab CoatNot required if performed entirely within a certified chemical fume hoodSimilar to solution preparation, the primary risks are splashes and skin contact. Maintaining all operations within a fume hood contains any potential vapors or aerosols.[6][9]
Post-Reaction Workup & Purification Chemical Splash GogglesChemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over lab coatNot required if performed entirely within a certified chemical fume hoodThis stage can involve larger volumes and multiple transfers, increasing the risk of splashes and spills. A chemical-resistant apron provides an additional layer of protection for the torso.

A Note on Glove Selection: Always use chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for incidental contact. Gloves must be inspected for tears or holes before each use.[11] Employ the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[11] Contaminated gloves should be disposed of immediately as hazardous waste.[11]

Workflow for PPE Selection

The decision-making process for selecting appropriate PPE can be visualized as a logical workflow, starting with an assessment of the material's physical state and the planned procedure.

PPE_Selection_Workflow cluster_0 Initial Assessment cluster_1 Procedural Risk Evaluation cluster_2 PPE Determination Start Start: Handling This compound AssessState Assess Physical State Start->AssessState Solid Solid / Powder AssessState->Solid Solid Liquid Liquid / Solution AssessState->Liquid Liquid PPE_Solid Required PPE: - Fume Hood / Enclosure - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator Solid->PPE_Solid AssessProcedure High-Energy Procedure? (e.g., Sonicating, Vortexing) Liquid->AssessProcedure PPE_Liquid_Splash Required PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat - Apron (for large volumes) AssessProcedure->PPE_Liquid_Splash Yes PPE_Liquid_Standard Required PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat AssessProcedure->PPE_Liquid_Standard No

Caption: PPE Selection Workflow based on material state and procedure.

Emergency Operational Plan

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and be trained in their use before beginning work.

In Case of Exposure:

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes in an emergency shower.[1][6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately.[1][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[11][14]

Spill Response:

  • Minor Spill (Solid): Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[11][15]

  • Minor Spill (Liquid): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[16]

  • Major Spill: Evacuate the laboratory immediately and alert personnel in adjacent areas. Close the doors and notify your institution's Environmental Health & Safety (EH&S) department and emergency responders.[7][15]

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers. Never mix this waste with other chemical waste streams.[11]

  • Container Handling: Handle uncleaned, empty containers as you would the product itself.[11]

  • Disposal Protocol: All chemical waste must be disposed of through a licensed and approved disposal company, following all local, state, and federal regulations.[11][15] Consult your institution's EH&S department for specific procedures.

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your scientific research.

References

  • Cayman Chemical. (2025, August 14). Safety Data Sheet: (–)-Ropivacaine (hydrochloride hydrate).
  • US Pharmacopeia. SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine Safety Data Sheet.
  • Santa Cruz Biotechnology. Ropivacaine Hydrochloride Monohydrate Safety Data Sheet.
  • Caesar & Loretz GmbH. (2021, October 22). Safety data sheet: Ropivacaine hydrochloride monohydrate, API.
  • New Jersey Department of Health. Hazard Summary: Piperidine.
  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). D(+)-Pipecolinic acid Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET: Ropivacaine hydrochloride monohydrate.
  • Spectrum Chemical. (2024, June 15). SAFETY DATA SHEET: Ropivacaine Hydrochloride.
  • Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride.
  • University of California. Standard Operating Procedure: Hydrochloric acid.
  • University of California, Santa Barbara. (2012, December 14). Hydrochloric acid - Standard Operating Procedure.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • GOV.UK. Hydrogen chloride (hydrochloric acid) - Incident management.
  • Hospira, Inc. (2016, August 15). SAFETY DATA SHEET: Ropivacaine Hydrochloride Injection.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.